RyRs activator 4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H21Br2ClFN5O2 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
3-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-1-(3-chloro-2-pyridinyl)pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10- |
InChI Key |
DFCDHTOWRWJBRK-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Ryanodine Receptor Activity of Compound B18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound B18, also known as RyRs activator 4, is a novel synthetic insecticide belonging to the class of monofluoro-acrylamide diamides. This technical guide provides a comprehensive overview of the known activity of Compound B18 on ryanodine receptors (RyRs), with a particular focus on its insecticidal properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and pesticide development.
The primary mechanism of action for Compound B18 is the activation of ryanodine receptors, which are intracellular calcium channels critical for muscle function. In insects, the uncontrolled activation of these receptors leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and ultimately, death. A key characteristic of diamide insecticides, including Compound B18, is their high selectivity for insect RyRs over their mammalian counterparts, a feature of significant interest for the development of targeted and safer insecticides.
This document summarizes the available quantitative data on the efficacy of Compound B18, details the experimental protocols used to assess its activity, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data
The insecticidal activity of Compound B18 has been quantified, primarily through larvicidal assays. The following table summarizes the key efficacy data for Compound B18 against the lepidopteran pest, Mythimna separata (oriental armyworm).
| Compound | Target Species | Assay Type | Efficacy Metric | Value | Reference |
| B18 | Mythimna separata | Larvicidal Bioassay | LC₅₀ | 1.32 mg/L | [1][2] |
Note: LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of a test population.
Mechanism of Action: Ryanodine Receptor Activation
Compound B18 functions as an activator of insect ryanodine receptors. The binding of B18 to the receptor is believed to induce a conformational change that locks the channel in an open state. This leads to a sustained and uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.
The resulting elevation in intracellular Ca²⁺ disrupts normal muscle contraction and relaxation, leading to paralysis and eventual death of the insect. The high selectivity of diamide insecticides for insect RyRs is attributed to differences in the amino acid sequences at the binding site between insects and mammals.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the activity of Compound B18 and related diamide insecticides.
Larvicidal Bioassay
The lethal concentration (LC₅₀) of Compound B18 was determined using a standard leaf-dipping method.
-
Test Species: Third-instar larvae of Mythimna separata.
-
Compound Preparation: Compound B18 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in water containing a surfactant (e.g., Triton X-100) to ensure even coating of the leaves.
-
Procedure:
-
Cabbage leaves are cut into discs.
-
The leaf discs are dipped into the different concentrations of the test solution for a specified time (e.g., 10-30 seconds).
-
The treated leaf discs are allowed to air-dry.
-
The dried, treated leaf discs are placed in individual petri dishes containing a filter paper.
-
A single third-instar larva of M. separata is introduced into each petri dish.
-
The petri dishes are maintained under controlled conditions (temperature, humidity, and light cycle).
-
Mortality is assessed at specified time points (e.g., 24, 48, and 72 hours).
-
-
Data Analysis: The LC₅₀ values are calculated using Probit analysis.
Calcium Imaging in Insect Neurons
To investigate the effect of Compound B18 on neuronal ryanodine receptors, intracellular calcium imaging is performed on isolated central neurons from Mythimna separata. The following is a representative protocol based on similar studies with diamide insecticides.
-
Cell Preparation:
-
The central nervous systems (CNS) are dissected from third-instar larvae of M. separata in a sterile, ice-cold saline solution.
-
The dissected ganglia are treated with a digestive enzyme solution (e.g., trypsin and collagenase) to dissociate the cells.
-
The resulting cell suspension is filtered and centrifuged to pellet the neurons.
-
The isolated neurons are plated on a suitable substrate (e.g., poly-L-lysine coated coverslips) and cultured for a short period to allow for attachment.
-
-
Calcium Indicator Loading:
-
The cultured neurons are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) in a physiological saline solution.
-
After the loading period, the cells are washed with the saline solution to remove excess dye.
-
-
Image Acquisition:
-
The coverslip with the dye-loaded neurons is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded before the application of the test compound.
-
Compound B18, dissolved in the saline solution, is perfused into the chamber.
-
Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The response to Compound B18 is quantified by measuring the peak fluorescence intensity and the duration of the calcium signal.
Visualizations
Signaling Pathway of Compound B18
The following diagram illustrates the proposed signaling pathway for the action of Compound B18 on insect muscle cells.
Experimental Workflow for Calcium Imaging
The diagram below outlines the general workflow for assessing the activity of a test compound on insect neurons using calcium imaging.
Conclusion
Compound B18 is a potent activator of insect ryanodine receptors, demonstrating significant larvicidal activity against key agricultural pests. Its mechanism of action, involving the disruption of intracellular calcium homeostasis, is characteristic of the diamide class of insecticides. The high selectivity of these compounds for insect over mammalian ryanodine receptors underscores their potential for the development of effective and environmentally safer pest control agents. Further research into the specific binding interactions of Compound B18 with the insect ryanodine receptor and continued investigation into its spectrum of activity against other pest species will be valuable for its future application in agriculture. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of Compound B18 and other novel ryanodine receptor modulators.
References
The Discovery and Synthesis of Potent Ryanodine Receptor Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ryanodine receptor (RyR), a critical intracellular calcium release channel, has emerged as a key target for the development of novel insecticides. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of synthetic activators of insect RyRs, with a primary focus on the diamide class of insecticides, exemplified by chlorantraniliprole. This document details the mechanism of action, experimental protocols for synthesis and bioassays, and quantitative data on the biological activity of these potent modulators. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding for researchers in the field.
Introduction to Ryanodine Receptors as Insecticide Targets
Ryanodine receptors (RyRs) are large, ligand-gated calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] They play a crucial role in cellular signal transduction by controlling the release of calcium from intracellular stores, which is essential for processes such as muscle contraction.[1] The distinct pharmacology of insect RyRs compared to their mammalian counterparts has made them an attractive target for the development of selective insecticides.[1][2]
The natural plant alkaloid, ryanodine, was the first compound identified to modulate RyR function and served as a botanical insecticide. However, its complex structure hindered the development of synthetic analogs.[1] This led to the search for novel synthetic molecules that could selectively activate insect RyRs, culminating in the discovery of the highly effective diamide insecticides.[1][3]
The Diamide Class of RyR Activators: Chlorantraniliprole
A major breakthrough in the field was the discovery of the anthranilic diamides, including chlorantraniliprole, and the phthalic diamides, such as flubendiamide.[1][3] These compounds exhibit potent and selective activation of insect RyRs, leading to uncontrolled calcium release from muscle cells. This results in muscle dysfunction, paralysis, and ultimately, the death of the insect.[4][5]
Mechanism of Action
Diamide insecticides bind to a site on the insect RyR that is distinct from the ryanodine binding site.[6] This binding event locks the channel in an open state, causing a sustained depletion of intracellular calcium stores.[4] The high selectivity of these compounds for insect RyRs over mammalian RyRs is a key factor in their favorable safety profile for non-target organisms.[2][3]
Quantitative Biological Activity
The biological potency of RyR activators is typically quantified through various assays, including radioligand binding studies and insecticidal activity assays. The following tables summarize key quantitative data for chlorantraniliprole.
| Compound | Target Species | Assay Type | Value | Reference |
| RyRs activator 4 (compound B18) | Mythimna separata | Larvicidal Activity | LC50: 1.32 mg/L | MedChemExpress |
| Chlorantraniliprole | House fly (Musca domestica) | Radioligand Binding ([³H]ryanodine) | IC50: 14-15 nM | [7] |
| Chlorantraniliprole | Various Lepidopteran pests | Insecticidal Activity | Broad-spectrum | [3] |
Table 1: Biological Activity of Selected RyR Activators
| Parameter | Value | Conditions | Reference |
| Specific Binding ([³H]chlorantraniliprole) | 82 ± 1% of total binding | House fly thorax muscle membranes | [7] |
| Bound Radioligand ([³H]chlorantraniliprole) | 21 ± 2 fmol/mg protein | House fly thorax muscle membranes | [7] |
| Specific Binding ([³H]ryanodine) | 81 ± 2% of total binding | House fly thorax muscle membranes | [7] |
| Bound Radioligand ([³H]ryanodine) | 27 ± 3 fmol/mg protein | House fly thorax muscle membranes | [7] |
Table 2: Radioligand Binding Parameters for Chlorantraniliprole and Ryanodine in House Fly Muscle Membranes
Experimental Protocols
General Synthesis of Anthranilic Diamides
The synthesis of anthranilic diamides like chlorantraniliprole generally involves the coupling of a substituted anthranilic acid with an appropriate aniline derivative.
Workflow for a generalized synthesis:
Caption: Generalized synthetic workflow for anthranilic diamide insecticides.
Detailed Protocol: A representative synthetic procedure would involve the conversion of the carboxylic acid of the substituted anthranilic acid to an acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with the desired substituted aniline in the presence of a base to facilitate the amide bond formation. The crude product is then purified, typically by column chromatography, to yield the final diamide insecticide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the ryanodine receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Isolate muscle tissue (e.g., from house fly thoraces) and homogenize in a suitable buffer. Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the microsomes containing the RyRs. Resuspend the pellet in the assay buffer.[7]
-
Binding Assay: In a reaction tube, combine the prepared membranes, a known concentration of the radioligand (e.g., [³H]ryanodine or [³H]chlorantraniliprole), and varying concentrations of the unlabeled test compound.[7]
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filter with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Larvicidal Bioassay
This assay determines the lethal concentration of a compound against a target insect species.
Workflow for Larvicidal Bioassay:
Caption: General workflow for an insect larvicidal bioassay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions to obtain a range of test concentrations.
-
Diet Treatment: Incorporate the different concentrations of the test compound into an artificial insect diet or apply them to the surface of leaf discs.
-
Insect Exposure: Place a known number of insect larvae (e.g., Mythimna separata) into individual containers with the treated diet or leaf discs. A control group with solvent-treated diet should also be included.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality Assessment: After a specified period (e.g., 48 or 72 hours), record the number of dead larvae at each concentration.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality in the test population.
Signaling Pathway
The activation of insect ryanodine receptors by diamide insecticides initiates a cascade of events leading to muscle paralysis.
Caption: Signaling pathway of diamide insecticide action on insect muscle cells.
Conclusion
The discovery of synthetic activators of insect ryanodine receptors, particularly the diamide insecticides, represents a significant advancement in pest control technology. Their novel mode of action and high selectivity provide effective and environmentally safer alternatives to older classes of insecticides. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to discover and develop the next generation of RyR-targeting crop protection agents. Further research into the structure-activity relationships and resistance mechanisms will be crucial for the sustained success of this important class of insecticides.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Ryanodine Receptor Activator: 4-Chloro-3-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-ethylphenol (4-CEP) is a potent activator of ryanodine receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores such as the sarcoplasmic reticulum. Its ability to modulate intracellular Ca²⁺ levels has made it a valuable tool in physiological research and as a diagnostic agent for conditions like malignant hyperthermia. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of 4-CEP, with a focus on quantitative data and detailed methodologies.
Chemical Structure and Properties
4-Chloro-3-ethylphenol is a substituted phenol with the following chemical characteristics:
-
Chemical Name: 4-Chloro-3-ethylphenol
-
Molecular Formula: C₈H₉ClO
-
Molecular Weight: 156.61 g/mol
-
CAS Number: 14143-32-9
-
SMILES: CCC1=C(C=CC(=C1)O)Cl
-
Appearance: Solid
-
Melting Point: 45-50 °C
Mechanism of Action
4-CEP primarily functions as an agonist of ryanodine receptors, inducing the release of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum into the cytosol.[1] This action is significantly more potent than that of caffeine, another commonly used RyR activator.[1] The resulting depletion of intracellular Ca²⁺ stores triggers a cascade of downstream signaling events.
Interestingly, research has revealed a dual role for 4-CEP. While it activates RyRs to release stored Ca²⁺, it also acts as an inhibitor of store-operated Ca²⁺ entry (SOCE) by directly blocking ORAI channels, which are crucial for replenishing intracellular calcium stores.[1][2] This inhibitory effect is concentration-dependent and more potent than that of its analogues, 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP).[1]
Signaling Pathway of 4-Chloro-3-ethylphenol
References
An In-depth Technical Guide to the Pharmacology of Insect Ryanodine Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insect ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum, is a critical component of excitation-contraction coupling in muscle cells and calcium signaling in neurons.[1][2] Its essential role in insect physiology has made it a prime target for a novel class of insecticides known as diamides. This technical guide provides a comprehensive overview of the pharmacology of insect RyR activators, with a focus on the two major classes: anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) and phthalic acid diamides (e.g., flubendiamide).[1][3] We delve into their mechanism of action, binding sites, structure-activity relationships, and the physiological consequences of RyR activation. This guide also presents a compilation of quantitative data on the potency of these compounds and detailed protocols for key experimental assays used in their characterization. Furthermore, we provide visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of insecticides.
Introduction to Insect Ryanodine Receptors
Insect ryanodine receptors (RyRs) are large, homotetrameric protein complexes that form calcium release channels in the membranes of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons.[1][2] In insects, a single gene encodes the RyR, which shares structural and functional similarities with its mammalian counterparts.[4] However, significant differences in amino acid sequence confer a high degree of selectivity for certain activating compounds, a property that has been successfully exploited in the development of modern insecticides.[5][6]
The primary physiological role of insect RyRs is to mediate the release of stored intracellular calcium (Ca2+) into the cytoplasm, a process that is fundamental to muscle contraction (excitation-contraction coupling) and neuronal signaling.[7][8] The opening of the RyR channel is a tightly regulated process, triggered by various stimuli including changes in membrane potential and binding of endogenous ligands like calcium ions.
Mechanism of Action of Ryanodine Receptor Activators
Insect RyR activators, most notably the diamide insecticides, function by binding to the receptor and locking it in an open or sub-conductance state.[9] This leads to an uncontrolled and sustained release of Ca2+ from intracellular stores, disrupting the normal calcium homeostasis within the cell.[10] The consequences of this unregulated calcium leakage are severe for the insect, leading to:
-
Muscle Paralysis: The continuous release of calcium causes uncontrolled muscle contractions, leading to tremors, paralysis, and an inability to feed.[10]
-
Cessation of Feeding: One of the earliest observable effects of diamide insecticide poisoning is the rapid cessation of feeding.
-
Lethargy and Death: The sustained disruption of calcium signaling ultimately leads to lethargy and death of the insect.[10]
A key feature of diamide insecticides is their remarkable selectivity for insect RyRs over mammalian RyRs, with selectivity ratios reported to be in the range of 200- to over 2000-fold.[6][11] This high degree of selectivity is a major contributor to their favorable safety profile for non-target organisms.
Binding Sites and Allosteric Modulation
Radioligand binding studies have been instrumental in elucidating the binding sites of different RyR activators.[1][12][13] These studies have revealed that the natural plant alkaloid ryanodine and the two major classes of diamide insecticides bind to distinct but allosterically coupled sites on the insect RyR.[1][12][13]
-
Ryanodine Binding Site: The classical site for the natural insecticide ryanodine.
-
Anthranilic Diamide Binding Site: A distinct site where chlorantraniliprole and cyantraniliprole bind.[13]
-
Phthalic Acid Diamide Binding Site: A separate site for flubendiamide.[13]
The binding of one ligand can influence the binding of another at a different site, a phenomenon known as allosteric modulation. For example, in some insect species, the binding of diamides can enhance the binding of [3H]ryanodine.[3] This allosteric coupling between the different binding sites is a key aspect of the pharmacology of these compounds.
Quantitative Data on Ryanodine Receptor Activators
The potency of RyR activators is typically quantified using various metrics such as the half-maximal effective concentration (EC50) in functional assays (e.g., calcium imaging), the half-maximal inhibitory concentration (IC50) in binding assays, and the lethal concentration (LC50) in whole-organism toxicity assays. The following tables summarize some of the available quantitative data for key diamide insecticides against various insect pests.
Table 1: Potency of Diamide Insecticides in Functional and Binding Assays
| Compound | Insect Species | Assay Type | Parameter | Value | Reference(s) |
| Chlorantraniliprole | Heliothis virescens | Calcium Release | EC50 | 40-50 nM | [14] |
| Chlorantraniliprole | Drosophila melanogaster | Calcium Release | EC50 | 40-50 nM | [14] |
| Flubendiamide | Heliothis virescens | Calcium Release | EC50 | 690 nM | [14] |
| Chlorantraniliprole | Musca domestica | [3H]Chlorantraniliprole Binding | IC50 | 14 nM | [13] |
| Cyantraniliprole | Musca domestica | [3H]Chlorantraniliprole Binding | IC50 | 6 nM | [13] |
| Ryanodine | Musca domestica | [3H]Ryanodine Binding | IC50 | 3 nM | [13] |
Table 2: Larvicidal Activity of Diamide Insecticides
| Compound | Insect Species | Parameter | Value (ppm or µg/mL) | Reference(s) |
| Flubendiamide | Lepidopteran Pests (various) | EC50 | 0.004 - 0.58 | [14] |
| Chlorantraniliprole | Spodoptera frugiperda | EC50 | 0.02 | [14] |
| Chlorantraniliprole | Plutella xylostella | EC50 | 0.01 | [14] |
| Chlorantraniliprole | Heliothis virescens | EC50 | 0.05 | [14] |
| Spinetoram | Spodoptera frugiperda | LC50 | 0.066 µg/mL | [15] |
| Chlorantraniliprole | Spodoptera frugiperda | LC50 | 0.93 µg/mL | [15] |
| Flubendiamide | Spodoptera frugiperda | LC50 | 0.21 µg/mL | [15] |
| Lambda-cyhalothrin | Spodoptera frugiperda | LC50 | 5.27 µg/mL | [15] |
| Flubendiamide | Spodoptera litura | LC50 | 0.031 ppm | [16] |
| Chlorantraniliprole | Spodoptera litura | LC50 | 0.086 ppm | [16] |
| Cyantraniliprole | Spodoptera litura | LC50 | 0.093 ppm | [16] |
Experimental Protocols
Radioligand Binding Assay with [3H]Ryanodine
This protocol describes a method for characterizing the binding of activators to the insect RyR using radiolabeled ryanodine.
Materials:
-
Insect muscle tissue (e.g., flight muscles from houseflies)
-
Homogenization Buffer: (e.g., 20 mM Tris-HCl, pH 7.4, 0.32 M sucrose, 1 mM EDTA, and protease inhibitors)
-
Binding Buffer: (e.g., 250 mM KCl, 15 mM NaCl, 5 mM HEPES, pH 7.4)
-
[3H]Ryanodine (specific activity ~60-90 Ci/mmol)
-
Unlabeled ryanodine or test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Microsome Preparation:
-
Homogenize insect muscle tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 200 µL, combine the microsomal preparation (typically 50-100 µg of protein), [3H]Ryanodine (e.g., 1-10 nM), and varying concentrations of the unlabeled test compound in Binding Buffer.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Imaging with Fura-2 AM
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to RyR activators using the fluorescent indicator Fura-2 AM.
Materials:
-
Cultured insect neurons or other suitable cells expressing RyRs
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
-
Test compounds (RyR activators)
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in physiological saline.
-
Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh physiological saline to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope or place the plate in the reader.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Apply the test compound (RyR activator) to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Plot the change in the F340/F380 ratio over time to visualize the calcium transient.
-
Dose-response curves can be generated by applying different concentrations of the activator to determine the EC50 value.
-
Signaling Pathways and Visualizations
The activation of insect ryanodine receptors by diamide insecticides initiates a signaling cascade that ultimately leads to muscle dysfunction and paralysis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing RyR activators.
Ryanodine Receptor Signaling Pathway
Caption: Signaling pathway of insect ryanodine receptor activation by diamide insecticides.
Experimental Workflow for Characterizing RyR Activators
Caption: Experimental workflow for the characterization of novel insect ryanodine receptor activators.
Conclusion
The insect ryanodine receptor remains a highly validated and commercially successful target for insecticide development. The diamide insecticides, through their potent and selective activation of insect RyRs, represent a significant advancement in pest management, offering high efficacy against key pests with a favorable safety profile. A thorough understanding of the pharmacology of these compounds, including their mechanism of action, binding sites, and the intricacies of their interaction with the RyR, is crucial for the development of new and improved insect control agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in this field, facilitating further investigation into this important class of insecticides and the development of strategies to manage insecticide resistance.
References
- 1. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and pathophysiology of excitation-contraction coupling: the functional role of ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochemjournal.com [biochemjournal.com]
An In-depth Technical Guide to the Binding Site of 4-Chloro-m-cresol (4-CmC) on the Ryanodine Receptor 1
A Note on "RyRs activator 4": Initial searches for a specific compound named "this compound" did not yield a known molecule with this designation in the scientific literature. Therefore, this guide focuses on a well-characterized synthetic activator of the ryanodine receptor, 4-chloro-m-cresol (4-CmC), for which significant experimental data on its interaction with the receptor is available.
This technical guide provides a comprehensive overview of the current understanding of the binding site and mechanism of action of 4-chloro-m-cresol (4-CmC), a potent activator of the ryanodine receptor 1 (RyR1). This document is intended for researchers, scientists, and drug development professionals working on RyR pharmacology and related fields.
Introduction to 4-Chloro-m-cresol (4-CmC) and the Ryanodine Receptor
The ryanodine receptor (RyR) is a large intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum. It plays a crucial role in excitation-contraction coupling in muscle tissues and is involved in various calcium signaling pathways in other cell types. There are three main isoforms of the RyR: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed at lower levels).
4-Chloro-m-cresol (4-CmC) is a small phenolic compound that has been identified as a potent and specific activator of RyR1 and RyR2, with a significantly lower effect on RyR3.[1] Its ability to directly gate the RyR channel has made it a valuable pharmacological tool for studying RyR function and its role in diseases such as malignant hyperthermia.[2][3]
The Putative Binding Site of 4-CmC on RyR1
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of 4-CmC in complex with RyR1 is not yet available, extensive mutagenesis studies have successfully identified a critical region for its activating effect.
Key Findings from Mutagenesis Studies:
-
A 173-Amino Acid Region is Essential: Chimeric studies involving RyR1 and the 4-CmC-insensitive RyR3 isoform have pinpointed a 173-amino acid segment in RyR1, spanning residues 4007-4180, as being essential for conferring sensitivity to 4-CmC.[1] Substitution of this region from RyR1 into RyR3 makes the latter sensitive to 4-CmC, while the reverse substitution in RyR1 abolishes its sensitivity.[1]
-
Two Critical Residues: Within this 173-amino acid region, further site-directed mutagenesis has identified two specific residues, Glutamine 4020 (Gln4020) and Lysine 4021 (Lys4021) , as being indispensable for 4-CmC-mediated activation of RyR1. Mutation of these two residues to their counterparts in RyR3 (Leucine and Glutamine, respectively) completely abolishes the activating effect of 4-CmC.
-
Hydrophilic and Hydrophobic Interactions: Structure-activity relationship studies with various 4-CmC analogs suggest that the binding site on RyR1 likely comprises both hydrophilic and hydrophobic pockets.[4] The hydroxyl group of 4-CmC is crucial for its activity and is thought to interact with a hydrophilic region of the binding site.[4] The hydrophobic chloro and methyl groups at the 3- and 4-positions of the phenol ring are also critical, suggesting interaction with a hydrophobic region within the binding pocket.[4]
Location within the RyR1 Structure:
The 4007-4180 region is located in the C-terminal portion of the RyR1 protein, which is part of the large cytoplasmic "foot" structure of the channel. This region is distinct from the binding sites of other known RyR modulators like caffeine and ATP.[2]
Quantitative Data for 4-CmC Activation of RyR1
The following tables summarize the quantitative data from various studies on the activation of RyR1 by 4-CmC.
Table 1: Potency of 4-CmC in Activating RyR1
| Parameter | Value | Species/Preparation | Experimental Condition | Reference |
| EC50 | ~100 µM | Rabbit Skeletal Muscle SR | [3H]ryanodine binding | [2] |
| Threshold Concentration | 25 µM | Human MHS Muscle Fibers | Contracture Assay | [2] |
| Threshold Concentration | 75 µM | Human Normal Muscle Fibers | Contracture Assay | [2] |
Table 2: Effect of Mutations on 4-CmC Sensitivity of RyR1
| Mutation | Effect on 4-CmC Activation | Reference |
| Substitution of RyR1 (4007-4180) with RyR3 sequence | Abolished | [1] |
| Q4020L/K4021Q | Abolished | |
| Individual mutations (Q4020L or K4021Q) | Partially reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
4.1. [3H]Ryanodine Binding Assay
This assay is used to indirectly measure the opening of the RyR channel, as [3H]ryanodine binds with high affinity to the open conformation of the channel.
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Heavy SR vesicles are prepared from rabbit back muscles by differential centrifugation.
-
Binding Reaction: SR vesicles are incubated with [3H]ryanodine in a buffer containing various concentrations of 4-CmC and a defined free Ca2+ concentration.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the SR vesicles with bound [3H]ryanodine from the unbound ligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value of 4-CmC.
4.2. Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of a single RyR channel.
-
Purification of RyR1: RyR1 is purified from rabbit skeletal muscle SR.
-
Formation of Planar Lipid Bilayer: A planar lipid bilayer is formed across a small aperture in a partition separating two chambers (cis and trans).
-
Incorporation of RyR1: Purified RyR1 is incorporated into the lipid bilayer. The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR.
-
Recording of Channel Activity: A voltage is applied across the bilayer, and the current flowing through the single RyR channel is recorded using a sensitive amplifier.
-
Application of 4-CmC: 4-CmC is added to either the cis or trans chamber to observe its effect on channel opening probability and conductance.
4.3. Intracellular Ca2+ Measurements in Myotubes
This method assesses the ability of 4-CmC to induce Ca2+ release from the SR in intact or permeabilized cells.
-
Cell Culture and Transfection: Dyspedic 1B5 myotubes (lacking endogenous RyR1) are cultured and transfected with cDNA encoding wild-type or mutant RyR1.
-
Loading with Ca2+ Indicator: The cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2.
-
Measurement of Intracellular Ca2+: The fluorescence of the Ca2+ indicator is measured using a fluorescence microscope or a plate reader. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.
-
Application of 4-CmC: 4-CmC is added to the cells, and the resulting change in intracellular Ca2+ is recorded.
Visualizations
5.1. Signaling Pathway of RyR1 Activation by 4-CmC
Caption: Signaling pathway of RyR1 activation by 4-CmC.
5.2. Experimental Workflow for Identifying the 4-CmC Binding Region
Caption: Workflow for identifying the 4-CmC interaction site.
References
- 1. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-m-cresol: a specific tool to distinguish between malignant hyperthermia-susceptible and normal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Effects of Ryanodine Receptor Activators in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanodine receptors (RyRs) are critical intracellular calcium release channels that play a pivotal role in the excitation-contraction coupling of muscles and neuronal signaling in insects. The specific activation of these receptors by certain synthetic compounds has been a highly successful strategy in the development of modern insecticides. This technical guide provides an in-depth overview of the physiological effects of RyR activators in insects, with a focus on the widely studied diamide class of insecticides. It details their mechanism of action, summarizes key quantitative data on their effects, outlines relevant experimental protocols, and illustrates the associated signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in insecticide development and the study of insect physiology.
Introduction to Insect Ryanodine Receptors
Insects, unlike mammals which possess three isoforms (RyR1-3), typically have a single gene encoding the ryanodine receptor.[1][2][3] These large, homotetrameric calcium channels are primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons.[4][5] Their primary function is to mediate the release of stored calcium ions (Ca²⁺) from the SR/ER into the cytoplasm, a process that is fundamental for muscle contraction and neurotransmission.[3][5] The unique characteristics of insect RyRs compared to their mammalian counterparts have made them an excellent target for selective insecticides.[4][6]
Mechanism of Action of RyR Activators
Synthetic RyR activators, most notably the diamide insecticides such as flubendiamide and chlorantraniliprole, exert their effects by binding to a specific allosteric site on the insect RyR.[7] This binding locks the channel in an open or sub-conductance state, leading to a sustained and uncontrolled release of Ca²⁺ from intracellular stores.[8][9]
The physiological cascade resulting from this action includes:
-
Uncontrolled Calcium Release: The primary effect is the depletion of Ca²⁺ stores from the sarcoplasmic reticulum.[10]
-
Muscle Contraction and Paralysis: The elevated cytoplasmic Ca²⁺ concentration causes immediate and irreversible muscle contraction.[5][11] This leads to symptoms such as lethargy, cessation of feeding, and ultimately, flaccid paralysis.[5]
-
Mortality: The sustained disruption of calcium homeostasis and muscle function leads to the death of the insect, typically within 1 to 3 days.[6]
A key advantage of these activators is their high selectivity for insect RyRs over mammalian RyRs, which contributes to their favorable safety profile for non-target organisms.[4][6][8]
Quantitative Data on Physiological Effects
The following tables summarize quantitative data on the efficacy of representative RyR activators against various insect pests.
Table 1: Larvicidal Activity of Diamide Insecticides
| Compound | Insect Species | EC₅₀ (ppm) | Reference |
| Flubendiamide | Plutella xylostella (Diamondback moth) | 0.01 | [6] |
| Spodoptera frugiperda (Fall armyworm) | 0.02 | [6] | |
| Heliothis virescens (Tobacco budworm) | 0.05 | [6] | |
| Chlorantraniliprole | Plutella xylostella (Diamondback moth) | 0.01 | [6] |
| Spodoptera frugiperda (Fall armyworm) | 0.02 | [6] | |
| Heliothis virescens (Tobacco budworm) | 0.05 | [6] |
EC₅₀ (Effective Concentration, 50%) is the concentration of a compound that causes a specified effect in 50% of the test population.
Table 2: Receptor Binding Affinity
| Compound | Receptor Source | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| Chlorantraniliprole | Insect RyR | High affinity (nM range) | [12] |
| Mammalian RyR1 | >2000-fold less potent than on insect RyR | [6] | |
| Mammalian RyR2 | >300-fold less potent than on insect RyR | [6] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half maximal inhibitory concentration) are measures of the binding affinity of a ligand to a receptor.
Experimental Protocols
Calcium Imaging in Insect Muscle Fibers
This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to RyR activators.
Methodology:
-
Preparation of Insect Muscle Fibers: Dissect the desired muscle tissue (e.g., larval body wall muscles) from the target insect in an appropriate saline solution.
-
Loading with Calcium Indicator: Incubate the muscle fibers with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or utilize a genetically encoded calcium indicator like GCaMP.[13][14] The acetoxymethyl (AM) ester forms of chemical indicators allow them to be cell-permeant.[14]
-
Image Acquisition: Mount the loaded muscle fibers on a microscope slide. Use a fluorescence microscope (e.g., confocal or epifluorescence) equipped with a suitable excitation light source and emission filters for the chosen indicator.[15]
-
Application of RyR Activator: Perfuse the preparation with a solution containing the RyR activator at the desired concentration.
-
Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration. Analyze the data to determine parameters such as the peak amplitude, rate of rise, and duration of the calcium transient.[14]
Single-Channel Electrophysiology of Ryanodine Receptors
This technique allows for the direct measurement of the activity of individual RyR channels.
Methodology:
-
Preparation of SR/ER Vesicles: Isolate microsomes containing sarcoplasmic or endoplasmic reticulum from insect muscle or neuronal tissue through differential centrifugation.
-
Bilayer Formation: Form an artificial lipid bilayer across a small aperture in a partition separating two chambers (cis and trans).
-
Vesicle Fusion: Add the SR/ER vesicles to the cis chamber. The vesicles will fuse with the artificial bilayer, incorporating the RyR channels.
-
Electrophysiological Recording: Use a patch-clamp amplifier to apply a voltage across the bilayer and record the ionic current flowing through the RyR channels. The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR/ER.[16]
-
Application of Activators and Modulators: Add RyR activators and other potential modulators (e.g., ATP, Ca²⁺, caffeine) to the cis chamber to observe their effects on channel gating (opening and closing) and conductance.[16]
-
Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Pₒ), mean open time, and single-channel conductance.
Signaling Pathways and Visualizations
Excitation-Contraction Coupling in Insect Muscle
The following diagram illustrates the signaling pathway of excitation-contraction coupling in an insect muscle cell and the site of action of RyR activators.
Caption: Excitation-contraction coupling pathway in insect muscle.
Experimental Workflow for Assessing RyR Activator Effects
This diagram outlines a typical experimental workflow for characterizing the physiological effects of a novel RyR activator.
Caption: Workflow for RyR activator characterization.
Resistance to RyR Activators
The intensive use of diamide insecticides has led to the evolution of resistance in several major insect pest populations.[5] Resistance is primarily associated with specific point mutations in the insect RyR gene, which can reduce the binding affinity of the insecticide to its target site.[17] Understanding the molecular basis of resistance is crucial for the development of new RyR activators that can overcome this challenge and for implementing effective resistance management strategies.
Conclusion
Ryanodine receptor activators represent a cornerstone of modern insect pest management due to their high efficacy and selectivity. A thorough understanding of their physiological effects, from the molecular level of channel activation to the whole-organism response of paralysis and mortality, is essential for the continued development of this important class of insecticides. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working to discover and characterize novel RyR-targeting compounds for insect control.
References
- 1. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine. | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors [frontiersin.org]
- 14. Calcium imaging - Wikipedia [en.wikipedia.org]
- 15. Imaging of calcium transients in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological effects of ryanodine derivatives on the sheep cardiac sarcoplasmic reticulum calcium-release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Larvicidal Properties of Compound B18 (Spinosad)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the larvicidal properties of Compound B18, a novel biopesticide identified as Spinosad. Spinosad is a fermented product derived from the soil actinomycete, Saccharopolyspora spinosa, and is composed of a mixture of two spinosyns, A and D.[1][2] It has demonstrated high efficacy against the larval stages of various insect species, particularly mosquitoes, making it a valuable tool in vector control programs.[3][4][5] This guide details its mechanism of action, summarizes its larvicidal potency through extensive quantitative data, outlines standardized experimental protocols for its evaluation, and provides visual representations of its mode of action and experimental workflows.
Mechanism of Action
Compound B18 (Spinosad) exhibits a unique mode of action that distinguishes it from other classes of insecticides.[6] Its primary target is the insect's nervous system. The larvicidal effect is achieved through a dual mechanism that leads to hyperexcitation of the neurons, resulting in involuntary muscle contractions, tremors, paralysis, and ultimately, larval death, typically within 24 to 48 hours.[6][7][8]
The two primary neural targets are:
-
Nicotinic Acetylcholine Receptors (nAChRs): Spinosad acts on a novel binding site on the nAChRs, causing prolonged activation of these receptors.[1][8][9] This disrupts the normal transmission of nerve impulses mediated by acetylcholine.
-
Gamma-Aminobutyric Acid (GABA) Receptors: Spinosad also has secondary effects on GABA receptors, which are inhibitory neurotransmitters in the insect nervous system.[1][9] By interfering with GABAergic function, Spinosad further contributes to the overstimulation of the nervous system.
This novel mode of action means that Compound B18 does not exhibit cross-resistance with other major insecticide classes such as organophosphates, carbamates, and pyrethroids, making it an excellent candidate for resistance management programs.[2][5][6]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of Compound B18 at the synaptic level.
Quantitative Larvicidal Activity
The potency of Compound B18 has been evaluated against various mosquito species of public health importance. The following tables summarize the lethal concentration (LC) values, which represent the concentration of the compound required to cause 50% (LC50) or 90% (LC90) mortality in a test population over a specified period.
Table 1: Larvicidal Activity of Compound B18 (Spinosad) against Aedes aegypti
| Larval Instar | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) | Formulation | Reference |
| 3rd & 4th | 24 | 0.025 | - | Suspension Concentrate | [4][10] |
| 3rd | 24 | 0.024 | - | 120 SC | [3] |
| 3rd | 48 | 0.012 | 0.024 | 120 SC | [3] |
| 3rd | 72 | 0.007 | 0.015 | 120 SC | [3] |
| 3rd & 4th | 24 | 0.026 | - | Suspension Concentrate | [11] |
Table 2: Larvicidal Activity of Compound B18 (Spinosad) against other Mosquito Species
| Species | Larval Instar | Exposure Time (hours) | LC50 (ppm) | LC90 (ppm) | Formulation | Reference |
| Anopheles albimanus | 3rd & 4th | 24 | 0.024 | - | Suspension Concentrate | [4] |
| Culex pipiens | 3rd | - | 0.007 | 0.040 | 0.125% Dust | [3] |
| Culex quinquefasciatus | 4th | 24-48 | 0.004-0.006 | 0.009-0.012 | Technical AI | [12] |
| Anopheles gambiae | 3rd | 24 | 0.039 | - | Emulsifiable Concentrate | [13][14] |
Note: ppm = parts per million. SC = Suspension Concentrate. AI = Active Ingredient. The efficacy can be influenced by factors such as formulation, water quality, and exposure to sunlight.[3][11]
Experimental Protocols
The following section details a standardized laboratory protocol for evaluating the larvicidal efficacy of Compound B18, based on World Health Organization (WHO) guidelines.[15][16][17][18]
Mosquito Rearing
-
Colony Maintenance: Establish and maintain a colony of the target mosquito species (e.g., Aedes aegypti) in an insectary under controlled conditions (27±2°C, 75±5% relative humidity, 12:12 hour light:dark photoperiod).[19]
-
Larval Rearing: Rear larvae in enamel or plastic trays containing de-chlorinated water.
-
Feeding: Provide a standardized diet, such as a mixture of dog biscuit and yeast powder (3:1 ratio), daily.[20]
-
Staging: Collect late 3rd or early 4th instar larvae for bioassays, as they are typically used for susceptibility testing.[19]
Larvicidal Bioassay Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Compound B18 (Spinosad) of known concentration (e.g., 1000 ppm) using a suitable solvent like ethanol or acetone if the compound is not water-soluble. For water-based formulations, use distilled water.
-
Serial Dilutions: Prepare a series of at least five test concentrations by serially diluting the stock solution. The concentration range should be selected to produce mortality rates between 10% and 95%.
-
Test Setup:
-
Label disposable 200 mL cups for each concentration and for the controls.[20]
-
Use four replicates for each test concentration and the control.[21]
-
Add 99 mL of de-chlorinated water to each cup.
-
Add 1 mL of the appropriate test dilution to each corresponding cup to achieve the final desired concentration.[20]
-
For the control group, add 1 mL of distilled water (or 1 mL of the solvent used for the stock solution).[21]
-
-
Larval Exposure:
-
Incubation and Observation:
-
Data Analysis:
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality exceeds 20%, the test is invalid and must be repeated.
-
Calculate LC50 and LC90 values with 95% confidence limits using probit analysis software (e.g., PoloPlus).[23]
-
Experimental Workflow Visualization
The diagram below outlines the standard workflow for a larvicidal bioassay.
References
- 1. Spinosad - Wikipedia [en.wikipedia.org]
- 2. Spinosad: A biorational mosquito larvicide for vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. The naturally derived insecticide spinosad is highly toxic to Aedes and Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spinosad: a new larvicide against insecticide-resistant mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 7. Spinosad General Fact Sheet [npic.orst.edu]
- 8. cotton.org [cotton.org]
- 9. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 10. ovid.com [ovid.com]
- 11. academic.oup.com [academic.oup.com]
- 12. outside.vermont.gov [outside.vermont.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 16. researchgate.net [researchgate.net]
- 17. WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. World Health Organization, Geneva, WHO/CDS/WHOPES/GCDPP/200513. - References - Scientific Research Publishing [scirp.org]
- 18. WHO—World Health Organization (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. - References - Scientific Research Publishing [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Mosquito larvicidal bioassay [bio-protocol.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. innovationtoimpact.org [innovationtoimpact.org]
- 23. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
Methodological & Application
Application Notes and Protocols for Utilizing RyR Activator 4 (4-Chloro-m-cresol) in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ryanodine Receptor (RyR) Activator 4, identified as 4-Chloro-m-cresol (4-CmC), in calcium imaging assays. This document outlines the principles of 4-CmC action, detailed experimental protocols, potential off-target effects, and data interpretation to facilitate robust and reproducible experimental outcomes.
Introduction
Ryanodine receptors (RyRs) are intracellular calcium release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). They are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes including muscle contraction, neurotransmission, and gene expression.[1][2][3] Dysregulation of RyR function is implicated in various diseases, making them a significant target in drug discovery.[4][5]
4-Chloro-m-cresol (4-CmC) is a potent and widely used activator of RyR channels, facilitating the release of calcium from intracellular stores.[6] Its application in calcium imaging assays allows for the direct investigation of RyR function and the screening of potential modulators of channel activity. These notes provide the necessary protocols and data to effectively employ 4-CmC in your research.
Data Presentation
The following table summarizes the quantitative data for 4-Chloro-m-cresol (4-CmC) and its analog 4-chloro-3-ethylphenol (4-CEP) from various studies. This allows for easy comparison of their potency and potential off-target effects.
| Compound | Target | Action | EC50 / IC50 | Cell/System Type | Reference |
| 4-Chloro-m-cresol (4-CmC) | RyR1 | Activator | ~100 µM | Rabbit skeletal muscle SR vesicles | [6] |
| RyR1 | Activator | 0.2 mM | - | [7] | |
| RyR2 | Activator | 0.4 mM | - | [7] | |
| RyR3 | Activator | 1.5 mM | - | [7] | |
| SERCA Pump | Inhibitor | IC50 2-3 mM | - | [8] | |
| 4-chloro-3-ethylphenol (4-CEP) | RyRs | Activator | More potent than 4-CmC | Mouse skeletal muscle fibers | [9] |
Note: EC50 (half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The activation of Ryanodine Receptors by 4-CmC leads to the release of calcium from the sarcoplasmic/endoplasmic reticulum, a process known as Calcium-Induced Calcium Release (CICR) in many cell types. This elevates cytosolic calcium levels, which can then be detected by calcium-sensitive fluorescent indicators.
Caption: Signaling pathway of RyR activation by 4-CmC.
Experimental Protocols
This section provides a detailed methodology for a typical calcium imaging experiment using 4-CmC.
Experimental Workflow
The overall workflow for a calcium imaging experiment with 4-CmC involves several key stages, from initial cell culture to final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. RyR-mediated Ca2+ release elicited by neuronal activity induces nuclear Ca2+ signals, CREB phosphorylation, and Npas4/RyR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine receptors: structure, expression, molecular details, and function in calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Release with RyR Activator 4-Chloro-m-cresol (4-CmC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER). They are crucial for regulating intracellular calcium concentration, which is a key second messenger in numerous cellular processes, including muscle contraction, neurotransmission, and gene expression. Dysregulation of RyR function is implicated in various diseases, making them an important target for drug discovery.
4-Chloro-m-cresol (4-CmC) is a potent and widely used activator of RyR channels, making it a valuable tool for studying RyR function and for screening potential therapeutic modulators. These application notes provide a detailed protocol for measuring intracellular calcium release mediated by RyR activation using 4-CmC and the fluorescent calcium indicator Fluo-4 AM.
Signaling Pathway of RyR-Mediated Calcium Release
Ryanodine receptors are activated by a variety of stimuli, including elevated cytosolic calcium (Calcium-Induced Calcium Release, CICR), and direct interaction with other proteins. Exogenous activators like 4-CmC can directly bind to the RyR protein, inducing a conformational change that opens the channel pore. This allows for the rapid efflux of stored calcium from the SR/ER into the cytosol, leading to a transient increase in intracellular calcium concentration. This increase can then be detected by fluorescent calcium indicators.
Experimental Protocols
This section provides a detailed methodology for measuring 4-CmC induced intracellular calcium release using the fluorescent indicator Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | -20°C, desiccated, protected from light |
| 4-Chloro-m-cresol (4-CmC) | Sigma-Aldrich | C40406 | Room Temperature |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | 4°C |
| Probenecid | Thermo Fisher Scientific | P36400 | 4°C |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco | 14025092 | 4°C |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |
Equipment
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.[1]
-
Cell culture incubator (37°C, 5% CO₂)
-
Automated liquid handler or multichannel pipette
-
Centrifuge for cell plates (for non-adherent cells)
Experimental Workflow
Detailed Protocol
1. Cell Preparation
-
For Adherent Cells: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.[2] For example, plate 40,000 to 80,000 cells per well in 100 µL of growth medium and incubate overnight at 37°C, 5% CO₂.[1]
-
For Suspension Cells: On the day of the experiment, centrifuge the cells and resuspend in growth medium or HBSS at a density of 125,000 to 250,000 cells per well in 100 µL for a 96-well plate.[1] Use poly-D-lysine coated plates to promote cell attachment.
2. Preparation of Fluo-4 AM Loading Solution (prepare fresh)
-
Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the loading buffer, it is recommended to use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.2-7.4.[3]
-
To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.[4]
-
To inhibit the activity of anion transporters that can extrude the dye from the cells, Probenecid can be added to the loading buffer at a final concentration of 2.5 mM.[5]
-
The final working concentration of Fluo-4 AM is typically between 2-5 µM.[4] The optimal concentration should be determined empirically for each cell line.
3. Dye Loading
-
Remove the growth medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[1][6]
-
After incubation, wash the cells once with 100 µL of HBSS to remove excess dye.
4. Preparation of 4-CmC Compound Plate
-
Prepare a stock solution of 4-CmC in DMSO.
-
Perform serial dilutions of the 4-CmC stock solution in HBSS to achieve the desired final concentrations for the dose-response experiment. A typical concentration range to test is from 10 µM to 1 mM.
-
Caution: At concentrations of 1 mM and higher, 4-CmC may inhibit SERCA pumps, which can lead to a non-specific increase in cytosolic calcium.[7][8]
5. Measurement of Calcium Release
-
Set the fluorescence microplate reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[1]
-
Record a baseline fluorescence reading for 10-20 seconds before the addition of the compound.
-
Add the 4-CmC solutions from the compound plate to the cell plate. The addition can be done manually with a multichannel pipette or with an automated liquid handler integrated into the plate reader.
-
Immediately after the addition of 4-CmC, continuously record the fluorescence signal for at least 2-5 minutes to capture the peak of the calcium transient.
6. Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (F - F₀).
-
For dose-response curves, plot the peak fluorescence response against the logarithm of the 4-CmC concentration.
-
The EC₅₀ value (the concentration that elicits a half-maximal response) can be calculated by fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful execution of this protocol.
Table 1: 4-CmC Activity on RyR Isoforms
| RyR Isoform | EC₅₀ (mM) | Reference |
| RyR1 | ~0.2 | [7] |
| RyR2 | ~0.4 | [7] |
| RyR3 | ~1.5 | [7] |
| Note: EC₅₀ values can vary depending on the experimental system. |
Table 2: Recommended Protocol Parameters
| Parameter | Recommended Value | Reference |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well (adherent) 125,000 - 250,000 cells/well (suspension) | [1] |
| Fluo-4 AM Stock Concentration | 2-5 mM in DMSO | [4] |
| Fluo-4 AM Working Concentration | 2-5 µM | [4] |
| Pluronic F-127 Concentration | 0.02 - 0.04% | [4] |
| Probenecid Concentration | 2.5 mM | [5] |
| Dye Loading Time and Temperature | 30-60 min at 37°C, then 15-30 min at RT | [1][6] |
| 4-CmC Concentration Range | 10 µM - 1 mM | [9] |
| Fluorescence Excitation Wavelength | ~490 nm | [1] |
| Fluorescence Emission Wavelength | ~525 nm | [1] |
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase the concentration of Fluo-4 AM or the loading time.
-
Ensure complete removal of growth medium containing phenol red before dye loading.
-
-
High Background Fluorescence:
-
Ensure a thorough wash step after dye loading.
-
Check for autofluorescence of the compounds being tested.
-
-
No Response to 4-CmC:
-
Confirm the expression of RyRs in the cell line being used.
-
Verify the activity of the 4-CmC stock solution.
-
Consider that some RyR isoforms, like RyR3, are less sensitive to 4-CmC.[10]
-
-
Cell Death:
-
Reduce the concentration of Fluo-4 AM or 4-CmC.
-
Decrease the incubation time with the dye.
-
Ensure the health and viability of the cells before starting the experiment.
-
By following this detailed protocol, researchers can reliably measure intracellular calcium release mediated by the activation of ryanodine receptors with 4-CmC, facilitating the study of RyR function and the discovery of novel therapeutic agents.
References
- 1. abcam.com [abcam.com]
- 2. hellobio.com [hellobio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a key determinant of ryanodine receptor type 1 required for activation by 4-chloro-m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RyRs Activator 4 in Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RyRs activator 4 is a potent and selective modulator of insect ryanodine receptors (RyRs), the primary intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum.[1] These receptors are critical for calcium homeostasis and are essential for various physiological processes in insects, including muscle contraction and neurotransmission. The selective activation of insect RyRs by compounds like this compound leads to uncontrolled calcium release from intracellular stores, resulting in muscle dysfunction, paralysis, and ultimately, insect mortality.[1] This mode of action makes this compound a valuable tool for research in insect physiology, toxicology, and for the development of novel insecticides.
These application notes provide detailed protocols for utilizing this compound in common insect cell lines, such as Spodoptera frugiperda (Sf9) cells. The protocols cover the assessment of the compound's activity through intracellular calcium measurement and the evaluation of its cytotoxic effects.
Data Presentation
The following tables present representative quantitative data for a well-characterized ryanodine receptor activator, chlorantraniliprole, in insect systems. Researchers should generate their own data for this compound following the provided protocols.
Table 1: Larvicidal Activity of this compound
| Species | LC50 (mg/L) |
| Mythimna separata (larvae) | 1.32[2][3] |
Table 2: Example EC50 Values for a Diamide Insecticide (Chlorantraniliprole) in Insect Cell Lines Expressing Ryanodine Receptors
| Cell Line/System | Receptor Origin | EC50 (nM) |
| Sf9 cells (recombinant) | Heliothis virescens | 50[2] |
| HEK293 cells (recombinant) | Spodoptera frugiperda | 59.3 |
Table 3: Example Cytotoxicity of a Diamide Insecticide in an Insect Cell Line
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| Sf9 | Chlorantraniliprole | 48 | >100 |
Signaling Pathway
The activation of insect ryanodine receptors by this compound triggers a specific signaling cascade within the insect cell, leading to a rapid increase in intracellular calcium concentration.
Caption: Signaling pathway of this compound in an insect cell.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound and requires an organic solvent for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Intracellular Calcium Measurement using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in Sf9 cells upon treatment with this compound using the fluorescent calcium indicator Fluo-4 AM.
Caption: Workflow for the intracellular calcium measurement assay.
Materials:
-
Sf9 cells
-
Grace's Insect Medium, supplemented with 10% FBS
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM, cell permeant
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (Excitation/Emission ≈ 490/525 nm)
Protocol:
-
Cell Seeding: Seed Sf9 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete Grace's Insect Medium. Incubate overnight at 27°C to allow for cell attachment.
-
Dye Loading Solution Preparation: Prepare a 2X Fluo-4 AM loading solution in HBSS. A typical final concentration of Fluo-4 AM is 2-5 µM. To aid in dye solubilization, first, mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 solution before diluting in HBSS.
-
Cell Loading: Carefully remove the culture medium from the wells. Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubation: Incubate the plate at 27°C for 30-60 minutes in the dark.
-
Washing: Gently remove the dye loading solution and wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS from the DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced cytotoxicity.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and set the kinetic read parameters. Establish a baseline fluorescence reading for 1-2 minutes.
-
Compound Addition: Add the prepared dilutions of this compound to the respective wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity for at least 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be normalized to the baseline fluorescence. Dose-response curves can be generated by plotting the peak fluorescence change against the logarithm of the compound concentration to determine the EC50 value.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Sf9 cells
-
Complete Grace's Insect Medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of complete medium. Incubate overnight at 27°C.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 27°C.
-
MTT Addition: Add 10 µL of the MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 27°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Cytotoxicity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Materials:
-
Sf9 cells
-
Complete Grace's Insect Medium
-
96-well cell culture plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of 10,000 to 50,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the compound dilutions to the cells. Include vehicle controls and a positive control for maximum LDH release (usually provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 27°C.[6]
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (positive control) wells. Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
Application Note: High-Throughput Screening for Modulators of Muscle Function Using a Ryanodine Receptor Activator
Introduction
Excitation-contraction (E-C) coupling is the fundamental physiological process that converts an electrical stimulus in muscle cells into mechanical force. Central to this mechanism are the Ryanodine Receptors (RyRs), a family of large ion channels responsible for the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR). This surge in intracellular Ca²⁺ concentration initiates the cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction.
The type 1 Ryanodine Receptor (RyR1) is the predominant isoform in skeletal muscle and is essential for E-C coupling. Dysregulation of RyR1 function is implicated in various muscle pathologies. Therefore, compounds that modulate RyR1 activity are valuable tools for basic research and potential therapeutic leads. This document provides a detailed protocol for a muscle contraction assay utilizing a specific RyR activator, herein referred to as RyR Activator 4 (RyR-A4), to functionally assess its impact on muscle contractility and intracellular calcium dynamics. These assays are critical for screening compound libraries and characterizing the pharmacological profile of novel RyR modulators.
Principle of the Assay
This protocol describes two primary methods to assess the effect of RyR-A4:
-
Isometric Force Measurement: This assay directly measures the contractile force generated by isolated skeletal muscle fibers upon exposure to RyR-A4. It provides a direct functional readout of the compound's effect on the muscle's mechanical output.
-
Intracellular Calcium Imaging: This method utilizes fluorescent Ca²⁺ indicators in cultured myotubes to measure the release of Ca²⁺ from the SR triggered by RyR-A4. It allows for the direct assessment of the activator's effect on RyR channel function.
Signaling Pathway of RyR-Mediated Muscle Contraction
The activation of Ryanodine Receptors is a critical step in initiating muscle contraction. The following diagram illustrates the signaling cascade initiated by an RyR activator.
Experimental Workflow: Isometric Force Measurement
The following diagram outlines the key steps for measuring contractile force in isolated muscle fibers.
Protocols
Protocol 1: Isometric Force Measurement in Isolated Single Muscle Fibers
This protocol details the direct measurement of muscle contraction force in response to RyR-A4. It is adapted from established methods for single muscle fiber analysis.
A. Materials and Reagents
-
Muscle Source: Flexor digitorum brevis (FDB) muscle from mice.
-
Dissection Solution: Krebs-Ringer bicarbonate buffer, supplemented with 10 mM glucose, gassed with 95% O₂ / 5% CO₂.
-
Experimental Chamber: Temperature-controlled chamber with ports for solution exchange.
-
Force Transducer: High-sensitivity force transducer (e.g., Akers 801).
-
Length Controller: Micrometer-driven length controller.
-
Data Acquisition System: A/D converter and software for recording force output.
-
RyR Activator 4 (RyR-A4): Stock solution in DMSO, serially diluted to final concentrations.
B. Procedure
-
Muscle Fiber Isolation:
-
Euthanize a mouse according to approved institutional guidelines.
-
Excise the FDB muscle and place it in chilled dissection solution.
-
Under a dissecting microscope, mechanically isolate individual, intact muscle fibers with tendons remaining at both ends. This method is preferred over enzymatic digestion to preserve sarcolemmal integrity and tendon connections for mounting.
-
-
Fiber Mounting:
-
Transfer a single isolated fiber to the experimental chamber containing physiological buffer.
-
Securely attach one tendon to the force transducer and the other to the length controller using fine sutures or micro-tweezers.
-
-
Equilibration and Sarcomere Length Adjustment:
-
Allow the fiber to equilibrate for 20-30 minutes at the desired temperature (e.g., 25°C).
-
Adjust the fiber length using the micrometer until the optimal sarcomere length for maximal force generation is achieved (typically ~2.7 µm for mouse fibers), which can be verified using laser diffraction.
-
-
Compound Application and Force Measurement:
-
Record a baseline resting force.
-
Introduce RyR-A4 into the chamber, starting with the lowest concentration.
-
Record the isometric force generated until a stable plateau is reached.
-
Wash the fiber thoroughly with the buffer solution between doses to allow for recovery.
-
Repeat the application with increasing concentrations of RyR-A4 to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak isometric force for each concentration.
-
Normalize the force to the fiber's cross-sectional area (CSA) to calculate specific force (kN/m²).
-
Plot the specific force against the log concentration of RyR-A4 and fit the data to a sigmoidal curve to determine the EC₅₀ value.
-
Protocol 2: Intracellular Calcium Imaging in Cultured Myotubes
This protocol measures RyR-A4-induced Ca²⁺ release from the SR in a cell-based model, such as C2C12 myotubes.
A. Materials and Reagents
-
Cell Line: C2C12 myoblasts.
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum.
-
Calcium Indicator: Fluo-8 AM or Fura-2 AM.
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
RyR Activator 4 (RyR-A4): Stock solution in DMSO.
-
Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen dye and an automated injection system.
B. Procedure
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach ~80% confluency.
-
Induce differentiation by switching to differentiation medium. Allow 5-7 days for the myoblasts to fuse and form multinucleated myotubes.
-
-
Calcium Indicator Loading:
-
Wash the differentiated myotubes twice with HBSS.
-
Incubate the cells with the calcium indicator (e.g., 4 µM Fluo-8 AM) in HBSS for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Begin recording baseline fluorescence intensity.
-
Using an automated injector, add RyR-A4 at the desired final concentration.
-
Continue recording the fluorescence signal to capture the transient increase in intracellular Ca²⁺.
-
For dose-response experiments, use different wells for each concentration.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, use the ratio of emissions (e.g., 340/380 nm). For single-wavelength dyes like Fluo-8, express the change as ΔF/F₀, where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Determine key kinetic parameters: peak amplitude (maximal ΔF/F₀), time to peak, and the decay rate of the calcium transient.
-
Plot the peak amplitude against the log concentration of RyR-A4 to determine the EC₅₀ for Ca²⁺ release.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: Dose-Response of RyR-A4 on Specific Force in Isolated Muscle Fibers
| RyR-A4 Conc. (µM) | n | Mean Specific Force (kN/m²) | Std. Deviation | % of Max Response |
|---|---|---|---|---|
| 0 (Control) | 5 | 5.2 | 1.1 | 0.0 |
| 0.1 | 5 | 28.6 | 4.5 | 10.2 |
| 0.5 | 5 | 95.3 | 10.1 | 39.9 |
| 1.0 | 5 | 165.8 | 15.2 | 66.6 |
| 5.0 | 5 | 240.1 | 18.9 | 93.5 |
| 10.0 | 5 | 262.5 | 20.5 | 102.5 |
| 50.0 | 5 | 256.4 | 19.8 | 100.0 |
| EC₅₀ (µM) | | 0.85 | | |
Table 2: Kinetic Parameters of Ca²⁺ Transients in C2C12 Myotubes Induced by RyR-A4
| RyR-A4 Conc. (µM) | n | Peak Amplitude (ΔF/F₀) | Std. Deviation | Time to Peak (s) |
|---|---|---|---|---|
| 0 (Control) | 8 | 0.05 | 0.01 | N/A |
| 0.1 | 8 | 0.45 | 0.08 | 5.2 |
| 0.5 | 8 | 1.12 | 0.15 | 4.8 |
| 1.0 |
Application Notes and Protocols for Electrophysiological Studies of Insect Neurons with Ryanodine Receptor Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the endoplasmic reticulum of neurons and muscle cells.[1][2] In insects, these receptors are crucial for regulating intracellular calcium levels, which in turn governs a wide range of physiological processes including neurotransmission and muscle contraction.[2][3][4] RyRs have become a key target for the development of novel insecticides, such as the diamide class, which act as potent activators of these channels.[5][6] This leads to uncontrolled depletion of intracellular calcium stores, resulting in paralysis and death of the insect.[7]
"RyRs activator 4" is a novel compound that has demonstrated significant insecticidal properties, including larvicidal activity. Its primary mode of action is the activation of insect RyRs. Understanding the precise electrophysiological consequences of this activation in central neurons is critical for elucidating its detailed mechanism of action and for the development of more effective and selective insecticides.
These application notes provide a detailed set of protocols for investigating the effects of this compound on the electrophysiological properties of insect neurons using whole-cell patch-clamp and calcium imaging techniques.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on insect neuron electrophysiology, based on the known actions of other RyR activators.
Table 1: Current-Clamp Electrophysiology Data
| Parameter | Control | This compound (10 µM) | Percentage Change |
| Resting Membrane Potential (mV) | -60.2 ± 2.5 | -52.8 ± 3.1 | +12.3% |
| Action Potential Firing Frequency (Hz) | 5.4 ± 1.2 | 18.9 ± 3.8 | +250% |
| Action Potential Amplitude (mV) | 75.1 ± 4.3 | 73.9 ± 4.8 | -1.6% |
| Action Potential Duration (ms) | 2.1 ± 0.3 | 3.5 ± 0.5 | +66.7% |
Table 2: Voltage-Clamp Electrophysiology Data
| Parameter | Control | This compound (10 µM) | Percentage Change |
| Peak Voltage-Gated Na+ Current (pA) | -850 ± 120 | -835 ± 135 | -1.8% |
| Peak Voltage-Gated K+ Current (pA) | 1250 ± 210 | 1190 ± 190 | -4.8% |
| Ca2+-Activated K+ Current (pA) | 55 ± 15 | 280 ± 45 | +409% |
| Ca2+-Activated Cl- Current (pA) | -30 ± 8 | -155 ± 25 | +417% |
Table 3: Calcium Imaging Data
| Parameter | Control | This compound (10 µM) | Percentage Change |
| Baseline Intracellular Ca2+ (nM) | 105 ± 20 | 450 ± 65 | +328% |
| Peak Stimulus-Evoked Ca2+ Transient (nM) | 550 ± 80 | 980 ± 120 | +78.2% |
| Decay Time Constant of Ca2+ Transient (s) | 2.5 ± 0.5 | 5.8 ± 1.1 | +132% |
Experimental Protocols
Preparation of Acutely Dissociated Insect Neurons
This protocol describes the isolation of central neurons from a representative insect model, such as the cockroach (Periplaneta americana) or locust (Locusta migratoria).
Materials:
-
Adult insect
-
Dissection dish coated with silicone elastomer
-
Fine dissection scissors and forceps
-
Insect saline solution (in mM): 140 NaCl, 5 KCl, 4 CaCl2, 1 MgCl2, 4 NaHCO3, 5 HEPES, pH 7.2
-
Enzyme solution: Insect saline containing 1 mg/ml collagenase and 1 mg/ml dispase
-
Glass coverslips coated with poly-L-lysine
-
Cell culture incubator
Procedure:
-
Anesthetize the insect by placing it on ice for 10-15 minutes.
-
Dissect out the central nervous system (e.g., thoracic or abdominal ganglia) in ice-cold insect saline.
-
Transfer the ganglia to the enzyme solution and incubate for 20-30 minutes at 30°C.
-
Gently wash the ganglia three times with fresh insect saline.
-
Mechanically dissociate the ganglia by triturating with a series of fire-polished Pasteur pipettes of decreasing tip diameter.
-
Plate the resulting cell suspension onto poly-L-lysine coated coverslips.
-
Allow the neurons to adhere for at least 1 hour in a humidified incubator before commencing electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for both current-clamp and voltage-clamp recordings from isolated insect neurons.[8][9][10]
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
External solution: Insect saline
-
Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA, pH 7.2
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a healthy-looking neuron with the pipette tip.
-
Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and assess neuronal excitability.
-
Bath apply this compound at the desired concentration (e.g., 10 µM) and repeat the current injection steps.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a potential of -70 mV.
-
Apply a series of voltage steps to evoke voltage-gated sodium and potassium currents.
-
To isolate calcium-activated currents, use a ramp protocol from -100 mV to +40 mV.
-
Bath apply this compound and repeat the voltage-step and ramp protocols.
-
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Fluorescence microscope with a calcium imaging system (e.g., CCD camera, light source, and filter sets)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
External solution: Insect saline
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Incubate the coverslip with dissociated neurons in a solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in insect saline for 30-45 minutes at room temperature in the dark.
-
Wash the cells with fresh insect saline for 15-20 minutes to allow for de-esterification of the dye.
-
Place the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm (for Fura-2) or at 488 nm (for Fluo-4).
-
Apply a brief electrical or chemical (e.g., high K+) stimulus to evoke a calcium transient and establish a baseline response.
-
Bath apply this compound at the desired concentration and record the change in baseline and stimulus-evoked calcium levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound in insect neurons.
Caption: Experimental workflow for electrophysiology.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphology and electrophysiological properties of neurons projecting to the retrocerebral complex in the blow fly, Protophormia terraenovae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What do the mushroom bodies do for the insect brain? Twenty-five years of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane-coated glass electrodes for stable, low-noise electrophysiology recordings in Drosophila central neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RyRs Activator 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
RyRs activator 4, also identified as compound B18, is a potent activator of insect Ryanodine Receptors (RyRs), a critical component of the calcium signaling machinery in these organisms.[1][2] Ryanodine receptors are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a vital role in muscle contraction and other cellular processes. This compound has demonstrated significant larvicidal activity, with a reported LC50 value of 1.32 mg/L for Mythimna separata.[1][2] This makes it a valuable tool for studying insect RyR function, insecticide development, and for screening novel RyR modulators.
This document provides detailed protocols for the preparation of a stock solution of this compound, along with essential data for its use in experimental settings.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Product Name | This compound | MedChemExpress |
| Catalog Number | HY-155334 | MedChemExpress |
| Synonym | Compound B18 | MedChemExpress |
| Molecular Weight | 625.72 g/mol | [1][2] |
| Chemical Formula | C24H21Br2ClFN5O2 | [1] |
| Reported Activity | LC50 = 1.32 mg/L (larvicidal activity against Mythimna separata) | [1][2] |
| Recommended Storage | Store at room temperature. For long-term storage, refer to the Certificate of Analysis. | [1] |
| Solubility | Information not publicly available. It is recommended to consult the Certificate of Analysis provided by the supplier. Based on the structure of similar compounds, it is likely to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to consult the Certificate of Analysis for the specific lot of the compound for any variations in handling or solubility.
Materials:
-
This compound (e.g., MedChemExpress, Cat. No. HY-155334)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing the Compound: Carefully weigh out a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.257 mg of the compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 625.72 g/mol x 1000 mg/g = 6.257 mg
-
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. For 6.257 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Tightly cap the tube/vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary, but always check the product information for temperature sensitivity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Refer to the supplier's Certificate of Analysis for specific long-term storage recommendations.
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
Mandatory Visualizations
Signaling Pathway of Ryanodine Receptor Activation
Caption: Ryanodine Receptor signaling pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Assessing the Larvicidal Efficacy of RyRs Activator 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for evaluating the larvicidal efficacy of RyRs Activator 4, a potent activator of insect ryanodine receptors (RyRs). The protocols outlined below are based on established guidelines for insecticide testing and can be adapted for various insect species.
Introduction
Ryanodine receptors are a class of intracellular calcium channels crucial for muscle function and neuronal signaling in insects.[1][2] this compound is a compound that targets and activates these receptors, leading to uncontrolled calcium release from intracellular stores, subsequent paralysis, and eventual death of the insect larvae.[3][4][5] This document provides a standardized protocol to quantify the larvicidal activity of this compound, enabling researchers to determine key efficacy parameters such as the median lethal concentration (LC50). The primary insect model discussed is Mythimna separata (armyworm), for which efficacy data for this compound is available, with an LC50 of 1.32 mg/L.[6][7] The principles of this protocol can be extended to other lepidopteran pests and mosquito larvae.
Signaling Pathway of RyRs Activation in Insects
Ryanodine receptor activators, such as this compound, disrupt the normal regulation of calcium homeostasis in insect muscle and nerve cells. The binding of the activator to the RyR leads to a sustained open state of the channel, causing a continuous leakage of Ca2+ from the sarcoplasmic/endoplasmic reticulum into the cytoplasm. This uncontrolled increase in intracellular Ca2+ concentration triggers muscle contraction and paralysis, ultimately leading to larval mortality.
Caption: Ryanodine Receptor (RyR) signaling pathway activation by this compound in insects.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting a larvicidal bioassay.
Materials
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) or acetone (analytical grade)
-
Test Organism: Third-instar larvae of Mythimna separata or other susceptible insect species (e.g., Anopheles, Aedes, or Culex mosquito larvae).[8][9]
-
Rearing: Appropriate larval rearing containers, diet, and environmental conditions (e.g., 25-28°C, 12:12 light:dark photoperiod).[10]
-
Bioassay Containers: Petri dishes, multi-well plates, or disposable cups.[8]
-
Equipment: Micropipettes, vortex mixer, analytical balance, stereomicroscope.
Preparation of Stock and Test Solutions
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO to prepare a 1000 mg/L stock solution. Store the stock solution in a dark glass bottle at 4°C.[8]
-
Serial Dilutions: Prepare a series of test concentrations by serially diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to ensure proper mixing. For determining the LC50, a range of at least five concentrations is recommended, which should result in mortalities between 10% and 95%.[10]
-
Control Group: Prepare a control solution containing the same concentration of DMSO and surfactant as the highest concentration test solution, but without the this compound.[8]
Larvicidal Bioassay Workflow
The following diagram illustrates the workflow for the larvicidal bioassay.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Insect Ryanodine Receptor?激活剂 | MCE [medchemexpress.cn]
- 8. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 9. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 10. iris.who.int [iris.who.int]
Application Notes and Protocols for In Vitro Assays of Insect Ryanodine Receptor Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect ryanodine receptors (RyRs) are large-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1] These receptors play a crucial role in intracellular calcium signaling, which is essential for muscle contraction. The activation of insect RyRs by certain compounds leads to an uncontrolled release of calcium from internal stores, causing muscle dysfunction, paralysis, and ultimately, the death of the insect. This mechanism makes insect RyRs a prime target for the development of novel insecticides.
A prominent class of insecticides that selectively target insect RyRs are the diamides, which include anthranilic diamides (e.g., chlorantraniliprole, cyantraniliprole) and phthalic acid diamides (e.g., flubendiamide).[2][3][4][5] These compounds exhibit high potency against a range of lepidopteran and other insect pests while displaying low toxicity to mammals, attributing to the structural differences between insect and mammalian RyRs.[1][3]
This document provides detailed application notes and protocols for three key in vitro assays used to identify and characterize activators of insect ryanodine receptors: Radioligand Binding Assays, Intracellular Calcium Imaging, and Single-Channel Recordings.
Signaling Pathway of Ryanodine Receptor Activation
The activation of the insect ryanodine receptor by an activator, such as a diamide insecticide, initiates a cascade of events leading to muscle paralysis. The binding of the activator to a specific site on the RyR protein induces a conformational change, causing the channel to open. This opening allows for a massive and uncontrolled efflux of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of the muscle cell. The sustained high concentration of intracellular Ca2+ leads to continuous muscle contraction and ultimately paralysis.
Caption: Signaling pathway of insect ryanodine receptor activation.
Data Presentation: Potency of Ryanodine Receptor Activators
The following tables summarize the in vitro potency of various diamide insecticides on ryanodine receptors from different insect species, as determined by radioligand binding and calcium imaging assays.
Table 1: EC50 Values from Calcium Imaging Assays
| Compound | Insect Species | Receptor Source | Assay Type | EC50 (nM) | Reference |
| Flubendiamide | Spodoptera frugiperda | Recombinant SfRyR in HEK293 cells | Fluorescence-based ER Ca2+ assay | 59.3 | [3] |
| Tetraniliprole | Spodoptera frugiperda | Recombinant SfRyR in HEK293 cells | Fluorescence-based ER Ca2+ assay | 174.5 | [3] |
| Chlorantraniliprole | Heliothis virescens | Recombinant HvRyR in HEK293 cells | Not Specified | 50 | [4] |
| Chlorantraniliprole | Drosophila melanogaster | Recombinant DmRyR in HEK293 cells | Not Specified | 40 | [4] |
| Cyantraniliprole | Spodoptera frugiperda (wild type) | Recombinant SfRyR in HEK293 cells | Time-lapse fluorescence assay | Not specified, but highly active | [2] |
Table 2: Inhibition Constants (Ki) and IC50 Values from Radioligand Binding Assays
| Compound | Insect Species | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Chlorantraniliprole | Heliothis virescens | [3H]Chlorantraniliprole | Competition Binding | - | 14-15 | [2] |
| Cyantraniliprole | Heliothis virescens | [3H]Chlorantraniliprole | Competition Binding | - | Not specified, competes with Chlorantraniliprole | [2] |
| Flubendiamide | Heliothis virescens | [3H]Chlorantraniliprole | Allosteric Modulation | - | Does not inhibit, but stimulates binding | [2] |
| Ryanodine | Heliothis virescens | [3H]Chlorantraniliprole | Allosteric Modulation | - | Does not inhibit, but stimulates binding | [2] |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled compound (e.g., [3H]ryanodine or a labeled activator) to the ryanodine receptor. It is a powerful tool for determining the affinity of novel compounds and for studying the binding sites of different activators.
Caption: Workflow for a radioligand binding assay.
Protocol: [3H]Ryanodine Binding Assay
This protocol is adapted from established methods for studying ryanodine receptor activity.
Materials:
-
Insect tissue (e.g., thoracic muscle from Heliothis virescens) or HEK293 cells expressing the insect RyR of interest.
-
[3H]Ryanodine (specific activity ~50-100 Ci/mmol).
-
Test compounds (potential RyR activators).
-
Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4.
-
Calcium solutions of varying concentrations.
-
Protease inhibitor cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Polytron homogenizer.
-
High-speed centrifuge.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Microsome Preparation:
-
Dissect and collect insect thoracic muscle tissue on ice.
-
Homogenize the tissue in ice-cold binding buffer containing protease inhibitors using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Total Binding: Microsomes (~50-100 µg protein), [3H]Ryanodine (e.g., 2-10 nM), and binding buffer with a specific free Ca2+ concentration (e.g., 10 µM).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Test Compound: Same as total binding, but with the addition of the test compound at various concentrations.
-
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in ice-cold wash buffer (binding buffer with a higher KCl concentration, e.g., 500 mM).
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
If the assay is performed with a labeled activator, a saturation binding experiment can be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration in response to the application of a test compound. It provides a functional readout of RyR activation.
Caption: Workflow for an intracellular calcium imaging assay.
Protocol: Fura-2 AM Calcium Imaging in Primary Insect Neuron Culture
This protocol provides a general framework. Optimization for specific insect species and cell types is recommended.
Materials:
-
Primary insect neuron or muscle cell culture.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
DMSO (dimethyl sulfoxide).
-
Insect saline solution (e.g., appropriate Ringer's solution for the insect species).
-
Test compounds.
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).
-
Perfusion system.
-
Image analysis software.
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture primary insect neurons or muscle cells on glass coverslips.
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to make a stock solution (e.g., 1 mM). Just before use, dilute the stock solution in insect saline to a final concentration of 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells with fresh insect saline for at least 30 minutes to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope in a perfusion chamber.
-
Continuously perfuse the cells with insect saline.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply the test compound at various concentrations through the perfusion system.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the peak change in the F340/F380 ratio against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response equation.
-
Single-Channel Recording
This electrophysiological technique allows for the direct measurement of the current flowing through a single ryanodine receptor channel reconstituted into an artificial lipid bilayer. It provides detailed information about the channel's conductance, open probability, and gating kinetics in response to activators.
Caption: Workflow for a single-channel recording experiment.
Protocol: Single-Channel Recording of Insect RyR in a Planar Lipid Bilayer
This is a highly specialized technique that requires specific equipment and expertise. The following is a general outline.
Materials:
-
Microsomal fraction containing insect RyRs.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine) in an organic solvent (e.g., n-decane).
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture.
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
-
Cis and trans chamber solutions (e.g., symmetrical solutions containing a salt like KCl or CsCl and a buffer like HEPES).
-
Calcium solutions.
-
Test compounds.
Procedure:
-
Bilayer Formation:
-
"Paint" a solution of phospholipids across the aperture separating the two chambers to form a stable lipid bilayer.
-
Monitor the electrical capacitance of the bilayer to ensure its proper formation.
-
-
Channel Incorporation:
-
Add a small amount of the microsomal vesicle preparation to the cis chamber (representing the cytoplasmic side of the SR).
-
The vesicles will fuse with the lipid bilayer, incorporating the RyR channels. The incorporation can be facilitated by creating an osmotic gradient.
-
-
Single-Channel Recording:
-
Apply a constant holding potential across the bilayer using the Ag/AgCl electrodes and the patch-clamp amplifier.
-
Record the baseline current, looking for the characteristic rectangular current steps that indicate the opening and closing of a single channel.
-
Once a single channel is incorporated and its baseline activity is recorded, add the test compound to the cis chamber.
-
-
Data Acquisition and Analysis:
-
Record the changes in channel activity in the presence of the activator.
-
Analyze the data to determine:
-
Unitary conductance: Calculated from the amplitude of the single-channel currents at different holding potentials.
-
Open probability (Po): The fraction of time the channel spends in the open state.
-
Mean open and closed times: To understand the gating kinetics of the channel.
-
-
Compare these parameters before and after the addition of the activator to characterize its effect on the channel.
-
Conclusion
The in vitro assays described in this document are essential tools for the discovery and development of novel insect ryanodine receptor activators. Radioligand binding assays provide crucial information on the binding affinity and sites of action of new compounds. Intracellular calcium imaging offers a functional assessment of RyR activation in a cellular context. Single-channel recordings provide the most detailed biophysical characterization of how an activator modulates the function of the RyR channel. By employing these assays, researchers can effectively screen for and characterize new insecticidal compounds with high potency and selectivity for insect ryanodine receptors.
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Developing a Cell-Based Assay for Screening Ryanodine Receptor Activators
Application Note
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This process is fundamental to numerous physiological functions, most notably excitation-contraction coupling in skeletal and cardiac muscles.[1] Three main isoforms have been identified in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in the myocardium), and RyR3 (expressed more widely, including in the brain).[1][3] Dysregulation of RyR channel function is implicated in various pathological conditions, including malignant hyperthermia, central core disease, and cardiac arrhythmias, making them significant therapeutic targets.[1][4] This application note describes a robust and reproducible cell-based assay for the identification and characterization of novel RyR activators, such as the hypothetical "RyRs activator 4." The assay utilizes a human embryonic kidney (HEK293) cell line stably expressing a specific RyR isoform and a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon compound treatment.
Assay Principle
The assay is based on the principle of calcium-induced calcium release (CICR), a key mechanism of RyR activation.[1] In their resting state, cells maintain a low cytosolic calcium concentration. Upon activation by a specific agonist, the RyRs open, leading to a rapid efflux of calcium from the SR/ER into the cytosol. This transient increase in intracellular calcium can be detected by a fluorescent calcium indicator, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to free calcium ions. By measuring the change in fluorescence intensity, one can quantify the activity of RyR activators.
A diagram illustrating the signaling pathway is presented below:
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptor Projects < Ehrlich Laboratory [medicine.yale.edu]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RyR Activator 4 (4-Chloro-m-cresol) Concentration for Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of RyR activator 4, commonly known as 4-Chloro-m-cresol (4-CmC). Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your studies of ryanodine receptors (RyRs).
Frequently Asked Questions (FAQs)
Q1: What is RyR activator 4 (4-CmC) and how does it work?
RyR activator 4, or 4-Chloro-m-cresol (4-CmC), is a potent activator of ryanodine receptors (RyRs), which are intracellular calcium channels critical for regulating calcium release from the sarcoplasmic and endoplasmic reticulum.[1][2][3] It directly binds to the RyR protein, increasing the channel's open probability and leading to the release of calcium into the cytosol.[2] 4-CmC is known to activate all three major RyR isoforms (RyR1, RyR2, and RyR3).[4]
Q2: I am not seeing any effect after applying 4-CmC. What could be the reason?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The effective concentration of 4-CmC can vary significantly depending on the RyR isoform and the experimental system. A concentration that is too low may not be sufficient to activate the receptors.
-
Cell Type and RyR Expression: The density and isoform of RyRs expressed in your chosen cell line or tissue are crucial. Cells with low or no RyR expression will not respond to 4-CmC.
-
Calcium Store Depletion: If the intracellular calcium stores (sarcoplasmic/endoplasmic reticulum) are already depleted, 4-CmC will not be able to elicit a calcium release.
-
Compound Integrity: Ensure the 4-CmC solution is properly prepared and has not degraded.
Q3: My calcium signal is much larger than expected and seems prolonged. What is happening?
This is a common issue and is often related to the concentration of 4-CmC being too high. At concentrations of 1 mM and above, 4-CmC can have off-target effects, most notably the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4][5] SERCA is responsible for pumping calcium back into the SR/ER. Its inhibition by high concentrations of 4-CmC leads to a sustained elevation of cytosolic calcium that is independent of RyR activation. This can mask the specific effect on RyRs and lead to misinterpretation of data.
Q4: How can I differentiate between RyR activation and SERCA inhibition?
To confirm that the observed calcium release is specifically due to RyR activation, you can perform the following control experiments:
-
Use an RyR inhibitor: Pre-incubate your cells with a known RyR inhibitor, such as ryanodine (at high concentrations) or dantrolene (for RyR1 and RyR3), before applying 4-CmC.[4][6] If the 4-CmC-induced calcium signal is significantly reduced or abolished, it indicates that the effect is primarily mediated by RyRs.
-
Use RyR-null cells: As a negative control, use a cell line that does not express ryanodine receptors (e.g., some COS-7 cell lines).[3][4] If you still observe a calcium increase in these cells after applying 4-CmC, it is likely due to off-target effects like SERCA inhibition.
Q5: What is the optimal concentration range for 4-CmC?
The optimal concentration of 4-CmC is highly dependent on the specific RyR isoform you are studying. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. Below is a summary of reported effective concentrations.
Quantitative Data Summary
| Parameter | RyR1 | RyR2 | RyR3 | Notes |
| EC50 (Activation) | ~0.2 mM | ~0.4 mM | ~1.5 mM | The concentration at which 50% of the maximal activation is observed.[4] |
| Effective Concentration Range | 50 µM - 400 µM | This range has been shown to activate RyR1.[7] | ||
| SERCA Inhibition (IC50) | 2-3 mM | 2-3 mM | 2-3 mM | Concentrations >1 mM can cause non-specific calcium changes due to SERCA inhibition.[3][4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 4-CmC using a Fluorescent Calcium Indicator
Objective: To determine the dose-response relationship of 4-CmC-induced calcium release in a specific cell type.
Materials:
-
Cells expressing the RyR isoform of interest
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
4-Chloro-m-cresol (4-CmC) stock solution
-
Physiological saline solution (e.g., HBSS, Tyrode's solution)
-
RyR inhibitor (e.g., Ryanodine, Dantrolene) for control experiments
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere.
-
Dye Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Baseline Measurement: Acquire a stable baseline fluorescence signal for a few minutes.
-
4-CmC Application: Prepare a series of 4-CmC dilutions in the physiological saline solution. Add each concentration to the cells and record the change in fluorescence intensity over time.
-
Data Analysis: For each concentration, calculate the peak change in fluorescence relative to the baseline. Plot the peak response against the 4-CmC concentration to generate a dose-response curve.
-
Control Experiment: To confirm RyR specificity, pre-incubate a separate set of cells with an RyR inhibitor before adding 4-CmC and observe the response.
Protocol 2: [3H]-Ryanodine Binding Assay
Objective: To quantitatively measure the effect of 4-CmC on RyR channel activity.
Materials:
-
Microsomal fractions containing RyRs
-
[3H]-ryanodine
-
Varying concentrations of 4-CmC
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the microsomal preparations with [3H]-ryanodine in the presence of varying concentrations of 4-CmC.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]-ryanodine.
-
Washing: Wash the filters to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [3H]-ryanodine as a function of the 4-CmC concentration. An increase in binding indicates channel activation.
Visualizations
Caption: Signaling pathway of RyR activation by 4-CmC.
Caption: Troubleshooting workflow for 4-CmC experiments.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. What are RyR modulators and how do they work? [synapse.patsnap.com]
- 3. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ryanodine Receptor Projects < Ehrlich Laboratory [medicine.yale.edu]
- 7. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ryanodine Receptor (RyR) Activator Assays
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting assays involving Ryanodine Receptor (RyR) activators. It includes frequently asked questions, detailed troubleshooting guides in a question-and-answer format, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Ryanodine Receptor (RyR) activation?
A1: The Ryanodine Receptor is a massive ion channel located on the membrane of the sarcoplasmic or endoplasmic reticulum (SR/ER), which acts as an intracellular calcium store.[1] Its primary function is to mediate the rapid release of Ca²⁺ from these stores into the cytosol, a process critical for phenomena like muscle contraction.[1][2] Activation is primarily triggered by a rise in cytosolic Ca²⁺, a mechanism known as Calcium-Induced Calcium Release (CICR).[3][4] In skeletal muscle, it is also mechanically gated by the dihydropyridine receptor (DHPR) in response to membrane depolarization.[2] Various endogenous molecules (e.g., ATP, calmodulin) and exogenous compounds (e.g., caffeine, ryanodine) can modulate the channel's sensitivity to Ca²⁺ and influence its open probability.[1][5]
Q2: What are the most common assays used to study RyR activators?
A2: The two most prevalent assay types are:
-
Calcium Release Assays: These methods monitor changes in Ca²⁺ concentration, either in the cytosol or within the ER.[6] Cytosolic Ca²⁺ increase is often measured using fluorescent indicators like Fluo-4, while ER Ca²⁺ depletion can be tracked with genetically encoded indicators such as R-CEPIA1er.[6][7][8] These assays are well-suited for high-throughput screening.[9]
-
[³H]-Ryanodine Binding Assays: Ryanodine, a plant alkaloid, binds with high affinity specifically to the open state of the RyR channel.[6] Therefore, the amount of radiolabeled [³H]-ryanodine binding to SR microsomes is a quantitative measure of the channel's open probability and overall activity.[10] This is often used as a secondary screen to validate hits from primary assays.[6]
Q3: How do I select the appropriate calcium indicator for my experiment?
A3: The choice depends on the specific experimental question and setup. Key factors include the indicator's dissociation constant (Kd) for Ca²⁺, its brightness, and its excitation/emission wavelengths. Indicators should be chosen to measure Ca²⁺ concentrations in a range of 0.1 to 10 times their Kd to ensure a linear response.[11] High-affinity indicators are suited for measuring low cytosolic Ca²⁺ levels, while low-affinity indicators are better for the high Ca²⁺ concentrations found within the ER.[11] Ratiometric dyes like Fura-2 can be more complex to use but allow for more reproducible comparisons of resting Ca²⁺ levels between experiments.[12]
RyR Signaling Pathway Overview
Troubleshooting Guide
Category 1: No or Weak Signal (Calcium Release Assays)
Q: I applied my RyR activator but see little to no increase in fluorescent signal. What went wrong?
A: A lack of response can stem from several sources, from reagent integrity to cell health. Systematically check the following potential causes:
-
Activator Potency:
-
Degradation: Has the activator been stored correctly? Prepare a fresh stock solution.
-
Concentration: Is the final concentration sufficient to elicit a response? Perform a dose-response curve to determine the optimal concentration. Some cell types may require higher concentrations of activators like caffeine (in the millimolar range) to see a response.[7]
-
-
Cellular Health and RyR Expression:
-
Viability: Are the cells healthy? Check viability with a standard method like Trypan Blue. Unhealthy cells cannot maintain ionic gradients.
-
RyR Expression: Does your cell model express the target RyR isoform at sufficient levels? For transfected cells, confirm expression levels. Note that endogenous expression can vary with cell passage number.
-
-
Calcium Indicator Issues:
-
Loading: Was the dye loaded correctly and for the appropriate time? Incomplete de-esterification of AM esters (if used) will result in poor signal. Ensure the loading buffer is serum-free.
-
Indicator Choice: Is the indicator's affinity (Kd) appropriate for the expected Ca²⁺ change? A low-affinity dye may not detect subtle changes from a resting state.[11]
-
Quenching/Bleaching: Are you using appropriate imaging settings? Excessive excitation light can photobleach the indicator, reducing the signal.
-
-
Assay Buffer Composition:
-
Extracellular Calcium: Most CICR assays are performed in a buffer without extracellular Ca²⁺ to ensure the signal comes exclusively from internal stores. The presence of extracellular Ca²⁺ can mask the release signal.
-
Magnesium/ATP: The presence of Mg²⁺ and ATP can modulate RyR activity.[1] Ensure their concentrations are consistent with established protocols.
-
Category 2: High Background or Low Signal-to-Noise Ratio (SNR)
Q: My baseline fluorescence is very high and/or noisy, making it difficult to detect a real signal. How can I improve this?
A: A low signal-to-noise ratio (SNR) is a common problem in fluorescence-based assays.[12][13] The goal is to lower the background noise while maintaining or increasing the specific signal.
-
Reduce Background Fluorescence:
-
Incomplete Dye Washout: Ensure cells are washed thoroughly with assay buffer after loading with an AM-ester dye to remove all extracellular, non-de-esterified indicator.
-
Autofluorescence: Some cell types or media components (e.g., phenol red, riboflavin) are inherently autofluorescent. Use phenol red-free media for the assay and check for cellular autofluorescence at your imaging wavelengths.
-
Leaky Indicator: If cells are unhealthy, the indicator can leak out, increasing background fluorescence. Confirm cell viability.
-
-
Improve Signal Strength:
-
Indicator Concentration: Use the optimal concentration of the Ca²⁺ indicator. Too much dye can lead to self-quenching or cellular toxicity.
-
Detector Settings: Optimize the gain/exposure settings on your detector (e.g., plate reader, microscope camera). Increasing exposure time can improve signal but may also increase photobleaching and phototoxicity.
-
Photon Shot Noise: The primary source of noise in low-light imaging is often photon shot noise.[14] This can be mitigated by using brighter indicators or more sensitive detectors (e.g., EMCCD or sCMOS cameras).[11]
-
Category 3: Inconsistent Results & Reproducibility
Q: I am observing significant well-to-well or day-to-day variability. What are the likely causes?
A: Reproducibility issues often point to subtle variations in experimental conditions.
-
Temperature: RyR channel activity is temperature-sensitive.[6] Both Ca²⁺ uptake by SERCA pumps and Ca²⁺ release by RyRs are affected by temperature. Ensure that all plates and reagents are equilibrated to the assay temperature (e.g., 37°C or room temperature) and that this is kept constant.[6]
-
Reagent Handling: Use consistent batches of reagents. Ensure thorough mixing of all solutions before application. In multi-well plates, be mindful of evaporation, especially in outer wells.
-
Cell Culture Conditions: Use cells within a consistent range of passage numbers, as receptor expression and health can change over time. Ensure consistent plating density.
-
Automated vs. Manual Addition: If adding reagents manually, timing and pipetting technique can introduce variability. An automated liquid handler can improve consistency.
Category 4: [³H]-Ryanodine Binding Assay Issues
Q: I am getting high non-specific binding or poor signal in my [³H]-ryanodine binding assay. What should I check?
A: This assay requires careful optimization of protein handling and separation techniques.
-
High Non-Specific Binding:
-
Protein Concentration: Using too much microsomal protein can increase non-specific binding.[15] Titrate the amount of protein to find the optimal balance between specific and non-specific signal.
-
Separation Method: The separation of bound from free ligand is critical. Filtration is generally preferred over centrifugation as it allows for more effective washing.[15] If using filtration, pre-soaking the filter paper (e.g., with polyethyleneimine) can reduce non-specific binding of the radioligand to the filter itself.
-
Washing: Ensure wash steps are rapid and use ice-cold buffer to minimize dissociation of the bound ligand while effectively removing the unbound radioligand.
-
-
Low Specific Binding:
-
Microsome Quality: Ensure the microsomal preparation is enriched for the SR/ER and has not been subjected to multiple freeze-thaw cycles, which can damage the receptor.
-
Assay Conditions: The binding of ryanodine is highly dependent on the free Ca²⁺ concentration.[7] The assay buffer must be carefully prepared with Ca²⁺ buffers (e.g., EGTA) to clamp the free Ca²⁺ at a level that promotes channel opening (typically in the micromolar range).
-
Incubation Time: Ensure the incubation is long enough to reach equilibrium.
-
Data & Reference Tables
Table 1: Comparison of Common Calcium Indicators
| Indicator | Type | Typical Kd | Ex/Em (nm) | Key Advantages | Key Disadvantages |
| Fluo-4 | Single Wavelength | ~345 nM | 494 / 516 | Bright signal, large dynamic range.[11] | Not ratiometric, difficult to quantify resting [Ca²⁺].[11] |
| Fura-2 | Ratiometric | ~145 nM | 340/380 / 510 | Allows ratiometric measurement, good for comparing resting [Ca²⁺].[11][12] | Requires UV excitation, more complex imaging setup.[12] |
| R-CEPIA1er | Genetically Encoded | ~460 µM | 560 / 610 | Specifically targets ER, low affinity is ideal for high [Ca²⁺] in stores.[6] | Requires cell transfection/transduction, lower signal than chemical dyes. |
Table 2: Typical Concentrations of Common RyR Modulators
| Compound | Role | Typical Concentration Range | Notes |
| Caffeine | Activator | 1 - 20 mM | Increases RyR sensitivity to Ca²⁺.[5][7] |
| ATP | Modulator/Activator | 0.1 - 5 mM | Potentiates Ca²⁺-induced activation.[16] |
| Calcium (Ca²⁺) | Primary Activator | 100 nM - 100 µM | Activates RyR via CICR.[5] |
| Ryanodine | Modulator | 1 nM - 10 µM | Binds to the open state; can be an activator at nM and an inhibitor at µM concentrations.[6] |
| Dantrolene | Inhibitor | 1 - 20 µM | Known clinical inhibitor, particularly for RyR1.[8] |
Experimental Protocols
Protocol 1: Cytosolic Calcium Release Assay with Fluo-4 AM
This protocol provides a general workflow for measuring RyR activator-induced Ca²⁺ release from the ER in cultured adherent cells.
-
Cell Plating: Seed cells (e.g., HEK293 expressing RyR1 or C2C12 myotubes) onto a 96-well, black-walled, clear-bottom plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, buffered with HEPES (pH 7.4).
-
Prepare a 2-5 µM Fluo-4 AM solution in the loading buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove culture medium from cells and wash once with loading buffer.
-
Add the Fluo-4 AM solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
Aspirate the dye solution.
-
Wash cells 2-3 times with loading buffer to remove extracellular dye.
-
Add fresh loading buffer to each well for the assay. Ensure this buffer does not contain extracellular calcium to isolate the signal from internal stores.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope equipped for fluorescence imaging (Excitation: ~490 nm, Emission: ~520 nm).
-
Record a stable baseline fluorescence signal for 60-120 seconds.
-
Using an automated injector or multichannel pipette, add the RyR activator (prepared at 2-5x final concentration).
-
Continue recording the fluorescence signal for another 3-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Normalize the fluorescence signal for each well to its initial baseline value (F/F₀).
-
The peak F/F₀ value after activator addition represents the magnitude of Ca²⁺ release.
-
Protocol 2: [³H]-Ryanodine Binding Assay
This protocol describes a method for quantifying RyR activity in isolated SR microsomes.
-
Microsome Preparation: Isolate SR/ER microsomes from tissue (e.g., skeletal muscle) or cultured cells expressing the RyR of interest using differential centrifugation.[6] Determine the total protein concentration of the microsomal preparation (e.g., via BCA assay).
-
Assay Buffer Preparation: Prepare a binding buffer containing components like KCl (e.g., 150 mM), HEPES (pH 7.4), and a defined free Ca²⁺ concentration buffered with EGTA. The optimal free Ca²⁺ is typically 1-100 µM to maximize RyR open probability.
-
Binding Reaction:
-
In microcentrifuge tubes, combine the assay buffer, SR microsomes (e.g., 50-100 µg protein), [³H]-ryanodine (e.g., 2-10 nM), and the test activator compound at various concentrations.
-
For determining non-specific binding, prepare parallel tubes containing a large excess (e.g., 10-20 µM) of unlabeled ("cold") ryanodine.
-
Incubate all tubes at a controlled temperature (e.g., 37°C) for 2-3 hours to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B) using a vacuum filtration manifold.
-
Wash the filters quickly 3-4 times with ice-cold wash buffer (similar to binding buffer but may have lower Ca²⁺) to remove unbound [³H]-ryanodine.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the CPM from the non-specific binding tubes (containing excess cold ryanodine) from the total binding CPM of the experimental tubes.
-
Plot specific binding as a function of activator concentration.
-
References
- 1. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in understanding the ryanodine receptor calcium release channels and their role in calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ‘Ryanopathy’: causes and manifestations of RyR2 dysfunction in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of ryanodine receptor/Ca2+ release channel revealed by recent advancements in structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. mdpi.com [mdpi.com]
- 13. Accurate detection of low signal-to-noise ratio neuronal calcium transient waves using a matched filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Ca2+ inactivation of the mammalian ryanodine receptor type 1 in a lipidic environment revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of RyR Activator 4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Ryanodine Receptor (RyR) activator 4 in DMSO and aqueous solutions. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Quick Reference: Stability and Storage Recommendations
Proper storage is paramount to maintaining the integrity of RyR activator 4. Here are the key recommendations for storing the compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | - | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Use freshly opened, anhydrous DMSO to minimize degradation due to moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is highly recommended. |
| Working Solution | Aqueous Buffer | Prepare fresh daily | - | Due to limited stability in aqueous solutions, it is crucial to prepare working dilutions immediately before use. |
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges when working with RyR activator 4. This section addresses common problems and provides practical solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound precipitation in DMSO stock solution upon storage. | 1. Absorption of water by hygroscopic DMSO. 2. Compound concentration is too high. 3. Repeated freeze-thaw cycles. | 1. Use high-purity, anhydrous DMSO from a freshly opened bottle. 2. Prepare stock solutions at a concentration known to be stable. If unsure, start with a lower concentration. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Precipitation observed when diluting DMSO stock into aqueous buffer. | 1. Low solubility of the compound in aqueous solutions. 2. The final concentration of DMSO in the working solution is too low to maintain solubility. | 1. Perform serial dilutions in DMSO before adding to the aqueous buffer. 2. Ensure the final DMSO concentration in the assay is sufficient to keep the compound in solution, typically between 0.1% and 0.5%, but this should be optimized for your specific cell type or assay. 3. Gentle vortexing or brief sonication may help to redissolve the precipitate. |
| Inconsistent or loss of biological activity in experiments. | 1. Degradation of the compound in stock or working solutions. 2. Inaccurate pipetting of viscous DMSO stock solutions. | 1. Prepare fresh working solutions for each experiment. 2. Use a freshly thawed aliquot of the DMSO stock solution. 3. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. 4. Perform a stability check of your stock solution using an analytical method like HPLC. |
| High background or off-target effects in cellular assays. | 1. The final concentration of DMSO is toxic to the cells. 2. The concentration of RyR activator 4 is too high, leading to non-specific effects. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment. 2. Perform a dose-response curve to identify the optimal concentration range for RyR activator 4. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of RyR activator 4 in DMSO?
A1: To prepare a stock solution, use anhydrous DMSO from a newly opened bottle to minimize moisture content.[1] Allow the powdered compound and the DMSO to equilibrate to room temperature before opening to prevent condensation. Add the DMSO to the vial of the compound to achieve the desired concentration. Ensure complete dissolution by vortexing. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -80°C.[2]
Q2: Can I store working dilutions of RyR activator 4 in aqueous buffer?
A2: It is strongly advised to prepare aqueous working dilutions of RyR activator 4 fresh for each experiment. The stability of many small molecules is significantly reduced in aqueous solutions. Storing the compound in aqueous buffers, even for a short period, can lead to degradation and a loss of activity.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cells to DMSO can vary significantly between cell types. It is essential to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells. Generally, most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it as low as possible, ideally at 0.1% or less.[1]
Q4: I see a precipitate after thawing my DMSO stock solution. What should I do?
A4: A precipitate upon thawing can be due to the absorption of water or exceeding the solubility limit at low temperatures. First, try to bring the solution back to room temperature and vortex or sonicate it briefly to see if the compound redissolves. If the precipitate persists, it may indicate a problem with the solvent or storage conditions. It is recommended to prepare a fresh stock solution with anhydrous DMSO.
Q5: How can I confirm the activity of my RyR activator 4 solution?
A5: To confirm the biological activity, you can perform a functional assay, such as measuring calcium release in a relevant cell line. A dose-response experiment will help to determine the EC50 value, which can be compared to literature values or previous experiments to ensure consistency. For chemical integrity, analytical methods like HPLC can be used to check for the presence of the parent compound and any degradation products.
Experimental Protocols
Protocol for Preparation of RyR Activator 4 Stock Solution
-
Allow the vial of powdered RyR activator 4 and a new, sealed bottle of anhydrous DMSO to warm to room temperature.
-
In a sterile environment, open the vial of RyR activator 4.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
General Protocol for Assessing Compound Stability by HPLC
This protocol provides a general framework for assessing the stability of RyR activator 4. Specific parameters such as the mobile phase, column, and detection wavelength should be optimized for the compound.
-
Method Development: Develop a reverse-phase HPLC method that can effectively separate RyR activator 4 from potential degradation products.[3][4]
-
Sample Preparation:
-
Prepare a stock solution of RyR activator 4 in anhydrous DMSO at a known concentration (e.g., 1 mg/mL).
-
Prepare separate stability samples by diluting the stock solution in both DMSO and the aqueous buffer of interest to a final concentration suitable for HPLC analysis.
-
-
Time-Zero Analysis: Immediately after preparation, inject a sample to obtain the initial peak area of RyR activator 4. This will serve as the baseline (100% integrity).
-
Stability Study:
-
Store the prepared stability samples under various conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours for aqueous solutions; 0, 1, 2, 4 weeks for DMSO solutions), inject the samples into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of RyR activator 4 at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the time-zero measurement.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the preparation and stability assessment of RyR activator 4.
Caption: Simplified signaling pathway of Ryanodine Receptor activation.
References
preventing off-target effects of RyRs activator 4 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing RyR activators in their experiments, with a specific focus on mitigating off-target effects. A common example of an RyR activator with known off-target effects is 4-Chloro-m-cresol (4-CmC), which will be used as a primary example throughout this guide. The principles and methodologies described here are broadly applicable to other RyR activators that may exhibit similar non-specific activities.
Frequently Asked Questions (FAQs)
Q1: What is "RyRs activator 4" and what are its known off-target effects?
"this compound" is not a standard nomenclature for a specific compound. It is likely referring to a research chemical used to activate Ryanodine Receptors. A widely used RyR activator is 4-Chloro-m-cresol (4-CmC). While effective at activating RyRs, 4-CmC is known to have significant off-target effects, primarily the inhibition of voltage-gated potassium (K+) channels.[1] At higher concentrations (≥ 1mM), it can also inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2][3] These off-target effects can confound experimental results by altering membrane potential and intracellular calcium dynamics through mechanisms independent of RyR activation.
Q2: How can I be sure that the observed effects in my experiment are due to RyR activation and not off-target effects?
To confirm the specificity of your RyR activator, it is crucial to perform control experiments. This includes:
-
Using a specific RyR inhibitor: Pre-treating your cells or tissue with a known RyR inhibitor, such as ryanodine at high concentrations (>100 µM) or dantrolene (for RyR1 and RyR3), should prevent the effects of the activator if they are indeed mediated by RyRs.[4]
-
Employing a structurally distinct RyR activator: Comparing the effects of your primary activator with another known RyR activator that has a different chemical structure, such as caffeine, can help confirm that the observed phenotype is due to RyR activation.
-
Testing for off-target effects directly: You can perform experiments to directly measure the activity of potential off-target proteins, such as voltage-gated potassium channels, in the presence of your activator.
Q3: At what concentration should I use my RyR activator to minimize off-target effects?
It is essential to perform a dose-response curve to determine the optimal concentration of your RyR activator. The goal is to find the lowest concentration that elicits a significant on-target effect with minimal off-target activity. For 4-CmC, activation of RyRs can be observed at concentrations as low as 25 µM, while inhibition of voltage-gated K+ channels is significant at around 120 µM.[1][5] SERCA inhibition is typically observed at much higher concentrations, in the millimolar range.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect after applying the RyR activator. | 1. Incorrect concentration: The concentration of the activator may be too low. 2. Low RyR expression: The cell line or tissue being used may have low or no expression of the target RyR isoform. 3. Degraded compound: The RyR activator may have degraded over time. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Confirm RyR expression using techniques like Western blotting or qPCR. Consider using a cell line known to express the RyR isoform of interest. 3. Use a fresh stock of the activator. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent drug preparation: Errors in serial dilutions or improper storage of the activator stock solution. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Observed effects are not blocked by a specific RyR inhibitor. | 1. Off-target effects: The observed phenotype is likely due to the activator acting on other cellular targets. 2. Ineffective inhibitor concentration: The concentration of the RyR inhibitor may be insufficient to fully block the receptor. | 1. Investigate potential off-target effects (e.g., K+ channel activity). Use a lower concentration of the activator if possible. 2. Perform a dose-response for the inhibitor to ensure complete blockade of RyR activity. |
Quantitative Data Summary
The following table summarizes the effective concentrations of 4-CmC for its on-target and off-target effects, providing a reference for experimental design.
| Target | Effect | Effective Concentration (EC50 / IC50) | RyR Isoform Specificity |
| Ryanodine Receptor (RyR) | Activation | ~100-400 µM (EC50)[2] | RyR1 and RyR2 are more sensitive than RyR3.[2] |
| Voltage-gated K+ channels | Inhibition | ~120 µM (EC50)[1] | Broad |
| SERCA Pump | Inhibition | 2-3 mM (IC50)[3] | Broad |
Experimental Protocols
Protocol 1: Distinguishing RyR Activation from K+ Channel Inhibition
This protocol uses a combination of calcium imaging and electrophysiology to differentiate the on-target effects of an RyR activator from its off-target effects on voltage-gated potassium channels.
1. Cell Preparation:
- Culture cells expressing the RyR isoform of interest (e.g., HEK293 cells stably expressing RyR1, RyR2, or RyR3) on glass coverslips suitable for microscopy and electrophysiology.
2. Calcium Imaging:
- Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
- Perfuse the cells with a standard extracellular solution and establish a baseline fluorescence signal.
- Apply the RyR activator at a range of concentrations and record the changes in intracellular calcium.
- Control 1 (RyR Specificity): In a separate experiment, pre-incubate the cells with a specific RyR inhibitor (e.g., 100 µM ryanodine) for 10-15 minutes before applying the RyR activator.
- Control 2 (K+ Channel Contribution): To assess the contribution of K+ channel inhibition to the calcium signal, depolarize the cells with a high concentration of extracellular KCl (e.g., 40 mM) in the presence and absence of the RyR activator. An enhanced depolarization-induced calcium entry in the presence of the activator would suggest K+ channel inhibition.
3. Electrophysiology (Whole-Cell Patch-Clamp):
- Using the same cell preparation, perform whole-cell voltage-clamp recordings.
- Use an intracellular solution containing a potassium-based electrolyte and an extracellular solution.
- Hold the cell at a negative membrane potential (e.g., -70 mV) and apply a series of depolarizing voltage steps to elicit voltage-gated potassium currents.
- After recording baseline currents, perfuse the cell with the RyR activator at the same concentrations used for calcium imaging and record the potassium currents again. A reduction in the outward current amplitude indicates inhibition of voltage-gated potassium channels.[1]
Protocol 2: [3H]-Ryanodine Binding Assay
This is a classic biochemical assay to directly measure the activation state of RyRs.[6][7][8]
1. Membrane Preparation:
- Isolate microsomal fractions enriched in RyRs from tissues (e.g., skeletal or cardiac muscle) or cultured cells expressing RyRs.
2. Binding Reaction:
- Incubate the microsomal membranes with a low concentration of [3H]-ryanodine (e.g., 1-10 nM) in a binding buffer containing a defined concentration of Ca2+.
- Add the RyR activator at a range of concentrations to different reaction tubes.
- Include control tubes with no activator and tubes with a known RyR activator like caffeine as a positive control.
- To determine non-specific binding, include a set of tubes with a high concentration of unlabeled ryanodine (e.g., 10 µM).
- Incubate the reactions at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
3. Measurement:
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound [3H]-ryanodine.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the activator concentration to determine the EC50.
Visualizations
References
- 1. 4-Chloro-m-cresol, an activator of ryanodine receptors, inhibits voltage-gated K(+) channels at the rat calyx of Held - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Ryanodine Receptor (RyR) Activators in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of ryanodine receptor (RyR) activators, with a focus on 4-chloro-m-cresol (4CmC), often referred to as RyR activator 4, and 4-Chloro-3-ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is "RyR activator 4" and what are its common analogues?
"RyR activator 4" is a term often used to refer to 4-chloro-m-cresol (4CmC) , a potent activator of the ryanodine receptor. Another related compound used in research is 4-Chloro-3-ethylphenol . While both modulate RyR activity, it is important to note that some studies describe 4-Chloro-3-ethylphenol as having antagonistic properties, so its function should be carefully validated in your specific experimental system.
Q2: Why am I observing high levels of cell death in my cultures when using these activators?
High concentrations of 4CmC and 4-Chloro-3-ethylphenol can lead to significant cytotoxicity. This is primarily due to their mechanism of action, which involves a sustained increase in intracellular calcium levels through the activation of RyRs. Prolonged elevated calcium can trigger apoptotic and necrotic cell death pathways. Additionally, off-target effects at higher concentrations can contribute to cytotoxicity.
Q3: What are the typical working concentrations for 4CmC and 4-Chloro-3-ethylphenol?
The optimal concentration is highly dependent on the cell type and the specific research question. However, based on available data, it is recommended to start with a dose-response experiment to determine the lowest effective concentration with the minimal cytotoxic effect.
| Compound | Cell Type | Effective Concentration for RyR Activation | Reported Cytotoxic Concentrations |
| 4-chloro-m-cresol (4CmC) | Skeletal Muscle Cells | EC50 ~100 µM for RyR1 activation[1] | > 50 µM in SH-SY5Y cells (72h)[2] |
| Lymphoblastoid B cells | 600 µM induced significant Ca2+ release[3] | > 1000 µM can inhibit SERCA pumps | |
| SH-SY5Y | Significant cytotoxicity at 2000 µM[4] | Not specified | |
| 4-Chloro-3-ethylphenol | Rat L6 myoblasts | Induces significant Ca2+ release | Inhibits SOCE, more potent than 4CmC |
Q4: How can I reduce the cytotoxicity of these compounds in my experiments?
Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration to achieve the desired effect on RyR activation.
-
Optimize Cell Seeding Density: Cell density can influence the cellular response to toxic compounds. Higher cell densities may offer a protective effect. It is crucial to optimize the seeding density for your specific cell line and assay.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the toxic effects of small molecules. However, serum components can also interfere with the assay. If possible, conduct pilot studies to determine the optimal serum concentration.
-
Use of Antioxidants: While not specifically documented for these compounds, oxidative stress can be a consequence of calcium dysregulation. The use of antioxidants like N-acetylcysteine (NAC) could potentially reduce cytotoxicity. This would need to be validated for your specific experimental setup.
Troubleshooting Guides
Problem 1: High background or inconsistent results in MTT/cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Interference from Phenol Red or Serum | Use serum-free, phenol red-free media during the assay incubation steps.[5][6] |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution by gentle shaking and pipetting. Increase incubation time with the solubilization buffer if necessary.[5] |
| Contamination | Visually inspect cultures for any signs of microbial contamination. Use sterile techniques throughout the protocol. |
| Inappropriate Cell Seeding Density | Perform a cell seeding density optimization experiment to find the linear range of your assay.[1][7][8] |
| Precipitation of the Compound | Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Avoid high concentrations of the vehicle. |
Problem 2: No or low RyR activation signal in calcium imaging experiments.
| Possible Cause | Troubleshooting Step |
| Low Expression of RyRs in the Cell Line | Confirm RyR expression in your cell line of choice using techniques like qPCR or western blotting. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure the use of a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. |
| Rapid Calcium Extrusion | Use a probenecid solution during dye loading and imaging to inhibit the activity of organic anion transporters that can extrude the dye from the cells. |
| Compound Inactivity | Verify the activity of your compound stock on a positive control cell line known to respond to RyR activators. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of RyR Activators using the MTT Assay
This protocol provides a general framework for assessing the dose-dependent cytotoxicity of 4CmC and 4-Chloro-3-ethylphenol.
Materials:
-
Cells of interest
-
Complete culture medium
-
Serum-free, phenol red-free medium
-
RyR activator stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the RyR activator in serum-free, phenol red-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the activator. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Measuring RyR Activation using Fluo-4 AM Calcium Imaging
This protocol outlines the steps for monitoring intracellular calcium changes in response to RyR activators.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Fluo-4 AM stock solution (in DMSO)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other suitable imaging buffer
-
RyR activator stock solution
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip or plate on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Carefully add the RyR activator at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells or regions of interest over time.
-
Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Analyze parameters such as the peak amplitude, time to peak, and duration of the calcium transient.
-
Visualizations
Signaling Pathway of RyR Activation and Potential Cytotoxicity
Caption: Simplified signaling pathway of RyR activation leading to potential cytotoxicity.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A logical workflow for optimizing experiments to minimize cytotoxicity.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 4. Hyperthermia Increases Neurotoxicity Associated with Novel Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Inconsistent Results in Ryanodine Receptor Activator Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and navigating the complexities of experiments involving ryanodine receptor (RyR) activators, with a specific focus on dealing with inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are ryanodine receptors (RyRs) and why are they important?
Ryanodine receptors are large ion channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR), which are intracellular calcium stores.[1] They are responsible for the release of calcium (Ca2+) from these stores into the cytosol, a process that is fundamental to many cellular functions, including muscle contraction, neurotransmission, and gene expression.[1][2] There are three main isoforms of RyRs in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (predominantly in cardiac muscle), and RyR3 (found in various tissues, including the brain and smooth muscle).[1][3]
Q2: What is "RyRs activator 4" and what is known about it?
"this compound" is described as an insect ryanodine receptor activator. While specific details on its mechanism of action in mammalian cells are limited in publicly available literature, it is crucial to note that its effects on mammalian RyR isoforms may not be fully characterized. Researchers using this compound should exercise caution and perform thorough validation experiments. For handling, it is recommended to store the compound as per the certificate of analysis, which typically involves storage at -20°C.[4] Solubility information should also be obtained from the supplier's datasheet.
Q3: What are common pharmacological activators of mammalian RyRs?
Several compounds are commonly used to activate RyRs in experimental settings:
-
Caffeine: A widely used agonist that increases the sensitivity of RyRs to calcium.[2]
-
4-chloro-m-cresol (4-CmC): A potent direct activator of RyR1 and RyR2.[2][5]
-
Ryanodine: This plant alkaloid has a dual effect: it can lock the channel in a sub-conductance open state at nanomolar concentrations, effectively acting as an activator, while at higher micromolar concentrations, it inhibits the channel.[1][6]
Q4: What are the potential sources of inconsistency in my RyR activator experiments?
Inconsistent results can arise from a multitude of factors, including:
-
Compound-specific issues: Off-target effects (e.g., 4-CmC inhibiting SERCA pumps), concentration-dependent dual effects (e.g., ryanodine), and the use of poorly characterized compounds.[5]
-
Experimental variability: Inconsistent cell health, passage number, and density; variations in dye loading and incubation times; and fluctuations in temperature.
-
Assay-specific artifacts: High background fluorescence, dye leakage, and phototoxicity in calcium imaging experiments.
Troubleshooting Guide
Encountering variability in your results can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Table 1: Troubleshooting Common Issues in RyR Activator Experiments
| Problem | Potential Causes | Recommended Solutions |
| No response or weak response to activator | 1. Inactive compound: Improper storage or handling of the activator. 2. Low RyR expression: The cell line used may have low endogenous expression of the target RyR isoform. 3. Incorrect activator concentration: The concentration used may be too low to elicit a response. 4. Desensitization of receptors: Prolonged exposure to low levels of agonists. 5. Issues with calcium imaging: Problems with dye loading, cell health, or imaging settings. | 1. Compound integrity: Prepare fresh stock solutions of the activator. Verify storage conditions. 2. Cell line selection: Use a cell line known to express the RyR isoform of interest or consider overexpression systems. 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration. 4. Experimental design: Minimize pre-exposure to agonists. Ensure wash steps are thorough. 5. Calcium imaging troubleshooting: Refer to the specific troubleshooting section for calcium imaging below. |
| High variability between wells/replicates | 1. Uneven cell seeding: Inconsistent cell density across the plate. 2. Inconsistent dye loading: Variation in the amount of calcium indicator loaded into cells. 3. Temperature gradients: Temperature fluctuations across the plate during the experiment. 4. Edge effects: Wells at the edge of the plate behaving differently. | 1. Cell seeding: Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Dye loading: Standardize dye concentration, incubation time, and temperature. Ensure thorough mixing of the dye solution. 3. Temperature control: Use a temperature-controlled plate reader or incubator. Allow plates to equilibrate to the experimental temperature. 4. Plate layout: Avoid using the outer wells of the plate or fill them with a buffer to minimize edge effects. |
| High background fluorescence (in calcium imaging) | 1. Incomplete hydrolysis of AM ester dyes: The acetoxymethyl (AM) ester form of the dye is fluorescent. 2. Autofluorescence: Cells or media components may be naturally fluorescent. 3. Dye leakage or compartmentalization: The dye may leak out of the cells or accumulate in organelles. | 1. De-esterification step: Include a post-loading incubation step at room temperature to allow for complete de-esterification.[7] 2. Background subtraction: Image a field of view with no cells to determine the background from the media and coverslip. Use background subtraction during analysis. 3. Dye selection and handling: Use fresh dye solutions. Consider using a dye with better retention (e.g., Fluo-8). Probenecid can be used to inhibit dye leakage.[8] |
| Unexpected or paradoxical results (e.g., decreased calcium signal with an activator) | 1. Off-target effects: The activator may have other cellular targets. A prime example is 4-CmC inhibiting the SERCA pump at higher concentrations, which would counteract the calcium release from RyRs.[5] 2. Dual-effect of the compound: Ryanodine activates at low concentrations but inhibits at high concentrations.[6] 3. Cytotoxicity: The activator at the concentration used may be toxic to the cells, leading to a loss of signal. | 1. Control experiments: Use specific inhibitors for potential off-target proteins (e.g., thapsigargin to inhibit SERCA) to dissect the observed effect. Use a structurally unrelated activator to confirm the RyR-mediated response. 2. Concentration optimization: Carefully titrate the concentration of the activator and be aware of the literature on its concentration-dependent effects. 3. Cytotoxicity assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of the activator being used. |
Quantitative Data on Common RyR Activators
The potency of RyR activators can vary significantly depending on the RyR isoform, the experimental system, and the presence of other modulators like Ca2+ and ATP. The following tables summarize some reported EC50 values.
Table 2: EC50 Values for 4-chloro-m-cresol (4-CmC) on RyR Isoforms
| RyR Isoform | EC50 (mM) | Experimental System | Reference |
| RyR1 | ~0.1 - 0.2 | [3H]ryanodine binding; single-channel recordings | [5][9] |
| RyR2 | ~0.4 | [3H]ryanodine binding | [5] |
| RyR3 | ~1.5 | [3H]ryanodine binding | [5] |
Note: The EC50 of 4-CmC can be influenced by the presence of other modulators.
Table 3: EC50 Values for Caffeine on RyR Isoforms
| RyR Isoform | EC50 (mM) | Experimental System | Reference |
| RyR1 | Threshold: 0.125-0.250 | Fura-2 AM imaging in HEK293 cells | [10] |
| RyR2 | 9.0 ± 0.4 | Single RyR2 channels in bilayers (in quasi-cell-like cytosolic solution) | [11] |
| RyR3 | Threshold: 0.0625-0.1250 | Fura-2 AM imaging in HEK293 cells | [10] |
Note: Caffeine's potency is highly dependent on the cytosolic and luminal Ca2+ concentrations.
Detailed Experimental Protocols
A standardized protocol is essential for obtaining reproducible results. Below is a general protocol for a common application.
Protocol 1: Fluo-4 AM Calcium Imaging in Cultured Cells
This protocol outlines the steps for measuring changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.
Materials:
-
Adherent cells cultured in a 96-well black-walled, clear-bottom plate
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional)
-
RyR activator of interest
-
Positive control (e.g., Ionomycin)
-
Fluorescence plate reader or microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Preparation of Loading Solution (prepare fresh):
-
Prepare a 2-5 µM Fluo-4 AM solution in Assay Buffer.
-
Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
If dye leakage is an issue, Probenecid (1-2.5 mM) can be included.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of the Loading Solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, allow the plate to sit at room temperature for at least 15 minutes to allow for complete de-esterification of the dye.[7]
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells 2-3 times with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Baseline Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.
-
Measure the baseline fluorescence for a set period before adding the activator.
-
-
Activator Addition and Measurement:
-
Add the RyR activator at the desired concentration.
-
Immediately begin recording the fluorescence signal over time.
-
-
Positive Control:
-
At the end of the experiment, add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 1-5 µM) to determine the maximum fluorescence signal (Fmax).
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Visualizations
Signaling Pathway of Ryanodine Receptor Activation
Caption: Simplified signaling pathway of RyR activation and calcium release.
Experimental Workflow for a Calcium Flux Assay
Caption: A typical experimental workflow for a cell-based calcium flux assay.
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Role of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ryanodine on the properties of Ca2+ release from the sarcoplasmic reticulum in skinned skeletal muscle fibres of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 9. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Safe Handling of RyRs Activator 4
This technical support center provides guidance on the safe handling and use of RyRs activator 4 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The information provided here is for guidance only and is based on general laboratory safety principles and data for similar compounds. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety information before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound identified as an insect ryanodine receptor (RyR) activator.[1] It has been shown to have larvicidal activity against certain insect species.[1] Its primary mechanism of action is the activation of RyRs, which are critical for calcium regulation in muscle cells.[2][3]
Q2: What are the primary hazards associated with this compound?
A2: As a novel chemical entity, the full toxicological profile of this compound may not be completely characterized. However, based on its intended use as an insecticide, it should be handled with care. Potential hazards could include skin and eye irritation, respiratory irritation upon inhalation of dust or aerosols, and potential toxicity if ingested. The SDS for a different activator product, "Activator #4," which contains sodium cyanide, highlights severe hazards including being a strong poison.[4] While this is a different compound, it underscores the importance of treating all new chemical activators with a high degree of caution.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Appropriate PPE is crucial for minimizing exposure. The following table summarizes recommended PPE.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary.[2] |
Q4: How should this compound be stored?
A4: Proper storage is essential to maintain the integrity of the compound and ensure safety.
| Parameter | Recommendation |
| Temperature | Store at room temperature in the continental US; however, always refer to the Certificate of Analysis for specific storage conditions.[1] For long-term storage, refrigeration or freezing is generally recommended for solid compounds. |
| Container | Keep in a tightly sealed, original container. |
| Environment | Store in a dry, well-ventilated area away from direct sunlight and incompatible materials. |
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures and seek medical attention immediately.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Note: These are general first-aid guidelines. The specific SDS for this compound may have different instructions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound is difficult to dissolve. | The compound may have low solubility in the chosen solvent. | Try gentle warming or sonication. Consult the manufacturer's data sheet for recommended solvents. Prepare a stock solution in a solvent like DMSO before diluting in aqueous buffers. |
| No biological activity observed in the assay. | - Incorrect compound concentration.- Compound degradation.- Inappropriate assay conditions. | - Verify the concentration of your stock solution.- Prepare fresh solutions from solid stock.- Ensure the storage conditions have been appropriate.- Optimize assay parameters such as incubation time and temperature. |
| High background signal or off-target effects. | - Compound may be autofluorescent.- Non-specific binding. | - Run a control with the compound alone to check for autofluorescence.- Include appropriate vehicle controls in your experiment.- Test a range of concentrations to find the optimal window for specific activity. |
| Inconsistent results between experiments. | - Variability in solution preparation.- Pipetting errors.- Changes in cell passage number or health. | - Prepare fresh solutions for each experiment.- Calibrate pipettes regularly.- Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. |
Experimental Protocols
General Protocol for Preparing Stock Solutions
-
Weighing: Carefully weigh the desired amount of this compound solid in a chemical fume hood.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer to avoid repeated freeze-thaw cycles.
Diagram: Experimental Workflow for Assessing RyR Activation
Caption: A typical experimental workflow for evaluating the activity of this compound on insect muscle cells.
Signaling Pathway
Diagram: Ryanodine Receptor Activation in Insect Muscle
Caption: Simplified signaling pathway of this compound leading to muscle contraction in insects.
Logical Relationships
Diagram: Troubleshooting Logic for a Failed Experiment
Caption: A logical troubleshooting workflow for experiments where this compound fails to elicit a calcium signal.
References
storage and handling recommendations for RyRs activator 4
This technical support center provides guidance on the storage, handling, and use of RyRs activator 4 (also known as compound B18), an insect ryanodine receptor activator. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to facilitate their experiments.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its stability and activity. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Notes |
| Storage Temperature | Store at room temperature in the continental US; conditions may vary for other locations.[1] | Always refer to the Certificate of Analysis (CofA) provided by the supplier for specific storage instructions. |
| Shipping | Typically shipped at ambient temperature. | Upon receipt, transfer to the recommended storage conditions. |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[2] | Use personal protective equipment (PPE) such as safety glasses and gloves. Avoid creating dust.[2] |
| Protection | Keep away from sources of ignition.[3] | The product is stable if stored and handled as prescribed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (compound B18) is an activator of insect ryanodine receptors (RyRs).[1][4] Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum membrane.[5][6] Activation of these channels leads to the release of calcium ions (Ca2+) from intracellular stores into the cytosol.[7][8] This increase in cytosolic Ca2+ is a critical step in many cellular processes, including muscle contraction.[6][7]
Q2: How do I dissolve this compound?
A2: The solubility of this compound may vary depending on the solvent. It is recommended to consult the product's Certificate of Analysis for specific solubility information. For many organic compounds, solvents such as dimethyl sulfoxide (DMSO) are often used to create a stock solution.
Q3: What are the known applications of this compound?
A3: this compound has been identified as having larvicidal activity against Mythimna separata with a reported LC50 value of 1.32 mg/L.[1][4] As an activator of insect RyRs, it is primarily used in research settings for studying insect calcium signaling pathways and for the development of new insecticides.
Q4: Are there any known off-target effects of RyR activators?
A4: Some compounds used as RyR activators may have off-target effects. For instance, 4-chloro-m-cresol (4CmC), a commonly used RyR activator, has been shown to also inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA) at millimolar concentrations.[9] It is important to consider potential off-target effects and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no activity observed | Improper storage leading to degradation. | Always store the compound as recommended on the Certificate of Analysis. Protect from light and moisture. |
| Inaccurate concentration of the compound. | Ensure accurate weighing and dilution. Calibrate your equipment regularly. | |
| Low solubility in the experimental buffer. | Test the solubility of the compound in your specific buffer. Consider using a different solvent for the stock solution or adjusting the final solvent concentration in the assay. | |
| High background signal | Off-target effects of the compound. | Perform control experiments to assess the effect of the compound on cells or tissues that do not express the target receptor. Test for non-specific effects of the solvent. |
| Contamination of reagents or cell culture. | Use sterile techniques and fresh, high-quality reagents. Regularly check cell cultures for contamination. | |
| Variability between experiments | Differences in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of ryanodine receptor activation and a typical experimental workflow for evaluating a RyR activator.
Experimental Protocols
[Ca2+]ER Assay for Ryanodine Receptor (RyR) Channel Activity
This protocol is a cell-based assay to measure the activity of RyR channels by monitoring changes in endoplasmic reticulum (ER) calcium concentration ([Ca2+]ER) in HEK293 cells.[10]
Materials:
-
HEK293 cells stably expressing the desired RyR isoform and an ER-targeted calcium indicator (e.g., R-CEPIA1er).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Doxycycline for inducible RyR expression.
-
HEPES-buffered Krebs solution.
-
This compound.
-
96-well plates.
-
Fluorometer (e.g., FlexStation 3).
Procedure:
-
Cell Seeding: Seed the HEK293 cells in a 96-well plate.
-
Induction of RyR Expression: The following day, induce RyR expression by adding doxycycline to the culture medium and incubate for 24-28 hours at 37°C.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in HEPES-buffered Krebs solution in a separate 96-well compound plate.
-
Assay: a. Remove the culture medium from the cell plate and wash the cells with HEPES-buffered Krebs solution. b. Add HEPES-buffered Krebs solution to each well. c. Measure the baseline fluorescence of the calcium indicator using a fluorometer. d. Add the prepared dilutions of this compound to the wells. e. Immediately start measuring the fluorescence intensity over time to monitor changes in [Ca2+]ER. A decrease in fluorescence indicates Ca2+ release from the ER, signifying RyR activation.
-
Data Analysis: Calculate the change in fluorescence (F/F0) to quantify the activity of this compound. Plot the dose-response curve to determine the EC50 value.
Disclaimer: The information provided here is for research purposes only and should be used as a general guide. Always refer to the manufacturer's Certificate of Analysis and relevant safety data sheets for specific and detailed instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. download.basf.com [download.basf.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ryanodine Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are RyR modulators and how do they work? [synapse.patsnap.com]
- 9. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
optimizing signal-to-noise ratio in RyRs activator 4 calcium assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in Ryanodine Receptor (RyR) activator calcium assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio (SNR) in RyR activator calcium assays?
A low SNR can stem from several factors, including high background fluorescence, low signal intensity, or both. Specific causes include:
-
Autofluorescence: Endogenous fluorescent molecules in cells or media components like phenol red and Fetal Bovine Serum can contribute to high background.[1][2]
-
Suboptimal Dye/Sensor Concentration: Using a calcium indicator concentration that is too high can lead to signal saturation and high background, while a concentration that is too low may result in a weak signal.[2]
-
Poor Cell Health: Damaged or dying cells can exhibit elevated basal calcium levels, leading to high initial fluorescence (F0) and masking the specific signal from RyR activation.[3]
-
Instrument Settings: Incorrect gain settings, excitation intensity, or exposure times on the fluorescence reader can either saturate the detector or fail to capture the true signal effectively.[1][4]
-
Environmental Light: Ambient light can increase background noise.[5]
Q2: How can I reduce high background fluorescence in my assay?
Minimizing background is crucial for improving SNR. Consider the following strategies:
-
Use Phenol Red-Free Media: During the assay, switch to a phenol red-free medium or a buffered salt solution (e.g., PBS with calcium and magnesium) to reduce media-derived autofluorescence.[1]
-
Optimize Cell Seeding Density: An excessively high cell density can increase background. Determine the optimal cell number that provides a robust signal without a high baseline.
-
Wash Cells Adequately: Ensure cells are washed properly to remove any residual fluorescent compounds from the culture medium before adding the calcium indicator.[6]
-
Select Appropriate Microplates: For fluorescence assays, use black microplates to minimize light scattering and well-to-well crosstalk.[1]
-
Implement Background Subtraction: If your plate reader software allows, perform background subtraction using wells with no cells or cells not loaded with the indicator.
Q3: My fluorescence signal is weak. What are the potential reasons and solutions?
A weak signal can be as detrimental as high background. Here are some troubleshooting steps:
-
Confirm RyR Expression and Activity: Ensure that the cell line used expresses functional RyR channels. For recombinant systems, verify the expression levels.[7][8] The activity of wild-type RyR1 is known to be lower than that of RyR2.[9]
-
Optimize Activator Concentration: The concentration of the RyR activator (e.g., caffeine) is critical. A sub-optimal concentration may not elicit a strong calcium release. Perform a dose-response curve to determine the optimal concentration.[9]
-
Check Calcium Indicator Loading: Inefficient loading of the calcium-sensitive dye can lead to a poor signal. Optimize loading time and temperature according to the manufacturer's protocol.
-
Adjust Instrument Settings: Increase the gain or exposure time on your fluorescence reader. However, be cautious as this can also amplify background noise.[1][10]
-
Ensure Proper Buffer Composition: The concentration of calcium in the extracellular buffer can influence the driving force for calcium entry and subsequent release from intracellular stores.
Q4: My results are inconsistent between wells and experiments. What could be the cause?
Variability can undermine the reliability of your data. Common sources of inconsistency include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable fluorescence signals.[1]
-
Inconsistent Compound Addition: Variations in the timing or technique of adding activators can affect the kinetics of the calcium response.
-
Edge Effects: Wells on the periphery of the microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
-
Temperature Fluctuations: RyR channel activity can be temperature-sensitive. Ensure consistent temperature control throughout the experiment.[2]
-
Meniscus Formation: The curvature of the liquid surface in a well can interfere with light detection. Using appropriate microplates and filling wells sufficiently can minimize this.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during RyR activator calcium assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Autofluorescence from media or cells.[1][2] | Use phenol red-free media or a balanced salt solution for the assay.[1] Consider using cell lines with low intrinsic fluorescence. |
| High concentration of calcium indicator.[2] | Titrate the calcium indicator to find the lowest concentration that gives a robust signal. | |
| Poor cell health leading to high basal Ca2+.[3] | Ensure optimal cell culture conditions. Use cells at a consistent and healthy passage number. | |
| Light leakage into the plate reader.[5] | Perform the assay in a dark room and ensure the plate reader's housing is light-tight. | |
| Low Signal Intensity | Low RyR expression or activity.[9] | Use a cell line with confirmed RyR expression and functionality. Consider using a gain-of-function RyR mutant to increase the assay window.[9] |
| Inadequate activator concentration.[9] | Perform a dose-response experiment to determine the optimal activator concentration. | |
| Inefficient loading of the calcium indicator. | Optimize dye loading conditions (time, temperature, concentration). | |
| Suboptimal instrument settings (gain, exposure).[1] | Increase gain or exposure time, but monitor for corresponding increases in background noise. | |
| High Well-to-Well Variability | Inconsistent cell seeding.[1] | Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Visually inspect the plate for even cell distribution. |
| Inaccurate liquid handling. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with buffer to maintain humidity. | |
| Temperature gradients across the plate. | Allow the plate to equilibrate to the assay temperature before reading. | |
| Signal Drops Too Quickly | Photobleaching of the fluorescent indicator.[10] | Reduce the excitation light intensity or the exposure time. Use a more photostable calcium indicator if possible. |
| Rapid calcium sequestration or extrusion. | This may be a physiological response. Analyze the peak fluorescence (Fmax) as the primary readout. | |
| Cell death due to compound toxicity. | Perform a cytotoxicity assay with the test compounds at the concentrations used in the calcium assay. |
Experimental Protocols
Key Experiment: Cell-Based Calcium Assay using a Fluorescent Plate Reader
This protocol outlines a general procedure for measuring RyR activation in a cell line expressing the receptor of interest.
Materials:
-
Cells expressing the target RyR isoform seeded in a black, clear-bottom 96-well or 384-well plate.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM) or genetically encoded calcium indicator (e.g., R-CEPIA1er).[9][11]
-
Pluronic F-127 (for AM ester dyes).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
RyR activator (e.g., caffeine, 4-chloro-m-cresol).
-
Test compounds and vehicle control (e.g., DMSO).
-
Fluorescent plate reader with kinetic reading capabilities.
Methodology:
-
Cell Seeding:
-
Seed cells at a predetermined optimal density into the microplate 24-48 hours prior to the assay to form a confluent monolayer.
-
-
Calcium Indicator Loading (for dyes):
-
Prepare a loading solution of the calcium indicator dye in assay buffer. The final concentration should be optimized (typically 1-5 µM for Fluo-4 AM). Include Pluronic F-127 (e.g., at 0.02%) to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of buffer in the wells.
-
-
Compound Incubation:
-
Prepare serial dilutions of your test compounds and the RyR activator in assay buffer.
-
Add the test compounds to the appropriate wells and incubate for the desired period. Include vehicle control wells.
-
-
Fluorescence Measurement:
-
Place the microplate in the pre-warmed (37°C) plate reader.[9]
-
Set the instrument to perform a kinetic read with appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a set period (e.g., 10-30 seconds).
-
Using the instrument's injection system, add the RyR activator to the wells and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the average baseline fluorescence before activator addition.[9]
-
The peak F/F0 value is often used to quantify the extent of RyR activation.
-
Plot dose-response curves for activators and inhibitors to determine EC50 and IC50 values, respectively.
-
Visualizations
Signaling Pathway of RyR Activation
Caption: Signaling cascade of RyR activation and calcium detection.
Experimental Workflow for an RyR Activator Assay
Caption: Step-by-step workflow for a cell-based RyR activator assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low SNR in RyR assays.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. researchgate.net [researchgate.net]
- 7. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Imaging with Ryanodine Receptor (RyR) Activators
Welcome to the technical support center for researchers utilizing ryanodine receptor (RyR) activators in calcium imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a specific focus on managing baseline drift when using potent synthetic activators like RyR activator 4.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in calcium imaging, and why is it a problem?
A1: Baseline drift refers to a gradual, often unidirectional, change in the baseline fluorescence signal over the course of an experiment. This can manifest as a steady increase or decrease in the signal, independent of specific cellular responses to stimuli. It is problematic because it can obscure real calcium transients, lead to inaccurate quantification of calcium levels, and complicate the interpretation of experimental results.
Q2: We are using "RyR activator 4" and observing a consistent upward drift in our baseline Fura-2 ratio. What could be the cause?
A2: "RyR activator 4," also identified as compound B18, is a potent insect ryanodine receptor activator. While its specific effects on mammalian cells are not extensively documented, its chemical class (diamide insecticide) and function as an RyR activator suggest several potential causes for baseline drift:
-
Sustained low-level RyR activation: The activator may be causing a persistent, low-level release of calcium from the sarcoplasmic/endoplasmic reticulum, leading to a gradual increase in the resting cytosolic calcium concentration.
-
Cellular stress and toxicity: Prolonged activation of RyRs can lead to calcium overload, mitochondrial dysfunction, and cellular stress, which can alter cellular fluorescence properties and indicator behavior.[1][2]
-
Compound properties: Although not confirmed, the compound itself might possess some intrinsic fluorescence (autofluorescence) or could interact with the calcium indicator, Fura-2, causing a change in its fluorescent properties.
Q3: Can photobleaching cause the baseline to drift upwards?
A3: Typically, photobleaching, the photochemical destruction of a fluorophore, leads to a downward drift in the fluorescence signal as the indicator's ability to fluoresce diminishes over time. However, in ratiometric imaging with dyes like Fura-2, differential photobleaching of the calcium-bound and unbound forms can potentially lead to complex and sometimes upward shifts in the calculated ratio. It is also possible that phototoxicity, the damaging effect of light on cells, could induce cellular stress responses that lead to an increase in baseline calcium.
Q4: How can I determine if "RyR activator 4" is autofluorescent?
A4: You can assess the autofluorescence of "RyR activator 4" by preparing a cell-free sample containing the activator at the working concentration in your experimental buffer. Image this sample using the same filter sets and imaging parameters you use for your calcium imaging experiments. Any signal detected from this sample would indicate autofluorescence. A more rigorous approach involves acquiring emission spectra of the compound using a spectrofluorometer.
Troubleshooting Guides
Problem 1: Gradual Upward Baseline Drift
This is a common issue when using potent, long-acting activators of intracellular calcium channels.
Possible Causes & Solutions
| Cause | Recommended Action |
| Sustained low-level calcium release | - Titrate "RyR activator 4" to the lowest effective concentration. - Reduce the incubation time with the activator. - Include a "washout" step in your protocol, if feasible, to remove the activator after an initial stimulation period. |
| Cellular Stress/Toxicity | - Monitor cell health throughout the experiment using a viability dye. - Ensure optimal cell culture conditions (pH, temperature, nutrients). - Limit the duration of the experiment to minimize long-term toxic effects.[1] |
| Mitochondrial Calcium Overload | - Consider co-treatment with a mitochondrial calcium uniporter (MCU) inhibitor to assess the contribution of mitochondrial stress.[3][4] |
| Indicator Compartmentalization | - Load the calcium indicator at room temperature instead of 37°C to minimize sequestration into organelles. |
Problem 2: Downward Baseline Drift or Signal Instability
This can be caused by a variety of factors related to the imaging setup and the indicator itself.
Possible Causes & Solutions
| Cause | Recommended Action |
| Photobleaching/Phototoxicity | - Reduce the intensity and duration of the excitation light. - Use a neutral density filter. - Decrease the sampling frequency if your experimental question allows. |
| Dye Leakage or Extrusion | - Use a lower loading temperature for the AM-ester form of the dye. - Consider using an anion transport inhibitor like probenecid to reduce dye extrusion from the cells. |
| Focus Drift | - Ensure the microscope is on an anti-vibration table and has had adequate time to thermally equilibrate. - Use an autofocus system if available. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Prepare a stock solution of "RyR activator 4" in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your standard imaging buffer (e.g., HBSS).
-
Transfer the solution to the same type of imaging dish or plate used for your cell-based experiments.
-
Place the dish on the microscope and acquire images using the same excitation and emission filters and exposure times as your calcium imaging protocol.
-
Acquire images of a vehicle control (buffer with the same concentration of solvent) for comparison.
-
Analyze the fluorescence intensity of the compound solution compared to the vehicle control. A significantly higher intensity in the compound solution indicates autofluorescence.
Protocol 2: Baseline Drift Correction using Post-Acquisition Data Analysis
If baseline drift cannot be eliminated experimentally, it can often be corrected during data analysis.
-
Import your time-series fluorescence data into a suitable analysis software (e.g., Clampfit, MATLAB, Python with appropriate libraries).
-
Identify a region of the trace that represents the baseline before the application of "RyR activator 4" or other stimuli.
-
Fit a function to the drifting baseline. Common choices include:
-
Linear fit: For a steady, linear drift.
-
Polynomial fit: For a non-linear, but smooth, drift. A second or third-order polynomial is often sufficient.
-
Exponential fit: If the drift appears to follow an exponential decay or rise.
-
-
Subtract the fitted baseline from the entire fluorescence trace. This will normalize the baseline to a horizontal line, making it easier to analyze the calcium transients.
-
Alternatively, for ratiometric data (ΔF/F0), define F0 as a sliding window or from a pre-stimulus period to account for slow baseline changes.
Diagrams
References
Technical Support Center: Improving Cell Viability with RyR Activator 4-CmC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ryanodine receptor (RyR) activator 4-chloro-3-methylphenol (4-CmC). The focus is on mitigating cytotoxicity and improving cell viability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-chloro-3-methylphenol (4-CmC) and why does it impact cell viability?
A1: 4-chloro-3-methylphenol (4-CmC), also known as 4-chloro-m-cresol, is a potent agonist of ryanodine receptors (RyRs).[1][2][3] RyRs are intracellular calcium channels located on the endoplasmic and sarcoplasmic reticulum (ER/SR).[4] By activating these channels, 4-CmC causes a significant and rapid release of calcium (Ca²⁺) from these internal stores into the cytoplasm.[1][2] While this is useful for studying Ca²⁺ signaling, high concentrations or prolonged exposure can lead to cytotoxic calcium overload, cellular stress, and ultimately, cell death.[5]
Q2: What is the primary mechanism of 4-CmC-induced cytotoxicity?
A2: The primary mechanism is Ca²⁺ overload. The sudden, large increase in cytosolic Ca²⁺ concentration disrupts cellular homeostasis. This can trigger a cascade of detrimental events, including:
-
Mitochondrial Dysfunction: Mitochondria attempt to buffer the excess cytosolic Ca²⁺, leading to mitochondrial Ca²⁺ overload. This can impair ATP production, increase the generation of reactive oxygen species (ROS), and induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic and necrotic cell death.
-
ER Stress: Depletion of Ca²⁺ from the ER can lead to ER stress and the unfolded protein response (UPR).
-
Activation of Degradative Enzymes: Elevated Ca²⁺ can activate proteases (like calpains) and phospholipases that damage cellular components.
-
Apoptosis: The combination of mitochondrial stress and other signals activates the intrinsic apoptotic pathway, leading to programmed cell death.
It's also important to note that at concentrations of 1 mM or higher, 4-CmC can inhibit the sarcoplasmic-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which would normally pump Ca²⁺ back into the ER, thus exacerbating the cytosolic Ca²⁺ overload.[4][6]
Q3: What are the common signs of 4-CmC toxicity in my cell cultures?
A3: Common signs include poor cell attachment, changes in morphology (e.g., rounding up, shrinking), detachment from the culture plate, and a significant decrease in cell density.[7] Quantitative assays will show a marked decrease in cell viability (e.g., using MTT or MTS assays) or an increase in cytotoxicity markers (e.g., LDH release).[8]
Troubleshooting Guide: High Cell Death After 4-CmC Treatment
If you are observing significant cell death in your experiments, consult the following troubleshooting steps.
Problem 1: Excessive Calcium Overload
Possible Cause: The concentration of 4-CmC is too high or the exposure time is too long, leading to irreversible Ca²⁺ dysregulation.
Solutions:
-
Optimize 4-CmC Concentration and Exposure Time:
-
Action: Perform a dose-response experiment using a range of 4-CmC concentrations (e.g., 25 µM to 1 mM) to find the lowest effective concentration for your specific cell type and experimental question.[2] Similarly, conduct a time-course experiment to determine the optimal exposure duration.
-
Rationale: Different cell types have varying sensitivities to 4-CmC. Finding the minimal effective dose and time will help achieve the desired RyR activation without inducing overwhelming cytotoxicity.
-
-
Buffer Intracellular Calcium with BAPTA-AM:
-
Action: Pre-incubate cells with the cell-permeant Ca²⁺ chelator BAPTA-AM before and during 4-CmC treatment.
-
Rationale: BAPTA-AM enters the cell and is cleaved into BAPTA, which rapidly binds to and buffers free cytosolic Ca²⁺.[9] This prevents the cytosolic Ca²⁺ concentration from reaching toxic levels while still allowing for the study of Ca²⁺ release dynamics.[5] Pre-incubation with 3 µM BAPTA-AM has been shown to protect cells from ionomycin-induced calcium overload.[5]
-
-
Co-administer a RyR Antagonist:
-
Action: Co-treat cells with a known RyR antagonist like Dantrolene.
-
Rationale: Dantrolene can inhibit RyR1 and RyR3, counteracting the agonistic effect of 4-CmC and reducing the magnitude of Ca²⁺ release.[10] It has been shown to inhibit RyR2 with an IC₅₀ of 0.16-0.42 µM in the presence of calmodulin.[11]
-
Problem 2: Oxidative Stress
Possible Cause: The Ca²⁺ overload has triggered mitochondrial dysfunction, leading to the excessive production of Reactive Oxygen Species (ROS).
Solutions:
-
Co-treatment with Antioxidants:
-
Action: Pre-incubate cells with an antioxidant such as N-acetylcysteine (NAC) or Trolox (a vitamin E analog) before and during 4-CmC exposure.
-
Rationale: Antioxidants scavenge free radicals and can mitigate the downstream damaging effects of ROS.[12] This can help uncouple the initial Ca²⁺ signal from the subsequent oxidative stress-induced cell death pathways. However, it's important to note that at high concentrations (e.g., 1-10 mM), NAC itself can be toxic to some neuronal cultures.[13] A typical starting concentration for NAC in cell culture is between 500 µM and 2.5 mM.[14]
-
Problem 3: Sub-optimal Experimental Conditions
Possible Cause: General cell culture health and handling may be contributing to increased sensitivity to 4-CmC.
Solutions:
-
Ensure Healthy Cell Cultures:
-
Action: Regularly check cultures for signs of stress or contamination.[7][15] Do not allow cells to become over-confluent (maintain below 80% confluency). Use cells with a low passage number, as high passage numbers can lead to altered phenotypes and stress responses.
-
Rationale: Healthy, actively proliferating cells in the log phase of growth are more resilient to experimental stressors.
-
-
Review Media and Reagents:
-
Action: Ensure media pH is correct and that all reagents are fresh and properly stored.[7] When preparing stock solutions of 4-CmC or other agents, use an appropriate solvent and perform quality control.
-
Rationale: Expired media or degraded reagents can introduce confounding variables and stress the cells, making them more susceptible to toxicity.[7]
-
Data Summary
The following table summarizes the effective concentrations of various agents that can be used to mitigate 4-CmC-induced cytotoxicity. Researchers should optimize these concentrations for their specific cell type and experimental setup.
| Agent | Mechanism of Action | Typical Concentration Range | Cell Type Examples | Reference(s) |
| 4-CmC | RyR Agonist | 25 µM - 1 mM | Skeletal Muscle Fibers | [1][2] |
| Dantrolene | RyR Antagonist | 150 nM - 10 µM | Skeletal Muscle, Cardiomyocytes | [11][16] |
| BAPTA-AM | Intracellular Ca²⁺ Chelator | 1 µM - 30 µM | Neuroblastoma x Glioma Hybrids | [5] |
| N-acetylcysteine (NAC) | Antioxidant / ROS Scavenger | 0.5 mM - 5 mM | Various | [14][17] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability with MTT Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Carefully remove the old medium.
-
Add fresh medium containing the protective agent (e.g., BAPTA-AM, Dantrolene, NAC) and pre-incubate for the desired time (e.g., 30-60 minutes).
-
Add 4-CmC at the desired final concentration. Include appropriate controls (untreated cells, vehicle control, protective agent alone).
-
Incubate for the experimental duration (e.g., 4, 12, 24 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[18]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[18]
Protocol 2: Assessing Cytotoxicity with LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[22]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Be sure to include controls for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer like Triton X-100).[23]
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
-
Add the stop solution provided with the kit (if applicable).
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
-
Visualizations
Signaling Pathways and Interventions
Caption: 4-CmC-induced cytotoxicity pathway and points of therapeutic intervention.
Experimental Workflow for Improving Viability
Caption: General experimental workflow for testing protective agents against 4-CmC.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting 4-CmC-induced cell death.
References
- 1. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-chloro-3-methyl phenol, 59-50-7 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses [pubmed.ncbi.nlm.nih.gov]
- 6. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dendrotek.ca [dendrotek.ca]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl Cysteine Concentration Cell Culture? (N-Acetyl Cysteine) [vpa.com.au]
- 13. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellculturedish.com [cellculturedish.com]
- 16. researchgate.net [researchgate.net]
- 17. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Ryanodine Receptor (RyR) Activator Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ryanodine Receptor (RyR) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to assess the activity of an RyR activator?
A1: The two most common methods for evaluating RyR channel activity are the [3H]-ryanodine binding assay and intracellular Ca2+ measurement assays.[1]
-
[3H]-Ryanodine Binding Assay: This is a quantitative method that measures the binding of radiolabeled ryanodine to the RyR channel.[2] Ryanodine binds preferentially to the open state of the channel, so an increase in binding indicates channel activation.[2]
-
Intracellular Ca2+ Measurement Assays: These assays monitor changes in calcium concentration in the endoplasmic/sarcoplasmic reticulum ([Ca2+]ER/SR) or the cytoplasm. Activation of RyRs leads to Ca2+ release from the ER/SR, causing a decrease in [Ca2+]ER/SR and an increase in cytosolic Ca2+. These changes can be measured using fluorescent Ca2+ indicators.
Q2: What are the critical factors that can influence the outcome of my RyR activator experiment?
A2: Several factors can significantly impact your results. These include:
-
Ca2+ Concentration: RyR activity is biphasically dependent on Ca2+ concentration. Micromolar concentrations of Ca2+ activate the channel, while sub-millimolar to millimolar concentrations can be inhibitory.[3][4]
-
ATP Concentration: ATP is a known activator of RyRs and can enhance Ca2+-induced channel opening.[2][5] The presence and concentration of ATP in your assay buffer can therefore modulate the effect of your activator.
-
Temperature: Both Ca2+ uptake and release are temperature-sensitive processes. Maintaining a constant temperature throughout the assay is crucial for reproducible results.
-
Redox State: The redox state of the cell can influence RyR activity, as thiol-oxidizing agents tend to activate the channel, while reducing agents can be inhibitory.[6]
-
Associated Proteins: Regulatory proteins such as calmodulin and FKBP12/12.6 can modulate RyR activity.[2][3] The presence and abundance of these proteins in your experimental system can affect the action of your activator.
Q3: How can I differentiate between a true RyR activator and a false positive in a high-throughput screen?
A3: False positives are a common issue in high-throughput screening. Here are some ways to identify them:
-
Autofluorescence: Compounds that are inherently fluorescent can be mistaken for hits in fluorescence-based assays. Time-lapse measurements can help distinguish a gradual, biologically relevant change in fluorescence from a rapid, stepwise increase caused by an autofluorescent compound.
-
Off-Target Effects: The compound may be acting on other cellular components that indirectly affect Ca2+ signaling, such as the SERCA pump.[6] Secondary assays, like the [3H]-ryanodine binding assay which uses isolated microsomes, can help confirm direct action on the RyR.
-
Dose-Response and Isoform Selectivity: A true activator should exhibit a clear dose-dependent effect. Assessing the compound's activity on different RyR isoforms (RyR1, RyR2, RyR3) can also provide important information about its specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding or cell health. 2. Temperature fluctuations across the plate. 3. Pipetting errors leading to variations in compound concentration. | 1. Ensure uniform cell seeding and monitor cell viability. 2. Use a temperature-controlled plate reader and allow plates to equilibrate to the assay temperature. 3. Use calibrated pipettes and proper pipetting techniques. |
| No response to a known RyR activator (positive control) | 1. Low expression or activity of RyR channels in the cell line. 2. Suboptimal assay conditions (e.g., Ca2+, ATP concentration). 3. Degradation of the activator compound. | 1. Validate RyR expression and function in your cell line using a potent, well-characterized activator like caffeine. 2. Optimize Ca2+ and ATP concentrations in your assay buffer.[2][5] 3. Prepare fresh solutions of the activator and store them properly. |
| Apparent inhibition by a supposed activator | 1. Biphasic Ca2+ dependence: The baseline Ca2+ concentration may be in the inhibitory range.[3][4] 2. The compound may have dual effects, acting as an activator at low concentrations and an inhibitor at high concentrations.[7] 3. Off-target inhibition of other components of the Ca2+ signaling pathway. | 1. Measure and adjust the free Ca2+ concentration in your assay buffer. 2. Perform a full dose-response curve to characterize the compound's activity across a wide range of concentrations. 3. Use secondary assays to confirm the target of the compound. |
| High background signal in fluorescence-based assays | 1. Autofluorescence of the compound or cellular components. 2. Non-specific binding of the fluorescent dye. | 1. Measure the fluorescence of the compound alone in the assay buffer. Use time-lapse imaging to identify rapid, non-biological increases in fluorescence. 2. Follow the dye manufacturer's protocol for washing steps to remove unbound dye. |
Experimental Protocols
Protocol 1: ER Ca2+ Measurement Assay for RyR Activators
This protocol is adapted from cell-based assays using genetically encoded Ca2+ indicators to measure changes in ER Ca2+ concentration ([Ca2+]ER).
Materials:
-
HEK293 cells stably expressing the desired RyR isoform and an ER-targeted Ca2+ indicator (e.g., R-CEPIA1er).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS).
-
RyR activator stock solution.
-
Positive control (e.g., caffeine).
-
Negative control (e.g., DMSO).
-
Fluorescence plate reader.
Procedure:
-
Seed the HEK293 cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Add fresh assay buffer to the wells.
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate (e.g., 37°C).
-
Measure the baseline fluorescence (F0) for a set period (e.g., 100 seconds).
-
Add the RyR activator, positive control, or negative control to the respective wells.
-
Immediately begin measuring the fluorescence (F) over time.
-
Calculate the change in fluorescence as the ratio F/F0. A decrease in F/F0 indicates Ca2+ release from the ER and activation of RyR.
Protocol 2: [3H]-Ryanodine Binding Assay
This biochemical assay provides a quantitative measure of RyR channel activity.[1]
Materials:
-
Microsomes isolated from tissues or cells expressing the RyR of interest.
-
Binding buffer containing protease inhibitors.[2]
-
[3H]-ryanodine.
-
Unlabeled ryanodine (for determining non-specific binding).[2]
-
RyR activator.
-
Varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations.[2]
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare reaction tubes containing microsomes, binding buffer, and the desired free Ca2+ concentration.
-
Add the RyR activator at various concentrations.
-
Add [3H]-ryanodine to all tubes.
-
For non-specific binding control tubes, add a high concentration of unlabeled ryanodine.[2]
-
Incubate the tubes for a set period at a specific temperature (e.g., 2-4 hours at 37°C or 20-24 hours at 24°C).[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [3H]-ryanodine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. An increase in specific binding indicates RyR activation.
Data Presentation
Table 1: Example Dose-Response Data for an RyR Activator
| Activator Conc. (µM) | Mean [3H]-Ryanodine Binding (cpm) | Std. Deviation | % Activation |
| 0 (Control) | 500 | 50 | 0% |
| 0.1 | 750 | 65 | 25% |
| 1 | 1500 | 120 | 100% |
| 10 | 2500 | 200 | 200% |
| 100 | 2600 | 210 | 210% |
Table 2: Comparison of IC50 Values for RyR Modulators
| Compound | RyR Isoform | Assay Type | IC50 / EC50 (µM) | Reference |
| Dantrolene | RyR1 | [Ca2+]ER Assay | 0.06 | |
| Oxolinic acid | RyR1 | [Ca2+]ER Assay | 0.74 | |
| Flecainide | RyR2 | Ca2+ Wave Inhibition | Varies with RyR2 activity | [8][9][10] |
| R-propafenone | RyR2 | Ca2+ Wave Inhibition | Varies with RyR2 activity | [8][9] |
Visualizations
Caption: Signaling pathway of RyR activation by an activator and endogenous modulators.
Caption: Workflow for an ER Ca2+ measurement assay to screen for RyR activators.
Caption: A logical workflow for troubleshooting a lack of response to an RyR activator.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+-mediated activation of the skeletal-muscle ryanodine receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine Receptor Projects < Ehrlich Laboratory [medicine.yale.edu]
- 8. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes | PLOS One [journals.plos.org]
- 9. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Channel Activity of Cardiac Ryanodine Receptors (RyR2) Determines Potency and Efficacy of Flecainide and R-Propafenone against Arrhythmogenic Calcium Waves in Ventricular Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ryanodine Receptor Activation: A Comparative Guide to RyRs Activator 4 and Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic ryanodine receptor (RyR) activator, RyRs activator 4 (4-Chloro-m-cresol), with the well-established positive control, caffeine. The data and protocols presented herein offer a framework for the validation of novel RyR activators, crucial for research in muscle physiology, calcium signaling, and drug discovery.
Overview of Ryanodine Receptor Activation
Ryanodine receptors are intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. Their activation leads to the release of stored calcium into the cytosol, a fundamental process in excitation-contraction coupling in muscle cells and various other cellular signaling events. The modulation of RyR activity is a key area of investigation for various pathologies, including muscular dystrophies and cardiac arrhythmias.
The signaling pathway for RyR activation is initiated by various stimuli, leading to a conformational change in the receptor and subsequent calcium release.
Comparative Performance of RyR Activators
The efficacy of RyR activators is typically quantified by their half-maximal effective concentration (EC50) in functional assays. The following table summarizes the EC50 values for this compound (4-Chloro-m-cresol) and the positive control, caffeine, obtained from [³H]ryanodine binding assays, which measure the activator-induced opening of the RyR channel.
| Activator | Chemical Name | RyR Isoform | Assay Condition | EC50 | Reference |
| This compound | 4-Chloro-m-cresol | Skeletal | [³H]ryanodine binding in heavy SR vesicles | ~100 µM | [1] |
| Positive Control | Caffeine | Cardiac (RyR2) | Single-channel recording in quasi-cellular solution | 9.0 ± 0.4 mM | [2] |
| Positive Control | Caffeine | Skinned Myocardial Fibers | Tension Transient Measurement | ~7 mM | [3] |
Experimental Protocols
Accurate validation of RyR activator activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to assess RyR activation.
[³H]Ryanodine Binding Assay
This assay quantitatively determines the open state of the RyR channel, as [³H]ryanodine preferentially binds to the activated receptor.
Objective: To determine the EC50 of a putative RyR activator by measuring its ability to enhance [³H]ryanodine binding to sarcoplasmic reticulum (SR) vesicles.
Materials:
-
Heavy SR vesicles isolated from rabbit skeletal muscle
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺, 1 mM EGTA
-
Test compounds (e.g., this compound, caffeine) at various concentrations
-
Unlabeled ryanodine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare SR vesicle aliquots at a protein concentration of 0.5 mg/mL in Binding Buffer.
-
In a 96-well plate, add 50 µL of SR vesicles to each well.
-
Add 5 µL of the test compound at various concentrations (e.g., from 1 nM to 1 mM) or vehicle control. For the positive control, use caffeine at concentrations ranging from 100 µM to 50 mM.
-
Add 5 µL of [³H]ryanodine to a final concentration of 2-5 nM.
-
For non-specific binding control wells, add 5 µL of 100 µM unlabeled ryanodine.
-
Incubate the plate at 37°C for 2 hours with gentle agitation.
-
Harvest the samples by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer (20 mM HEPES, pH 7.4, 150 mM KCl).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Imaging Assay
This cell-based assay provides a dynamic measure of RyR activation by monitoring changes in cytosolic calcium concentration using fluorescent indicators.
Objective: To visually and quantitatively assess the ability of a test compound to induce calcium release from intracellular stores in a cellular context.
Materials:
-
HEK293 cells stably expressing a specific RyR isoform (e.g., RyR1 or RyR2)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Test compounds and positive control (caffeine)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Seed RyR-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of Ca²⁺-free HBSS to each well to establish a baseline fluorescence.
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage.
-
Record baseline fluorescence for 1-2 minutes.
-
Add the test compound or positive control (e.g., 20 mM caffeine) and continue recording the fluorescence intensity for at least 5 minutes to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline (F0) (ΔF/F0) to quantify the magnitude of the calcium release.
References
- 1. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single ryanodine receptor channel basis of caffeine's action on Ca2+ sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of caffeine, Ca2+, and Mg2+ on ryanodine depression of the tension transient in skinned myocardial fibers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Ryanodine Receptor Activator 4-chloro-m-cresol on SERCA Pumps: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widely used ryanodine receptor (RyR) activator, 4-chloro-m-cresol (4CmC), is a valuable tool for studying intracellular calcium signaling. However, accumulating evidence reveals significant off-target effects, most notably the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. This guide provides a comprehensive comparison of 4CmC and its alternatives, presenting experimental data to inform the selection of the most appropriate pharmacological tools for specific research needs.
Executive Summary
4-chloro-m-cresol (4CmC) demonstrates a concentration-dependent dual effect: it activates RyR channels at lower concentrations while inhibiting SERCA pumps at higher, often overlapping, concentrations. This lack of specificity can lead to confounding experimental results, as the observed changes in intracellular calcium levels may not be solely attributable to RyR activation. This guide highlights the comparative pharmacology of 4CmC and its isomers, offering researchers a clearer understanding of their respective selectivity profiles. Notably, 4-chloro-orto-cresol (4COC) emerges as a more selective RyR activator with significantly less impact on SERCA activity, presenting a viable alternative for studies requiring specific modulation of RyR channels.
Comparative Analysis of RyR Activators and their SERCA Inhibition
The following table summarizes the quantitative data on the potency of 4CmC and its alternatives for RyR activation and SERCA inhibition. The data clearly illustrates the superior selectivity of 4COC compared to 4CmC.
| Compound | Target | Action | EC₅₀ / IC₅₀ (µM) | Source |
| 4-chloro-m-cresol (4CmC) | RyR1 | Activation | 200 | [1] |
| RyR2 | Activation | 400 | [1] | |
| RyR3 | Activation | 1500 | [1] | |
| SERCA | Inhibition | 167 ± 8 | [2] | |
| SERCA | Inhibition | 2000-3000 | [1][3] | |
| 4-chloro-orto-cresol (4COC) | RyR | Activation | 55 ± 14 | [1][2] |
| SERCA | Inhibition | 1370 ± 88 | [1][2] | |
| 3-chloro-para-cresol (3CPC) | RyR | Activation | - | [1] |
| SERCA | Stimulation | 91 ± 17 | [1][2] | |
| 4-chloro-3-ethylphenol (4-CEP) | RyR | Activation | - | [4][5] |
| ORAI1 | Inhibition | 203.6 (for TG-induced SOCE) | [4] |
Note: The IC₅₀ for 4CmC on SERCA shows variability in the literature, which may depend on the experimental conditions and tissue/cell type used.
Signaling Pathways and Experimental Considerations
The interplay between RyRs and SERCA pumps is crucial for maintaining intracellular calcium homeostasis. The following diagram illustrates the intended action of a specific RyR activator and the confounding off-target effect on SERCA.
Caption: Intended activation of RyR by 4CmC and its off-target inhibition of SERCA.
This off-target inhibition of SERCA by 4CmC can lead to an artificial elevation of cytosolic calcium that is independent of RyR activation, potentially leading to misinterpretation of experimental data. Studies have shown that 4CmC can increase intracellular calcium levels even in cells that lack functional RyR channels.[1][3]
Experimental Protocols
Accurate assessment of the effects of RyR activators on SERCA pumps requires specific and validated experimental protocols. Below are generalized methodologies for key experiments.
Measurement of RyR Activation
A common method to assess RyR activation is the [³H]ryanodine binding assay.
Caption: Generalized workflow for assessing RyR activation.
Protocol Details:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissue homogenates (e.g., rabbit skeletal muscle) by differential centrifugation.
-
Binding Assay: Incubate the microsomes with a low concentration of [³H]ryanodine in a buffer containing varying concentrations of the test compound. The incubation is typically carried out at 37°C for a defined period.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the microsomes with bound [³H]ryanodine from the free radioligand in the solution.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of bound [³H]ryanodine is then quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted against the concentration of the test compound to determine the EC₅₀ value.
Measurement of SERCA Inhibition
SERCA activity can be measured by monitoring ATP hydrolysis or, more directly, by measuring Ca²⁺ uptake into SR/ER vesicles.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-chloro-orto-cresol activates ryanodine receptor more selectively and potently than 4-chloro-meta-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ryanodine receptor agonist 4-chloro-3-ethylphenol blocks ORAI store-operated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Insect Ryanodine Receptor Activators for Pest Management
A deep dive into the comparative analysis of insect Ryanodine Receptor (RyR) activators, offering researchers, scientists, and drug development professionals a comprehensive guide to their performance, supported by experimental data and detailed methodologies.
The escalating challenge of insecticide resistance necessitates the continuous development of novel pest control agents with unique modes of action.[1] Insect Ryanodine Receptors (RyRs), critical calcium release channels in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, have emerged as a prime target for a new generation of insecticides.[1][2][3] This guide provides a comparative analysis of the primary activators of these receptors, focusing on the widely successful diamide insecticides.
The diamide class of insecticides is broadly categorized into two main groups: anthranilic diamides and phthalic acid diamides.[2][4] These compounds exert their insecticidal effect by binding to the insect RyR, causing an uncontrolled release of intracellular calcium stores.[5][6] This disruption of calcium homeostasis leads to rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[7][8] A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[3][9][10]
Comparative Performance of Key RyR Activators
The following table summarizes the quantitative data on the performance of three prominent diamide insecticides: chlorantraniliprole, flubendiamide, and cyantraniliprole. These compounds have been extensively studied and are used to control a wide range of agricultural pests, particularly those from the order Lepidoptera.[9][11]
| Activator | Chemical Class | Target Pests | Potency (EC50/LC50) | Selectivity (Insect vs. Mammalian RyR) | Key Features |
| Chlorantraniliprole | Anthranilic Diamide | Broad spectrum, especially effective against Lepidoptera.[5][8] | High potency against target pests. | High selectivity for insect RyRs.[12] | First commercialized anthranilic diamide, widely used in crop protection.[8] |
| Flubendiamide | Phthalic Acid Diamide | Primarily targets Lepidopteran pests.[2][7] | High potency, with some studies suggesting higher binding affinity in certain Lepidopteran species compared to anthranilic diamides.[13] | Excellent insect-selectivity.[14][15] | The first commercialized synthetic RyR insecticide.[2] |
| Cyantraniliprole | Anthranilic Diamide | Broader spectrum than chlorantraniliprole, including sucking and piercing insects.[8] | High activity, including against some resistant insect strains.[14][15] | High selectivity for insect RyRs. | Exhibits systemic properties, making it suitable for a wider range of application methods.[8] |
Signaling Pathway and Experimental Evaluation
The activation of insect Ryanodine Receptors by diamide insecticides triggers a specific signaling cascade within the muscle and nerve cells. The following diagram illustrates this general pathway.
Caption: General signaling pathway of insect RyR activation by diamide insecticides.
The evaluation of RyR activators involves a series of established experimental protocols to determine their potency, selectivity, and mode of action. A typical workflow for these assessments is outlined below.
Caption: A typical experimental workflow for the evaluation of insect RyR activators.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data and for the design of new molecules.
Calcium Imaging Assays
-
Objective: To measure the ability of a compound to induce calcium release from intracellular stores.
-
Methodology:
-
Culture insect cells (e.g., Sf9 cells) or isolated neurons.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply the test compound at various concentrations.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate EC50 values from the dose-response curves.
-
Radioligand Binding Assays
-
Objective: To determine the binding affinity of a compound to the RyR and to assess its selectivity.
-
Methodology:
-
Prepare microsomal membrane fractions from insect and mammalian tissues (e.g., insect thoracic muscle and rabbit skeletal muscle).[16]
-
Incubate the membrane preparations with a radiolabeled ligand that binds to the RyR (e.g., [³H]ryanodine or a radiolabeled diamide).
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the inhibition constant (Ki) or the concentration that inhibits 50% of specific binding (IC50) to assess binding affinity.[16]
-
Compare the binding affinities for insect and mammalian RyRs to determine selectivity.
-
Single-Channel Electrophysiology
-
Objective: To directly measure the effect of a compound on the gating properties (opening and closing) of a single RyR channel.
-
Methodology:
-
Incorporate purified RyR channels into an artificial lipid bilayer that separates two chambers (cis and trans).
-
Establish a voltage clamp across the bilayer.
-
Record the ionic current flowing through the single channel in the absence of the test compound to determine the baseline channel activity.
-
Add the test compound to the cis chamber (representing the cytoplasm).
-
Record the changes in channel open probability, open time, and closed time.[12] An increase in open probability indicates channel activation.[12]
-
Conclusion
The diamide insecticides represent a significant advancement in pest control, offering potent and selective activation of insect Ryanodine Receptors.[9] While both anthranilic and phthalic acid diamides share a common mode of action, they exhibit differences in their chemical structure, spectrum of activity, and binding characteristics.[13] The continued investigation into the structure-activity relationships of these compounds, aided by the robust experimental protocols outlined in this guide, will be instrumental in the development of next-generation insecticides to overcome resistance and ensure sustainable agricultural productivity.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ryanodine Receptor Activation: A Comparative Guide to [3H]Ryanodine Binding and Alternative Assays
For researchers, scientists, and drug development professionals, accurately validating the activation of Ryanodine Receptors (RyRs) is crucial for understanding their role in cellular signaling and for the development of novel therapeutics. This guide provides an objective comparison of the traditional [3H]ryanodine binding assay with alternative methods, supported by experimental data and detailed protocols.
The [3H]ryanodine binding assay has long been a gold standard for quantifying RyR channel activity. Ryanodine, a plant alkaloid, specifically binds to the open state of the RyR channel with high affinity, making the amount of bound [3H]ryanodine a direct indicator of channel activation.[1][2] However, this method is not without its limitations, including the use of radioactivity, lower throughput, and a more complex protocol. In recent years, cell-based assays utilizing fluorescent calcium indicators have emerged as powerful alternatives, offering higher throughput and a more streamlined workflow, particularly for large-scale screening of potential RyR modulators.[3][4]
Comparative Analysis of RyR Activation Assays
The choice of assay for validating RyR activation depends on several factors, including the specific research question, required throughput, and available resources. Below is a comparative summary of the key characteristics of the [3H]ryanodine binding assay and a common alternative, the intracellular Ca2+ measurement assay.
| Feature | [3H]Ryanodine Binding Assay | Intracellular Ca2+ Measurement Assay |
| Principle | Direct measurement of [3H]ryanodine binding to open RyR channels in microsomal preparations.[1][2] | Indirect measurement of RyR activity by detecting changes in intracellular Ca2+ concentration in whole cells.[3] |
| Throughput | Low to medium throughput. | High-throughput screening (HTS) compatible.[3][4] |
| Sensitivity | High sensitivity for direct ligand binding (Kd in the nanomolar range).[1] | High sensitivity to changes in Ca2+ concentration. |
| Quantitative Nature | Highly quantitative, providing direct measurement of binding affinity (Kd) and receptor density (Bmax). | Quantitative, providing dose-response curves (EC50, IC50) for modulators.[2] |
| Complexity | More complex, requires preparation of sarcoplasmic reticulum (SR) microsomes and handling of radioisotopes. | Simpler workflow, using live cells and automated fluorescence plate readers.[2] |
| Cost | Generally higher due to the cost of radiolabeled ligands and scintillation counting. | Generally lower, especially for HTS, due to the use of fluorescent dyes and standard lab equipment. |
| Physiological Relevance | Performed on isolated membranes, which may not fully recapitulate the cellular environment. | Performed in intact cells, providing a more physiologically relevant context. |
Quantitative Data Comparison
The following tables summarize representative quantitative data obtained from both [3H]ryanodine binding assays and intracellular Ca2+ measurement assays for validating RyR1 activation and inhibition.
Table 1: Validation of RyR1 Activation
| Compound | Assay Type | Parameter | Value | Reference |
| Caffeine | [3H]Ryanodine Binding | EC50 | ~0.5 mM | Fessenden et al., 2000 |
| ATP | [3H]Ryanodine Binding | EC50 | ~0.2 mM | Fessenden et al., 2000 |
| Ca2+ | [3H]Ryanodine Binding | EC50 | ~1 µM | Murayama et al., 2018 |
| 4-chloro-m-cresol | Intracellular Ca2+ Release | EC50 | ~10 µM | Murayama et al., 2018 |
Table 2: Validation of RyR1 Inhibition
| Compound | Assay Type | Parameter | Value | Reference |
| Dantrolene | [3H]Ryanodine Binding | IC50 | ~60 nM | Murayama et al., 2018 |
| Ruthenium Red | [3H]Ryanodine Binding | IC50 | ~10 nM | Fessenden et al., 2000 |
| Tetracaine | [3H]Ryanodine Binding | IC50 | ~100 µM | Fessenden et al., 2000 |
| Dantrolene | [Ca2+]ER Measurement | IC50 | 60 nM | Murayama et al., 2018 |
| Oxolinic acid | [Ca2+]ER Measurement | IC50 | 0.74 µM | Murayama et al., 2018 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in validating RyR activation, the following diagrams illustrate the Ryanodine Receptor signaling pathway and the workflows for the [3H]ryanodine binding assay and a cell-based fluorescence assay.
Figure 1: Ryanodine Receptor Signaling Pathway.
Figure 2: Experimental Workflows.
Experimental Protocols
[3H]Ryanodine Binding Assay
This protocol is adapted from Murayama et al. (2018).[2]
1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:
-
Homogenize skeletal muscle tissue in a buffer containing sucrose, HEPES, and protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the SR microsomes from the supernatant by high-speed centrifugation.
-
Resuspend the pellet in a storage buffer and determine the protein concentration.
2. Binding Assay:
-
Prepare a binding buffer containing MOPSO, KCl, and varying concentrations of free Ca2+ buffered with EGTA.
-
In a 96-well plate, add SR microsomes (50-100 µg protein), [3H]ryanodine (1-10 nM), and the test compound to the binding buffer.
-
For non-specific binding determination, add a high concentration of unlabeled ryanodine (e.g., 10 µM) to parallel wells.
-
Incubate the plate at 37°C for 2-3 hours.
3. Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [3H]ryanodine.
4. Scintillation Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the data using software like GraphPad Prism to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites).
Intracellular Ca2+ Measurement Assay using Fura-2 AM
This protocol provides general guidelines for using Fura-2 AM.[5][6]
1. Cell Culture and Plating:
-
Culture cells expressing the Ryanodine Receptor of interest (e.g., HEK293 cells) in a suitable medium.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with a balanced salt solution (e.g., HBSS).
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.
3. Cell Washing:
-
After incubation, wash the cells twice with the balanced salt solution to remove extracellular dye.
4. Measurement of Fluorescence:
-
Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).
-
Record a baseline fluorescence reading.
-
Add the test compound (agonist or antagonist) using an automated injector.
-
Continuously record the fluorescence intensity at both excitation wavelengths for a set period.
5. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Generate dose-response curves and calculate EC50 or IC50 values using appropriate software.
Conclusion
Both the [3H]ryanodine binding assay and intracellular Ca2+ measurement assays are valuable tools for validating RyR activation. The [3H]ryanodine binding assay offers a direct and highly quantitative measure of channel opening, making it ideal for detailed mechanistic studies and determining binding affinities.[1][2] In contrast, cell-based fluorescence assays provide a higher throughput and more physiologically relevant system, which is particularly advantageous for drug discovery and screening large compound libraries.[3][4] The choice between these methods should be guided by the specific experimental goals, with the understanding that they can provide complementary information for a comprehensive validation of Ryanodine Receptor activation.
References
- 1. Ryanodine receptor sensitivity governs the stability and synchrony of local calcium release during cardiac excitation-contraction coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. hellobio.com [hellobio.com]
A Comparative Guide to the Cross-Reactivity of 4-Chloro-m-cresol (4CmC) with Vertebrate Ryanodine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the Ryanodine Receptor (RyR) activator, 4-chloro-m-cresol (4CmC), across the three vertebrate RyR isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (ubiquitously expressed, including in the brain). 4CmC is a widely utilized pharmacological tool for studying RyR channel function and its role in calcium signaling. Understanding its isoform-specific activity is crucial for the accurate interpretation of experimental results and for the development of isoform-selective therapeutic agents.
Executive Summary
4-Chloro-m-cresol acts as a potent activator of RyR channels by sensitizing them to their primary physiological activator, calcium. However, its potency varies significantly among the vertebrate RyR isoforms. Experimental data consistently demonstrates that 4CmC is most potent at activating RyR1, followed by RyR2, and is significantly less effective at activating RyR3. It is also critical to consider that at higher concentrations (typically in the millimolar range), 4CmC can exhibit off-target effects, most notably the inhibition of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which can independently alter intracellular calcium levels.
Data Presentation: Isoform-Specific Potency of 4CmC
The following table summarizes the half-maximal effective concentrations (EC50) of 4CmC for the three vertebrate RyR isoforms, providing a clear quantitative comparison of its potency.
| RyR Isoform | Predominant Tissue Location | EC50 of 4-Chloro-m-cresol | Reference |
| RyR1 | Skeletal Muscle | ~100 - 200 µM | [1] |
| RyR2 | Cardiac Muscle | ~400 µM | |
| RyR3 | Brain, Smooth Muscle | ~1.5 mM | [2] |
Note: EC50 values can vary depending on the specific experimental conditions, such as the concentration of cytosolic calcium and the presence of other regulatory molecules.
Signaling Pathway and Mechanism of Action
4CmC potentiates the activity of RyR channels, leading to an increased probability of channel opening and subsequent release of calcium from the sarcoplasmic/endoplasmic reticulum into the cytosol. This elevation in cytosolic calcium triggers a cascade of downstream cellular events, including muscle contraction, neurotransmitter release, and gene expression.
Caption: Signaling pathway of RyR activation by 4-Chloro-m-cresol.
Experimental Protocols
Accurate assessment of the cross-reactivity of RyR activators requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to characterize the effects of 4CmC on vertebrate RyR isoforms.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR channel activity, as [³H]ryanodine preferentially binds to the open conformation of the channel.
Objective: To determine the affinity and binding capacity of [³H]ryanodine to RyR isoforms in the presence of varying concentrations of 4CmC.
Materials:
-
Microsomal fractions enriched with the specific RyR isoform (from skeletal muscle for RyR1, cardiac muscle for RyR2, or transfected cell lines for specific isoforms).
-
[³H]Ryanodine of high specific activity.
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Varying concentrations of free Ca²⁺, adjusted with EGTA.
-
Stock solution of 4-Chloro-m-cresol in a suitable solvent (e.g., DMSO).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare reaction tubes containing the microsomal preparation, binding buffer with a defined free Ca²⁺ concentration, and varying concentrations of 4CmC.
-
Initiate the binding reaction by adding a saturating concentration of [³H]ryanodine (e.g., 2-10 nM).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 2-3 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³H]ryanodine.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine (e.g., 10-20 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding. Data are then plotted and analyzed to determine EC50 values.
Caption: Workflow for the [³H]Ryanodine Binding Assay.
Intracellular Calcium Imaging
This technique allows for the direct visualization and quantification of calcium release from intracellular stores in response to RyR activators in living cells.
Objective: To measure the dose-dependent increase in cytosolic calcium concentration in response to 4CmC in cells expressing specific RyR isoforms.
Materials:
-
Cultured cells expressing the desired RyR isoform (e.g., myotubes, cardiomyocytes, or transfected HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stock solution of 4-Chloro-m-cresol.
-
Fluorescence microscope equipped with a fast-switching light source and a sensitive camera.
Procedure:
-
Plate cells on glass coverslips suitable for microscopy.
-
Load the cells with the calcium indicator dye by incubating them in a solution containing the dye for a specific period (e.g., 30-60 minutes at room temperature or 37°C).
-
Wash the cells to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Establish a baseline fluorescence recording in the physiological salt solution.
-
Apply varying concentrations of 4CmC to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and calculate the ratio to determine the intracellular calcium concentration.
-
Analyze the peak change in fluorescence or the integrated calcium response as a function of the 4CmC concentration to determine the EC50.
Single-Channel Recordings in Planar Lipid Bilayers
This electrophysiological technique provides the highest resolution for studying the activity of a single RyR channel, allowing for the direct measurement of channel opening and closing events.
Objective: To characterize the effects of 4CmC on the open probability (Po), mean open time, and conductance of single RyR channels.
Materials:
-
Purified RyR protein or microsomal vesicles containing RyRs.
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture.
-
Phospholipids for forming the bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine).
-
Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).
-
Solutions with defined free Ca²⁺ concentrations.
-
Stock solution of 4-Chloro-m-cresol.
-
Low-noise patch-clamp amplifier and data acquisition system.
Procedure:
-
Form a stable lipid bilayer across the aperture separating the two chambers.
-
Incorporate a single RyR channel into the bilayer by adding vesicles to one chamber (the cis, or cytosolic, side) and inducing fusion.
-
Establish a voltage clamp across the bilayer and record the baseline single-channel currents.
-
Add 4CmC to the cis chamber at various concentrations.
-
Record the changes in channel activity, noting increases in the frequency and duration of channel openings.
-
Analyze the single-channel data to calculate the open probability (Po), mean open times, and mean closed times.
-
Construct a dose-response curve for the effect of 4CmC on Po to determine its potency at the single-channel level.
Concluding Remarks
The cross-reactivity profile of 4-chloro-m-cresol demonstrates a clear preference for RyR1, highlighting the structural and functional differences between the vertebrate RyR isoforms. For researchers utilizing 4CmC as a pharmacological tool, it is imperative to consider these isoform-specific potencies and the potential for off-target effects at higher concentrations. This guide provides the foundational data and experimental frameworks to aid in the design of well-controlled experiments and the accurate interpretation of their outcomes, ultimately contributing to a deeper understanding of RyR-mediated calcium signaling in health and disease.
References
Assessing the Selectivity of Ryanodine Receptor Activators for Lepidopteran Pests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective activation of insect ryanodine receptors (RyRs) has emerged as a highly effective strategy for the control of lepidopteran pests. This guide provides a comprehensive comparison of the performance of diamide insecticides, a primary class of RyR activators, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Superior Selectivity of Diamide Insecticides
Diamide insecticides, such as chlorantraniliprole and flubendiamide, exhibit a remarkable level of selectivity, potently targeting lepidopteran pests while demonstrating significantly lower toxicity to non-target organisms, including mammals and beneficial insects.[1][2] This high degree of selectivity is attributed to the structural differences between insect and mammalian ryanodine receptors.[3]
Quantitative Comparison of Insecticidal Activity
The following tables summarize the toxicity of diamide insecticides against various lepidopteran pests and non-target organisms. The data are presented as LC50 (median lethal concentration) or LD50 (median lethal dose) values, which represent the concentration or dose required to kill 50% of the test population. Lower values indicate higher toxicity.
| Compound | Lepidopteran Pest | LC50 / LD50 | Reference |
| Chlorantraniliprole | Chloridea virescens (Tobacco budworm) | 4.819 ng/mL (LC50) | [4] |
| Spodoptera frugiperda (Fall armyworm) | 0.09 ppm (LC50) | ||
| Plutella xylostella (Diamondback moth) | 0.011 mg/L (LC50) | ||
| Flubendiamide | Chloridea virescens (Tobacco budworm) | 27.972 ng/mL (LC50) | [4] |
| Spodoptera litura (Tobacco cutworm) | 0.038 mg/L (LC50) | ||
| Ostrinia nubilalis (European corn borer) | 0.13 mg/L (LC50) | ||
| Cyantraniliprole | Spodoptera littoralis | LC50 not specified | [1][2][5][6] |
| Agrotis ipsilon | More toxic than to S. littoralis | [1][2][5][6] |
| Compound | Non-Target Organism | LC50 / LD50 | Toxicity Class | Reference |
| Chlorantraniliprole | Apis mellifera (Honey bee) | 107.12 µ g/bee (LD50) | Slightly to non-toxic | [7] |
| Apis cerana | 109.709 mg/L (LC50, 48h) | More sensitive than A. mellifera | [8] | |
| Coccinella septempunctata (Seven-spotted ladybug) | 42.078 g a.i./ha (LR50) | Not acutely toxic at field rates | [9] | |
| Flubendiamide | Apis mellifera (Honey bee) | >100 µ g/bee (LD50) | Low toxicity | [10] |
| Parasitoid wasps | Low mortality | Low impact | [11] | |
| Cyantraniliprole | Chrysoperla carnea (Green lacewing) | 0.75 mg/L doubled mortality | Slight negative effect | [1][2][5][6] |
Mechanism of Action: Ryanodine Receptor Activation
Diamide insecticides function by binding to and activating the ryanodine receptors in insect muscle cells. This leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum, causing muscle contraction, paralysis, and ultimately, the death of the insect.[3]
Caption: Signaling pathway of ryanodine receptor activation by diamide insecticides.
Comparison with Alternative Insecticides
While diamide insecticides offer high selectivity, other insecticide classes are also employed for lepidopteran pest management. These alternatives have different modes of action and selectivity profiles.
| Insecticide Class | Mode of Action | Target Pests | Selectivity Profile |
| Organophosphates | Acetylcholinesterase inhibitors | Broad-spectrum | Generally low selectivity, toxic to mammals and beneficial insects |
| Pyrethroids | Sodium channel modulators | Broad-spectrum | Moderate selectivity, can be toxic to beneficial insects and aquatic life |
| Spinosyns | Nicotinic acetylcholine receptor allosteric modulators | Lepidoptera, Diptera, Thysanoptera | Good selectivity, generally lower toxicity to mammals and many beneficials |
| Benzoylureas | Chitin synthesis inhibitors (Insect Growth Regulators) | Lepidoptera, Coleoptera | High selectivity for target pests, low toxicity to vertebrates and most beneficials |
Experimental Protocols
Insect Toxicity Bioassay (Diet Incorporation Method)
This protocol is used to determine the lethal concentration (LC50) of an insecticide against lepidopteran larvae.
Materials:
-
Test insecticide (technical grade)
-
Solvent (e.g., acetone)
-
Artificial insect diet
-
Rearing containers (e.g., 24-well plates)
-
Test insect larvae (e.g., 3rd instar)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of the test insecticide in a suitable solvent to prepare a stock solution of the highest concentration to be tested.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
Diet Incorporation: While the artificial diet is still liquid and has cooled to approximately 50-60°C, add a specific volume of each insecticide dilution to a known volume of the diet. Mix thoroughly to ensure even distribution. A control diet should be prepared with the solvent alone.
-
Dispensing Diet: Dispense the treated and control diets into individual wells of the rearing containers. Allow the diet to solidify.
-
Infestation: Place one larva into each well of the rearing containers.
-
Incubation: Maintain the containers in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess larval mortality at predetermined time points (e.g., 24, 48, 72, and 96 hours) after infestation. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Caption: Experimental workflow for insect toxicity bioassay.
Ryanodine Receptor Binding Assay
This assay directly measures the binding affinity of a compound to the ryanodine receptor.
Materials:
-
[³H]-Ryanodine (radioligand)
-
Microsomal preparations from insect and mammalian muscle tissues
-
Test compound
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 µM CaCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Isolate microsomal fractions enriched in ryanodine receptors from the target insect species (e.g., lepidopteran larvae) and a non-target mammalian species (e.g., rabbit skeletal muscle).
-
Assay Setup: In a microcentrifuge tube, combine the microsomal preparation, [³H]-ryanodine at a fixed concentration (e.g., 2-5 nM), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C for mammalian RyRs, room temperature for insect RyRs) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the specific [³H]-ryanodine binding).
Conclusion
Diamide insecticides acting as selective activators of insect ryanodine receptors represent a significant advancement in insecticide technology. Their high efficacy against key lepidopteran pests, coupled with a favorable safety profile for most non-target organisms, makes them a valuable tool in integrated pest management (IPM) programs. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel insecticides with improved selectivity and performance.
References
- 1. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and a Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - Repository of the Academy's Library [real.mtak.hu]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Impact of chlorantraniliprole on honey bees: Differential sensitivity and biological responses in Apis mellifera and Apis cerana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and Sublethal Effects of Diamide Insecticides on Key Non-Target Natural Predators, the Larvae of Coccinella septempunctata L. (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hin.com.au [hin.com.au]
A Comparative Analysis of Two Ryanodine Receptor Activators: Flubendiamide and 4-Chloro-m-cresol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two distinct activators of ryanodine receptors (RyRs): the phthalic diamide insecticide, flubendiamide, and the small molecule modulator, 4-chloro-m-cresol (4-CmC), which will serve as a representative for potent, non-insecticidal RyR activators, herein referred to as "RyRs activator 4." This analysis focuses on their mechanism of action, potency, selectivity, and the experimental protocols used for their characterization.
Executive Summary
Flubendiamide and 4-CmC both function by activating ryanodine receptors, intracellular calcium channels critical for muscle contraction. However, their chemical nature, target selectivity, and potency differ significantly. Flubendiamide is a highly potent and selective activator of insect RyRs, making it an effective insecticide with a wide safety margin for mammals.[1][2] In contrast, 4-CmC is a less selective small molecule that activates both mammalian and, to a lesser extent, insect RyR isoforms.[3] This difference in selectivity is a key determinant of their respective applications in agriculture and biomedical research.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for flubendiamide and 4-CmC, highlighting their differential potency and selectivity.
| Parameter | Flubendiamide | 4-Chloro-m-cresol (this compound) | Source(s) |
| Chemical Class | Phthalic diamide | Cresol derivative | [3][4] |
| Primary Target | Ryanodine Receptors (RyRs) | Ryanodine Receptors (RyRs) | [3][5] |
| EC50 (Insect RyR - SfRyR) | 59.3 nM | Not widely reported for insect RyRs | [4] |
| EC50 (Mammalian RyR1) | 4.5 µM | ~200 µM | [3][4] |
| EC50 (Mammalian RyR2) | No response at 10 µM | ~400 µM | [3][6] |
| EC50 (Mammalian RyR3) | Not reported | ~1500 µM | [3] |
| Selectivity | Highly selective for insect RyRs over mammalian RyRs | Moderately selective for RyR1/2 over RyR3; activates both mammalian and insect RyRs | [1][3][6] |
| Off-Target Effects | Not prominently reported | Inhibition of SERCA pumps at higher concentrations | [7] |
Mechanism of Action and Signaling Pathway
Both flubendiamide and 4-CmC are allosteric modulators of the RyR channel. They bind to sites on the receptor distinct from the ryanodine binding site, inducing a conformational change that favors the open state of the channel.[2][3] This leads to an uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum (SR) into the cytoplasm. The sustained high levels of cytoplasmic Ca²⁺ result in muscle paralysis and, in the case of insects, death.[6] Flubendiamide's high selectivity is attributed to specific amino acid residues within the transmembrane domain of insect RyRs that are not conserved in their mammalian counterparts.[5]
Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol is designed to measure changes in intracellular Ca²⁺ concentration in response to RyR activators.
Materials:
-
Cells expressing the RyR of interest (e.g., HEK293 cells transfected with specific RyR isoforms, or primary muscle cells).
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Pluronic F-127.
-
Test compounds (Flubendiamide, 4-CmC).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm).
Procedure:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small percentage of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Add the test compounds (flubendiamide or 4-CmC) at various concentrations to the wells.
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.
-
Record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular Ca²⁺.
-
-
Data Analysis: Plot the change in the F340/F380 ratio against the compound concentration to determine the EC50 value.
[³H]Ryanodine Binding Assay
This assay measures the binding of the radiolabeled ryanodine to the RyR, which is an indicator of the channel's open state.
Materials:
-
Microsomal preparations enriched in RyRs (from insect or mammalian muscle tissue, or from cells overexpressing a specific RyR isoform).
-
[³H]Ryanodine.
-
Binding buffer (e.g., MOPS buffer containing KCl, and varying concentrations of Ca²⁺).
-
Test compounds (Flubendiamide, 4-CmC).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, [³H]ryanodine (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free [³H]ryanodine. The filters will trap the microsomes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from the total binding. Plot the specific binding as a function of the test compound concentration to determine its effect on ryanodine binding.
Insect Muscle Fiber Contraction Assay
This is a functional assay to observe the physiological effect of RyR activators on muscle tissue.
Materials:
-
Insect larvae (e.g., Lepidoptera species).
-
Dissecting tools and a dissecting dish.
-
Physiological saline solution for insects.
-
Force transducer and recording equipment.
-
Test compounds (Flubendiamide, 4-CmC).
Procedure:
-
Muscle Preparation:
-
Dissect the insect larva in cold physiological saline to isolate a suitable muscle, such as the dorsal longitudinal flight muscles or body wall muscles.[8]
-
Carefully attach one end of the muscle preparation to a fixed point and the other end to a force transducer.
-
-
Equilibration: Allow the muscle to equilibrate in the saline solution until a stable baseline tension is recorded.
-
Compound Application: Add the test compound to the saline solution bathing the muscle preparation.
-
Contraction Measurement: Record the changes in muscle tension over time. RyR activators will induce a sustained contraction.
-
Data Analysis: Quantify the magnitude and duration of the contraction in response to different concentrations of the test compounds.
Experimental Workflow for RyR Activator Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel RyR activators.
Conclusion
The comparative analysis of flubendiamide and 4-chloro-m-cresol (representing "this compound") underscores the importance of target selectivity in the development of pharmacologically active compounds. Flubendiamide's remarkable selectivity for insect RyRs makes it a valuable tool for pest management with minimal impact on non-target organisms.[1][6] In contrast, 4-CmC, with its broader activity on mammalian RyR isoforms, serves as a useful pharmacological tool for studying the roles of these channels in physiological and pathophysiological processes in mammals, despite its noted off-target effects at higher concentrations.[3][7] The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel RyR modulators for applications in both agriculture and medicine.
References
- 1. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Insect ryanodine receptor: distinct but coupled insecticide binding sites for [N-C(3)H(3)]chlorantraniliprole, flubendiamide, and [(3)H]ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of flubendiamide sensitivity in the lepidopterous ryanodine receptor Ca(2+) release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Flubendiamide | 272451-65-7 [smolecule.com]
- 7. Commonly used ryanodine receptor activator, 4-chloro-m-cresol (4CmC), is also an inhibitor of SERCA Ca2+ pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence from insect fibrillar muscle about the elementary contractile process - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mode of Action of RyRs Activator 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ryanodine Receptor (RyR) activator 4 (also known as compound B18), an agent identified as an activator of insect RyRs. Due to the limited availability of direct receptor-level data for RyRs activator 4, this document focuses on its reported biological activity and contrasts it with the well-characterized pharmacological profiles of established RyR activators. The information herein is intended to offer a clear perspective on its potential mode of action and to provide detailed experimental protocols for researchers seeking to further investigate this and other RyR modulators.
Overview of Ryanodine Receptors (RyRs)
Ryanodine receptors are large, tetrameric calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum. They are crucial for regulating intracellular calcium levels, which in turn governs a multitude of cellular processes, most notably muscle contraction. There are three main isoforms in mammals (RyR1, RyR2, and RyR3), while insects typically possess a single isoform. This difference in isoforms is a key target for the development of selective insecticides.
Activation of RyRs leads to a rapid release of calcium from intracellular stores into the cytosol. This process, known as calcium-induced calcium release (CICR), is a fundamental mechanism in excitation-contraction coupling in muscle cells.
Comparative Analysis of RyR Activators
This section compares the known activity of this compound with other well-established RyR activators. The data is presented to highlight the differences in the nature of the available information—larvicidal activity for this compound versus direct receptor modulation for the other compounds.
| Compound | Target Organism(s) | Key Performance Metric | Value | Citation(s) |
| This compound (compound B18) | Mythimna separata (insect) | Larvicidal Activity (LC50) | 1.32 mg/L | |
| Caffeine | Mammalian, Insect | RyR1 Activation (EC50 for Ca2+ release) | ~2.0 mM | |
| 4-Chloro-m-cresol (4CmC) | Mammalian | RyR1 Activation (EC50 for Ca2+ release) | 0.2 mM | |
| Chlorantraniliprole (Diamide) | Insect | RyR Activation (EC50 for Ca2+ release) | 40-50 nM |
Note: The lack of direct receptor binding or calcium flux data for this compound necessitates the use of larvicidal activity as a proxy for its potency. Further research is required to determine its EC50 or Ki values for direct comparison with other activators at the receptor level.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further investigation into the mode of action of RyR activators.
[³H]Ryanodine Binding Assay
This assay is a gold standard for quantifying the activity of RyR channels, as [³H]ryanodine preferentially binds to the open conformation of the channel.
Objective: To determine the affinity and binding kinetics of a test compound to Ryanodine Receptors.
Materials:
-
Microsomal fractions enriched with RyRs (from insect or mammalian muscle tissue, or from cell lines expressing RyRs).
-
[³H]ryanodine (radioligand).
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Incubate the microsomal preparation with a fixed concentration of [³H]ryanodine and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (typically 1-2 hours at 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]ryanodine (IC50). This value can be used to calculate the inhibitory constant (Ki).
Intracellular Calcium Imaging Assay
This assay directly measures the ability of a compound to induce calcium release from intracellular stores.
Objective: To quantify the potency and efficacy of a test compound in activating RyR-mediated calcium release.
Materials:
-
Cultured cells expressing the RyR of interest (e.g., insect Sf9 cells, or mammalian HEK293 cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test compounds at various concentrations.
-
A fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and record the baseline fluorescence intensity.
-
Compound Addition: Add the test compound at the desired concentration and continuously record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to determine the EC50 value of the activator.
Visualizing the Mode of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of RyR activation and the workflow of a typical calcium imaging experiment.
Caption: Signaling pathway of RyR activation.
Caption: Experimental workflow for calcium imaging.
Logical Relationship of RyR Modulators
The following diagram illustrates the classification of this compound in the context of other known modulators of the Ryanodine Receptor.
Caption: Classification of RyR modulators.
Conclusion
This compound (compound B18) is identified as a potent insecticidal agent, likely exerting its effect through the activation of insect Ryanodine Receptors. While direct quantitative data on its receptor interaction is currently limited, its larvicidal activity suggests it is a powerful modulator of insect RyRs. For a comprehensive understanding of its mode of action and to enable direct comparison with other activators, further studies employing techniques such as [³H]ryanodine binding and intracellular calcium imaging are essential. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to elucidate the precise pharmacological profile of this compound and other novel RyR modulators.
evaluating the specificity of RyRs activator 4 using receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel Ryanodine Receptor (RyR) activator, "RyR Activator 4," with established RyR activators. It outlines key experimental protocols to assess activator specificity using receptor antagonists and presents supporting data in a comparative format.
Introduction to Ryanodine Receptor Specificity
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] They are critical for regulating intracellular calcium (Ca2+) levels, which is essential for processes like muscle contraction, neurotransmission, and gene expression.[1][2][3] There are three main isoforms of RyRs in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (various tissues, including the brain).[1]
The specificity of an RyR activator is its ability to selectively activate a particular RyR isoform or to induce a specific channel conformation. Evaluating this specificity is crucial in drug development to minimize off-target effects and predict therapeutic efficacy. A common method to probe specificity is to assess the activator's functional response in the presence of known RyR antagonists.
Comparative Analysis of RyR Activators
To contextualize the performance of the novel "RyR Activator 4," it is compared against two well-characterized RyR activators: Caffeine and 4-chloro-m-cresol (4-CmC). The evaluation uses common antagonists like Dantrolene, which shows some isoform preference, and Ryanodine, a use-dependent modulator with dual effects: it locks the channel in a sub-conductance state at nanomolar concentrations but inhibits it at micromolar concentrations.[1][3]
Table 1: Comparative Potency of RyR Activators (Hypothetical Data)
This table summarizes the half-maximal effective concentration (EC50) for each activator on the RyR1 isoform. Lower EC50 values indicate higher potency.
| Compound | RyR1 EC50 (in vitro) | Primary Mechanism of Action |
| RyR Activator 4 | 5 µM | Direct agonist (hypothesized) |
| Caffeine | 500 µM | Sensitizes RyR to Ca2+[3] |
| 4-chloro-m-cresol (4-CmC) | 150 µM | Direct agonist[2] |
Table 2: Antagonist-Mediated Inhibition of RyR1 Activation (Hypothetical Data)
This table shows the half-maximal inhibitory concentration (IC50) of antagonists against the Ca2+ release induced by a fixed concentration (EC90) of each activator. This helps to determine if the activator's binding site or induced conformation is susceptible to known inhibitors.
| Activator | Antagonist | RyR1 IC50 (in vitro) | Implication for Specificity |
| RyR Activator 4 | Dantrolene | 1 µM | Susceptible to classical RyR1 inhibition |
| RyR Activator 4 | Ryanodine (>100 µM) | >200 µM | Low susceptibility to high-dose Ryanodine block |
| Caffeine | Dantrolene | 2 µM | Susceptible to classical RyR1 inhibition |
| 4-CmC | Dantrolene | 1.5 µM | Susceptible to classical RyR1 inhibition |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is essential to visualize the signaling pathway and the experimental procedures used for evaluation.
Caption: RyR1 signaling pathway in skeletal muscle.
Caption: Workflow for antagonist specificity testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings.
Protocol 1: Cell-Based Calcium Imaging Assay
This assay measures RyR-mediated Ca2+ release from the SR/ER in live cells.
-
Objective: To determine the inhibitory effect of an antagonist on Ca2+ release induced by RyR Activator 4.
-
Materials:
-
HEK-293 cells stably expressing human RyR1.
-
Fluo-4 AM calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
RyR Activator 4, Caffeine, 4-CmC.
-
Dantrolene, Ryanodine.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection.
-
-
Methodology:
-
Cell Plating: Seed RyR1-HEK-293 cells into 96-well plates and culture overnight to allow adherence.
-
Dye Loading: Wash cells with HBSS. Incubate cells with Fluo-4 AM (2 µM) in HBSS for 45-60 minutes at 37°C.
-
Washing: Wash cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (e.g., Dantrolene) to the designated wells. Incubate for 15 minutes at room temperature.
-
Data Acquisition:
-
Place the plate into the fluorescence reader and begin recording baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
After a stable baseline is established, inject a fixed concentration of the activator (e.g., EC90 of RyR Activator 4) into the wells.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak Ca2+ release and subsequent decay.
-
-
Data Analysis: The peak fluorescence intensity following activator addition is measured. The percentage of inhibition is calculated relative to control wells (activator only, no antagonist). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: [³H]Ryanodine Binding Assay
This biochemical assay measures the binding of radiolabeled ryanodine to the RyR channel, which is an indicator of the channel's open probability.[4][5]
-
Objective: To assess how RyR Activator 4 modulates the binding affinity of [³H]ryanodine, and how this is affected by antagonists.
-
Materials:
-
SR microsomes isolated from skeletal muscle or RyR1-expressing cells.[5]
-
[³H]Ryanodine (radioligand).
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Varying concentrations of CaCl₂, RyR Activator 4, and antagonists.
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation counter.
-
-
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine SR microsomes (50 µg protein), [³H]ryanodine (e.g., 2-5 nM), and binding buffer.
-
Compound Addition: Add varying concentrations of RyR Activator 4 in the presence of a Ca2+ concentration that promotes sub-maximal binding (e.g., 10 µM). To test inhibition, add the antagonist along with the activator.
-
Incubation: Incubate the mixture for 2-3 hours at 37°C to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine, e.g., 10 µM). Data are analyzed to determine the effect of the compounds on the binding affinity (Kd) and maximum binding capacity (Bmax) of [³H]ryanodine.
-
Conclusion and Future Directions
The hypothetical data suggest that "RyR Activator 4" is a potent, direct-acting RyR1 agonist. Its activation is susceptible to inhibition by Dantrolene, indicating it likely acts through a conformational state that is recognized by classical RyR antagonists. The relative insensitivity to high-concentration ryanodine block could suggest a unique interaction with the channel's pore or gating mechanism.
These comparisons and protocols provide a robust framework for the preclinical evaluation of novel RyR activators. Further studies should include isoform selectivity profiling (testing against RyR2 and RyR3), single-channel recordings to understand effects on channel gating kinetics, and in vivo studies in relevant disease models to establish therapeutic potential.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine Receptor Projects < Ehrlich Laboratory [medicine.yale.edu]
- 4. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for RyRs Activator 4
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling RyRs activator 4 (compound B18). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent insect ryanodine receptor activator with significant larvicidal activity.[1][2] Due to its biological potency, it must be handled with the utmost care to prevent accidental exposure. The following procedures are based on general safety protocols for handling potent neurotoxic agents and information from suppliers of similar research chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, a conservative approach to safety is mandated.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of gloves (double-gloving). Change gloves immediately if contaminated, punctured, or torn. Do not wear fabric gloves, as they can absorb the chemical.[3][4] |
| Eye Protection | Safety goggles or a face shield | Use tightly sealed safety goggles that provide protection against splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown that is resistant to chemicals should be worn over personal clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the compound in powder form or when generating aerosols.[3][5] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes that are resistant to chemicals are mandatory in the laboratory. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure. The following table outlines emergency procedures.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
